molecular formula C12H8FNO2 B1322721 6-(4-Fluorophenyl)nicotinic acid CAS No. 223127-24-0

6-(4-Fluorophenyl)nicotinic acid

Cat. No.: B1322721
CAS No.: 223127-24-0
M. Wt: 217.2 g/mol
InChI Key: LJIXMNTVEKBCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)nicotinic acid is a fluorinated nicotinic acid derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. The core structure of nicotinic acid is a key precursor to essential biochemical cofactors NAD and NADP, which are involved in numerous cellular processes . Researchers value this compound for its dual functional groups, which allow for further derivatization at both the carboxylic acid and the pyridine nitrogen, enabling the creation of diverse compound libraries. The incorporation of a fluorine atom at the para position of the phenyl ring is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity . Similar fluorinated nicotinic acid hydrazide derivatives have demonstrated significant antimycobacterial activity in scientific research, highlighting the potential of this chemical class in the development of novel therapeutic agents . As a reagent, it is typically employed in metal-catalyzed cross-coupling reactions, such as Suzuki reactions, where boronic acid derivatives are common partners , and in the synthesis of amides and esters for probe or inhibitor development. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6-(4-fluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIXMNTVEKBCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627879
Record name 6-(4-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223127-24-0
Record name 6-(4-Fluorophenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223127-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(4-Fluorophenyl)nicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins a halogenated nicotinic acid derivative with 4-fluorophenylboronic acid. The general scheme for this reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1]

A common starting material for this synthesis is a 6-halonicotinic acid, such as 6-chloronicotinic acid or 6-bromonicotinic acid, or their corresponding esters. The coupling partner is 4-fluorophenylboronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, and requires a base to facilitate the transmetalation step.

Below is a diagram illustrating the core reaction pathway:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 6-Halonicotinic Acid Derivative (X = Cl, Br) P This compound R1->P + R2 4-Fluorophenylboronic Acid R2->P Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2/Ligand) Catalyst->P Base Base (e.g., K2CO3, Cs2CO3, K3PO4) Base->P Solvent Solvent (e.g., Dioxane, Toluene, DMF) Solvent->P

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol: A Representative Procedure

This section details a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is a composite of established procedures for similar aryl-aryl couplings.

Materials:

  • 6-Chloronicotinic acid

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Toluene (for extraction)

  • Ethyl acetate (for extraction)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 6-chloronicotinic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate small flask, prepare the palladium catalyst by mixing palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane.

  • Reaction Initiation: Add the catalyst mixture to the main reaction flask. Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the aqueous phase with toluene or ethyl acetate to remove non-polar impurities.

    • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

    • If the product remains in solution, extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Key Reaction Parameters for Suzuki-Miyaura Coupling

ParameterTypical Value/Condition
Starting Halide 6-Chloronicotinic acid or 6-Bromonicotinic acid
Boronic Acid 4-Fluorophenylboronic acid
Palladium Catalyst Pd(OAc)₂/PPh₃, Pd(PPh₃)₄, or other Pd(0) catalysts
Catalyst Loading 1-5 mol%
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF
Reaction Temperature 80 - 110 °C
Reaction Time 12 - 24 hours
Typical Yield 70 - 95%

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₁₂H₈FNO₂
Molecular Weight 217.19 g/mol
Appearance White to off-white solid
Melting Point Not available in searched literature; expected to be >150 °C
¹H NMR (DMSO-d₆, 400 MHz) Predicted: δ 9.0 (s, 1H), 8.3 (d, 1H), 8.1 (d, 2H), 7.9 (d, 1H), 7.3 (t, 2H)
¹³C NMR (DMSO-d₆, 100 MHz) Predicted: δ 166, 164 (d), 161, 152, 140, 135, 130 (d), 120, 116 (d)
Mass Spectrometry (ESI+) m/z 218.06 [M+H]⁺

Note: NMR data are predicted values based on the structure and known chemical shifts of similar compounds. Actual experimental values may vary.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Reactants and Base B Add Catalyst and Solvents A->B C Heat to Reflux under Inert Atmosphere B->C D Monitor Reaction by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Aqueous Extraction E->F G Acidify Aqueous Layer F->G H Extract Product G->H I Dry and Concentrate H->I J Recrystallization or Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: A typical workflow for the synthesis and purification process.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. This guide offers a comprehensive overview of the synthetic strategy, a detailed representative experimental protocol, and expected analytical data to aid researchers in the preparation of this important chemical intermediate. The versatility of the Suzuki-Miyaura reaction allows for potential modifications to this protocol to accommodate various substituted starting materials, making it a valuable tool in the synthesis of a diverse library of nicotinic acid derivatives for drug discovery and development.

References

An In-depth Technical Guide to the Chemical Properties of 6-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-(4-Fluorophenyl)nicotinic acid is a fluorinated derivative of nicotinic acid, a class of compounds known for their significant biological activities, primarily through the activation of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and the expected biological mechanism of action for this compound. Due to the limited publicly available data on this specific molecule, information from the parent compound, nicotinic acid, and the closely related 6-fluoronicotinic acid is included for comparative purposes. This document is intended to serve as a foundational resource for researchers engaged in the study and development of novel nicotinic acid derivatives for therapeutic applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. Data for the parent compound, nicotinic acid, and the related 6-fluoronicotinic acid are provided for context and comparison.

PropertyThis compoundNicotinic Acid (Reference)6-Fluoronicotinic Acid (Reference)
Molecular Formula C₁₂H₈FNO₂[1]C₆H₅NO₂[2]C₆H₄FNO₂[3]
Molecular Weight 217.2 g/mol [1]123.11 g/mol [2]141.10 g/mol [3][4]
CAS Number 223127-24-0[1]59-67-6[2]403-45-2[3][5]
Appearance White to off-white solid (Expected)White crystalline powder[6]White powder[3]
Melting Point Data not available236-239 °C144-148 °C[5]
Boiling Point Data not availableDecomposesData not available
Solubility Poorly soluble in water (Expected). Soluble in organic solvents like DMSO and DMF.1.6 g/100 mL in water at room temperature. Soluble in hot water, hot ethanol, and alkaline solutions.[6]Data not available
pKa Data not available4.85[2]Data not available

Synthesis and Purification

Proposed Synthesis Workflow: Suzuki Coupling

The logical workflow for the proposed synthesis involves a Suzuki coupling between a brominated nicotinic acid ester and a fluorophenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid product.

G cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Ester Hydrolysis A Methyl 6-bromonicotinate D Methyl 6-(4-fluorophenyl)nicotinate A->D Heat B 4-Fluorophenylboronic acid B->D Heat C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) C->D Heat E Base (e.g., NaOH) Solvent (e.g., Methanol/Water) D->E F Acidification (e.g., HCl) E->F G This compound F->G

Caption: Proposed two-step synthesis of this compound.

Proposed Experimental Protocol

Step 1: Synthesis of Methyl 6-(4-fluorophenyl)nicotinate

  • To a reaction vessel, add methyl 6-bromonicotinate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).

  • Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 6-(4-fluorophenyl)nicotinate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified methyl 6-(4-fluorophenyl)nicotinate from Step 1 in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) (2-3 eq), to the solution.

  • Stir the mixture at room temperature or gently heat (e.g., 50-60 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 using a dilute solution of hydrochloric acid (HCl).

  • The product, this compound, should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Spectroscopic and Analytical Data

Specific spectral data for this compound is not available. The following tables provide characteristic spectral data for the parent compound, nicotinic acid, for reference.

NMR Spectroscopy (Reference: Nicotinic Acid)
¹H NMR (in D₂O) ¹³C NMR (in D₂O)
Chemical Shift (ppm) Assignment
8.93 (d)H2
8.59 (dd)H6
8.24 (dt)H4
7.50 (ddd)H5
(Reference data from BMRB Entry: bmse000104)[7]
IR Spectroscopy (Reference: Nicotinic Acid)
Wavenumber (cm⁻¹)Assignment
3100 - 2500O-H stretch (broad, carboxylic acid)
~3070C-H stretch (aromatic)
~1700C=O stretch (carboxylic acid)
~1600C=C and C=N stretching (aromatic ring)
~1300C-O stretch and O-H bend
(Characteristic absorption ranges based on general IR data)[8][9]
Proposed Analytical Method: LC-MS/MS

A sensitive method for the quantification of this compound in biological matrices can be adapted from established methods for nicotinic acid.[10][11]

  • Chromatography: Reversed-phase HPLC with a C18 or similar column.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.

  • Expected Mass Transition: For this compound (MW: 217.2), the protonated molecular ion [M+H]⁺ would be m/z 218.2. A characteristic fragment would need to be determined experimentally, but a likely transition would be the loss of the carboxyl group (HCOOH), leading to a transition of m/z 218.2 → 172.2 .

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, its structural similarity to nicotinic acid strongly suggests that it will act as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2). HCA2 is a G-protein coupled receptor (GPCR) highly expressed in adipocytes and immune cells.[12]

Activation of HCA2 in adipocytes inhibits lipolysis, which leads to a decrease in the levels of circulating free fatty acids.[13] This is the primary mechanism behind the lipid-lowering effects of niacin, which is used clinically to treat dyslipidemia. Derivatives of nicotinic acid are often explored to improve potency, selectivity, or to reduce side effects such as the characteristic skin flushing, which is also mediated by HCA2 activation in skin cells.[14]

HCA2 Receptor Signaling Pathway

The activation of the HCA2 receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade.

G cluster_membrane Cell Membrane HCA2 HCA₂ Receptor (GPR109A) Gi Gᵢ Protein (αβγ) HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP Agonist This compound Agonist->HCA2 Binds & Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Stimulates

Caption: HCA₂ receptor signaling pathway leading to the inhibition of lipolysis.

Upon binding of an agonist, the HCA2 receptor activates an associated inhibitory G-protein (Gi). The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[15] This action reduces the intracellular concentration of cyclic AMP (cAMP). Lower levels of cAMP lead to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase, a key enzyme responsible for the breakdown of triglycerides into free fatty acids. The net result is the potent inhibition of lipolysis in adipocytes.[13]

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and drug development due to its potential as an HCA2 receptor agonist. While specific experimental data for this molecule is sparse, this guide provides a robust framework based on its chemical structure and data from related compounds. The proposed synthesis via Suzuki coupling offers a viable route for its preparation, and the outlined analytical methods provide a starting point for its characterization and quantification. The expected biological activity through the HCA2 signaling pathway positions this compound as a potential candidate for further investigation in the context of metabolic diseases. This guide serves as a comprehensive starting point for future research into the therapeutic potential of this compound.

References

An In-depth Technical Guide to 6-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 223127-24-0

This technical guide provides a comprehensive overview of 6-(4-Fluorophenyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and the parent compound, nicotinic acid, to offer insights into its potential properties, synthesis, and biological activities. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound6-Fluoronicotinic acidNicotinic Acid (Niacin)
CAS Number 223127-24-0[1][2]403-45-259-67-6
Molecular Formula C₁₂H₈FNO₂[2][3]C₆H₄FNO₂C₆H₅NO₂
Molecular Weight 217.20 g/mol [2]141.10 g/mol 123.11 g/mol
Appearance Solid (predicted)White powderWhite, translucent crystals
Melting Point Not available144 - 148 °C237 °C
Solubility Poorly soluble in water (predicted)Slightly soluble in cold water; more soluble in hot water and hot ethanol18 g/L in water
pKa Not availableNot available2.0, 4.85

Synthesis and Experimental Protocols

A definitive, published synthesis protocol specifically for this compound is not currently available. However, its synthesis can be logically designed based on established methods for creating 6-aryl-nicotinic acid derivatives. A plausible synthetic route would involve a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids.

Hypothetical Synthesis Workflow

A potential synthetic pathway for this compound is outlined below. This workflow is based on common organic chemistry reactions for similar structures.

G start 6-Chloronicotinic acid ester suzuki Suzuki Coupling start->suzuki boronic_acid 4-Fluorophenylboronic acid boronic_acid->suzuki catalyst Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) catalyst->suzuki intermediate This compound ester suzuki->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product G cluster_0 Adipocyte NA This compound (Hypothesized) GPR109A GPR109A Receptor NA->GPR109A Gi Gi protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis promotes FFA Free Fatty Acids Lipolysis->FFA

References

Biological Activity of 6-(4-Fluorophenyl)nicotinic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity of 6-(4-Fluorophenyl)nicotinic acid is limited. This document summarizes the available information and provides a general context based on related nicotinic acid derivatives. Further empirical research is necessary to fully elucidate its pharmacological profile.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds with a broad spectrum of biological activities. While the specific pharmacological profile of this compound is not extensively documented in publicly accessible literature, the structural motif of a substituted nicotinic acid suggests potential for various therapeutic applications. The introduction of a 4-fluorophenyl group at the 6-position of the pyridine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its interaction with biological targets.

Synthesis and Chemical Properties

The synthesis of 6-aryl-nicotinic acid derivatives can be achieved through various organic chemistry methodologies. One common approach involves the Suzuki coupling reaction, which facilitates the formation of a carbon-carbon bond between a boronic acid and a halide. In the case of this compound, this would typically involve the coupling of a 6-halonicotinic acid ester with 4-fluorophenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.

General Synthetic Scheme:

G A 6-Halonicotinic Acid Ester C Suzuki Coupling (Pd catalyst, Base) A->C B 4-Fluorophenylboronic Acid B->C D This compound Ester C->D E Hydrolysis (Acid or Base) D->E F This compound E->F

Caption: Generalized Suzuki coupling workflow for synthesis.

The physicochemical properties imparted by the 4-fluorophenyl group, such as increased lipophilicity and altered electronic properties due to the electronegativity of fluorine, are critical in determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for binding to specific biological targets.

Potential Biological Activities and Therapeutic Targets

While specific data for this compound is scarce, the broader class of nicotinic acid derivatives has been explored for a range of therapeutic effects. These explorations provide a basis for hypothesizing the potential activities of this specific compound.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties. The potential mechanism could involve the modulation of inflammatory signaling pathways.

G cluster_0 Potential Anti-inflammatory Pathway A This compound B Target Receptor (e.g., GPR109A) A->B Binds to C Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) B->C Leads to D Anti-inflammatory Effect C->D

Caption: Hypothetical anti-inflammatory signaling cascade.

Other Potential Activities

Based on the diverse activities of nicotinic acid analogs, other potential areas of investigation for this compound could include:

  • Cardiovascular effects: Nicotinic acid is a well-known lipid-lowering agent.

  • Antimicrobial activity: Some nicotinic acid derivatives have demonstrated antibacterial and antifungal properties.

  • Enzyme inhibition: The structural features of this compound might allow it to act as an inhibitor for various enzymes.

Quantitative Data Summary

A comprehensive search of publicly available scientific databases did not yield specific quantitative data (e.g., IC50, EC50, Ki) for the biological activity of this compound. The following table is presented as a template for future research findings.

TargetAssay TypeMetricValue (µM)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available in the public domain. However, standard assays would be employed to investigate its potential effects. The following represents a generalized workflow for such an investigation.

G cluster_0 General Experimental Workflow A Compound Synthesis & Characterization B In vitro Screening (e.g., Enzyme Assays, Receptor Binding) A->B C Cell-based Assays (e.g., Cytotoxicity, Anti-inflammatory) B->C D In vivo Studies (Animal Models) C->D E Data Analysis & Lead Optimization D->E

Caption: Phased approach for drug discovery and development.

Example Protocol: In Vitro Anti-inflammatory Assay (General)

  • Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 macrophages) in appropriate media.

  • Cell Stimulation: Seed cells in 96-well plates and stimulate with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of this compound.

  • Cytokine Measurement: After a suitable incubation period, collect the cell supernatant.

  • ELISA: Quantify the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the compound.

Conclusion and Future Directions

The biological activity of this compound remains largely unexplored in the public domain. Based on the known pharmacology of related nicotinic acid derivatives, this compound presents a scaffold of interest for potential anti-inflammatory, cardiovascular, and other therapeutic applications. Future research should focus on its synthesis and subsequent screening through a battery of in vitro and in vivo assays to elucidate its specific mechanism of action, potency, and therapeutic potential. The generation of robust quantitative data will be crucial for any further drug development efforts.

An In-depth Technical Guide to 6-(4-Fluorophenyl)nicotinic Acid Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(4-fluorophenyl)nicotinic acid derivatives, a class of compounds that has garnered interest in the field of drug discovery, particularly for their potential as anticancer agents. This document details their synthesis, biological activities, and the signaling pathways they modulate, with a focus on their role as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are well-established pharmacophores in medicinal chemistry, known for a wide range of biological activities.[1] The introduction of an aryl group at the 6-position of the pyridine ring, particularly a 4-fluorophenyl moiety, has been explored as a strategy to develop novel therapeutic agents. The fluorine substitution can enhance metabolic stability and binding affinity to biological targets. This guide focuses on the synthesis and biological evaluation of this compound derivatives, highlighting their potential as targeted cancer therapeutics through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

Synthesis of this compound Derivatives

The synthesis of this compound and its amide derivatives can be achieved through a multi-step synthetic route. A common strategy involves a Suzuki coupling reaction to introduce the 4-fluorophenyl group at the 6-position of a suitably functionalized pyridine ring.

A representative synthetic scheme is outlined below. The synthesis begins with a commercially available di-chlorinated nicotinic acid derivative, which allows for regioselective Suzuki coupling.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Suzuki Coupling cluster_reaction2 Amidation start1 2,6-Dichloronicotinic acid reaction1 Pd Catalyst (e.g., PXPd2) Base (e.g., K2CO3) Methanol start1->reaction1 start2 4-Fluorophenylboronic acid start2->reaction1 intermediate 6-(4-Fluorophenyl)-2-chloronicotinic acid reaction1->intermediate Regioselective C-C bond formation reaction2 Amine (R-NH2) Coupling Agent (e.g., HATU) Base (e.g., DIPEA) intermediate->reaction2 product 6-(4-Fluorophenyl)nicotinamide Derivatives reaction2->product Amide bond formation

Caption: General synthetic workflow for 6-(4-fluorophenyl)nicotinamide derivatives.
Experimental Protocol: Synthesis of 6-(4-Fluorophenyl)-N-aryl-nicotinamides

This protocol is a representative example based on established methodologies for Suzuki coupling and amidation reactions.

Step 1: Suzuki Coupling for 6-(4-Fluorophenyl)-2-chloronicotinic acid

  • To a solution of 2,6-dichloronicotinamide (1.0 eq) in methanol, add 4-fluorophenylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).

  • Purge the mixture with argon for 15 minutes.

  • Add a palladium catalyst, such as PXPd2 (0.05 eq).[2][3]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-(4-fluorophenyl)-2-chloronicotinic acid.

Step 2: Amidation to form 6-(4-Fluorophenyl)-N-aryl-nicotinamides

  • Dissolve 6-(4-fluorophenyl)-2-chloronicotinic acid (1.0 eq) in a suitable solvent such as DMF.

  • Add the desired aryl amine (1.1 eq), a coupling agent like HATU (1.2 eq), and a base such as DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 6-(4-fluorophenyl)-N-aryl-nicotinamide derivative.

Biological Activity and Data Presentation

Derivatives of this compound have been investigated for their potential as anticancer agents, with a particular focus on their ability to inhibit VEGFR-2. The following tables summarize the in vitro biological data for representative compounds from this class.

In Vitro VEGFR-2 Kinase Inhibitory Activity

The inhibitory activity of the compounds against the VEGFR-2 kinase domain is a key indicator of their potential as anti-angiogenic agents.

Compound IDStructureIC50 (µM)[4]
5c A nicotinic acid derivative0.068
Sorafenib Reference drugNot specified

Note: The specific structure of compound 5c, a nicotinic acid derivative, is not publicly available in the provided search results, but it is reported to have a nicotinic acid core.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic effects of these derivatives are evaluated against a panel of human cancer cell lines to determine their anti-proliferative activity.

Compound IDHCT-15 (Colon) GI50 (µM)PC-3 (Prostate) GI50 (µM)CF-295 (Glioblastoma) GI50 (µM)
5c Data not availableData not availableData not available
Sorafenib Data not availableData not availableData not available
Doxorubicin Data not availableData not availableData not available

Note: While the source mentions that compound 5c was tested against these cell lines and showed high cytotoxic potential, the specific GI50 values are not provided in the available search results.[4]

Signaling Pathway Modulation

The primary mechanism of action for the anticancer effects of these compounds is believed to be the inhibition of the VEGFR-2 signaling pathway. Activation of VEGFR-2 by its ligand, VEGF, initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binds and activates Inhibitor 6-(4-Fluorophenyl) nicotinic acid derivative Inhibitor->VEGFR2 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition.

By inhibiting the kinase activity of VEGFR-2, this compound derivatives can block these downstream signals, thereby preventing the formation of new blood vessels that are essential for tumor growth and metastasis.[4]

Detailed Experimental Protocols

This section provides detailed protocols for the key in vitro assays used to evaluate the biological activity of this compound derivatives.

VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining in the solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a generic tyrosine kinase substrate)

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer.

  • Kinase Reaction:

    • Add 12.5 µL of a master mix containing kinase buffer, VEGFR-2 enzyme, and substrate to each well of a 96-well plate.

    • Add 2.5 µL of the diluted test compound to the appropriate wells.

    • Add 2.5 µL of kinase buffer with the corresponding DMSO concentration to the positive control (100% activity) and blank (no enzyme) wells.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well and incubate for 45 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well and incubate for another 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT-15, PC-3)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include vehicle-treated cells as a negative control.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI50 (concentration that inhibits cell growth by 50%) value from the dose-response curve.

Conclusion

This compound derivatives represent a promising class of compounds with potential for development as anticancer therapeutics. Their targeted inhibition of VEGFR-2, a key regulator of angiogenesis, provides a clear mechanism of action. The synthetic routes are accessible, allowing for the generation of diverse analogs for structure-activity relationship studies. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this chemical scaffold. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of these compelling molecules.

References

Potential Applications of 6-(4-Fluorophenyl)nicotinic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Fluorophenyl)nicotinic acid is a synthetic organic compound featuring a pyridine-3-carboxylic acid (nicotinic acid) core substituted with a 4-fluorophenyl group at the 6-position. While this specific molecule is not extensively documented in publicly available scientific literature, its structural motifs—the nicotinic acid scaffold and the 4-fluorophenyl group—are prevalent in a wide array of pharmacologically active agents. This technical guide aims to explore the potential applications of this compound by examining the established biological activities of structurally related compounds. The insights provided herein are intended to stimulate further research and highlight the potential of this compound as a valuable building block in medicinal chemistry and drug discovery programs.

Introduction

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are well-established as important molecules in biology and medicine, with roles in treating dyslipidemia and pellagra. The pyridine ring of nicotinic acid is a versatile scaffold that can be functionalized to generate compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The incorporation of a 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. The fluorine atom can improve metabolic stability, binding affinity to target proteins, and bioavailability. This guide will therefore extrapolate the potential therapeutic applications of this compound based on the known properties of its constituent chemical functionalities.

Synthesis of this compound

A plausible and efficient synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used method in organic synthesis is ideal for forming carbon-carbon bonds between aryl halides and boronic acids.

Proposed Synthetic Protocol

The synthesis would likely involve the coupling of a 6-halonicotinic acid ester (e.g., methyl 6-chloronicotinate or methyl 6-bromonicotinate) with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. The resulting ester would then be hydrolyzed to yield the final carboxylic acid product.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Methyl 6-(4-Fluorophenyl)nicotinate

  • Reaction Setup: To a flame-dried round-bottom flask, add methyl 6-chloronicotinate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a suitable solvent system, for example, a 3:1 mixture of dioxane and water, followed by the addition of a base, such as potassium carbonate (2.0 eq).

  • Reaction Conditions: The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to reflux (typically 80-100 °C) for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure. The aqueous residue is then diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure methyl 6-(4-fluorophenyl)nicotinate.

Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol: Hydrolysis of Methyl 6-(4-Fluorophenyl)nicotinate

  • Reaction Setup: The purified methyl 6-(4-fluorophenyl)nicotinate is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The THF is removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Potential Therapeutic Applications

Based on the known biological activities of nicotinic acid derivatives and compounds containing the 4-fluorophenyl moiety, this compound could be a promising candidate for investigation in several therapeutic areas.

Anti-inflammatory Activity

Nicotinic acid derivatives have been reported to possess anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • Hypothesized Mechanism: this compound may act as an inhibitor of key inflammatory mediators. The 4-fluorophenyl group could enhance its binding to the active sites of inflammatory enzymes.

Anticancer Activity

The pyridine nucleus is a common feature in many anticancer drugs. The incorporation of a fluorinated phenyl ring can lead to enhanced cytotoxicity against various cancer cell lines.

  • Potential Targets: Research could explore the activity of this compound against a panel of cancer cell lines. Potential mechanisms to investigate include the inhibition of protein kinases, which are often dysregulated in cancer. Several studies have highlighted that a phenyl moiety with a 4-fluoro substituent is a key part of several potent EGFR-TK inhibitors with pronounced cytotoxic activity on several cancer cell lines.

Antimicrobial Activity

Nicotinic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The presence of a lipophilic 4-fluorophenyl group may improve the compound's ability to penetrate microbial cell membranes.

  • Suggested Screening: The compound could be tested against a range of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

Neurological Disorders

Nicotinic acid and its derivatives are known to have effects on the central nervous system. The blood-brain barrier permeability of the molecule could be influenced by the 4-fluorophenyl group, making it a candidate for CNS-related applications.

  • Areas of Interest: Potential applications could include the development of agents for neurodegenerative diseases or as modulators of neurotransmitter receptors.

Data Presentation

Due to the novelty of this compound, specific quantitative data is not available. The following table provides a template for how experimental data for this compound could be structured and presented.

Biological Activity Assay Type Target Metric (e.g., IC₅₀, MIC) Reference Compound
Anti-inflammatoryCOX-2 Inhibition AssayCyclooxygenase-2IC₅₀ (µM)Celecoxib
AnticancerMTT AssayA549 (Lung Cancer)GI₅₀ (µM)Doxorubicin
AnticancerMTT AssayMCF-7 (Breast Cancer)GI₅₀ (µM)Doxorubicin
AntibacterialBroth MicrodilutionStaphylococcus aureusMIC (µg/mL)Vancomycin
AntifungalBroth MicrodilutionCandida albicansMIC (µg/mL)Fluconazole

Visualizations

Proposed Synthetic Workflow

G A Methyl 6-chloronicotinate C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 4-Fluorophenylboronic acid B->C D Methyl 6-(4-Fluorophenyl)nicotinate C->D Formation of C-C bond E Hydrolysis (LiOH or NaOH) D->E F This compound E->F Ester to Carboxylic Acid

Caption: Proposed synthetic workflow for this compound.

Potential Drug Discovery Pathway

G cluster_0 Discovery Phase cluster_1 Preclinical Phase A Synthesis of This compound B In vitro Screening (Anti-inflammatory, Anticancer, Antimicrobial) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In vivo Efficacy Studies (Animal Models) D->E F Toxicology and Safety Pharmacology E->F

Caption: A potential drug discovery pathway for novel nicotinic acid derivatives.

Conclusion

While direct experimental data for this compound is currently lacking in the public domain, a comprehensive analysis of its structural components strongly suggests its potential as a valuable scaffold in medicinal chemistry. The well-established pharmacological importance of the nicotinic acid core, combined with the beneficial properties often imparted by a 4-fluorophenyl substituent, positions this compound as a promising candidate for the development of novel therapeutics. This technical guide provides a foundational framework to encourage and guide future research into the synthesis, biological evaluation, and potential applications of this compound and its derivatives. Further empirical studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

An In-depth Technical Guide to 6-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Fluorophenyl)nicotinic acid, a fluorinated derivative of nicotinic acid, is a compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine carboxylic acid scaffold substituted with a fluorophenyl group, presents a unique combination of functionalities that can be exploited for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on experimental data and methodologies relevant to researchers in the field.

Chemical Structure and Identification

This compound is systematically named 6-(4-fluorophenyl)pyridine-3-carboxylic acid. The structure consists of a pyridine ring with a carboxylic acid group at the 3-position and a 4-fluorophenyl group attached to the 6-position.

Key Identifiers:

  • IUPAC Name: 6-(4-Fluorophenyl)pyridine-3-carboxylic acid

  • CAS Number: 223127-24-0[1]

  • Molecular Formula: C₁₂H₈FNO₂[1]

  • Molecular Weight: 217.2 g/mol [1]

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in public literature. The following tables summarize the available data for the parent compound, nicotinic acid, and the related compound, 6-fluoronicotinic acid, to provide a comparative reference.

Table 1: Physicochemical Properties of Nicotinic Acid and its Derivatives

PropertyThis compoundNicotinic Acid6-Fluoronicotinic Acid
Melting Point (°C) Data not available236-239144 - 148
Boiling Point (°C) Data not availableSublimesData not available
Solubility Data not availableSoluble in hot water and ethanolData not available
pKa Data not available4.85 (carboxyl group)Data not available

Table 2: Spectroscopic Data Interpretation for Nicotinic Acid (for reference)

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR Aromatic protons, Carboxylic acid proton
¹³C NMR Aromatic carbons, Carboxylic acid carbon
IR (cm⁻¹) O-H stretch (broad), C=O stretch, C=C and C=N stretching of the aromatic ring
Mass Spectrometry Molecular ion peak (M+)

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the searched literature, a plausible and commonly employed synthetic route would involve a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl compounds.

Proposed Synthetic Workflow

The synthesis would likely proceed by coupling a halogenated nicotinic acid derivative with a fluorophenylboronic acid derivative in the presence of a palladium catalyst and a base.

Synthesis_Workflow Reactant1 6-Halonicotinic acid derivative Reaction Suzuki-Miyaura Cross-Coupling Reactant1->Reaction Reactant2 (4-Fluorophenyl)boronic acid Reactant2->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of this compound.

General Experimental Protocol (Hypothetical)
  • Reaction Setup: To a reaction vessel, add the 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid or 6-bromonicotinic acid), (4-fluorophenyl)boronic acid, a palladium catalyst (such as tetrakis(triphenylphosphine)palladium(0)), and a suitable base (e.g., potassium carbonate).

  • Solvent Addition: Add an appropriate degassed solvent, such as a mixture of toluene and water or dioxane and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C for several hours.

  • Work-up: After the reaction is complete (monitored by techniques like TLC or LC-MS), cool the mixture to room temperature. Perform an aqueous work-up to remove inorganic salts. This may involve partitioning the mixture between an organic solvent and water, followed by separation of the organic layer.

  • Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.

Biological Activity and Signaling Pathways

Specific biological activity and the mechanism of action for this compound have not been extensively reported in the available literature. However, based on the known pharmacology of its parent compound, nicotinic acid (also known as niacin or vitamin B3), it is plausible that this compound could exhibit similar or modulated biological effects.

Nicotinic acid is a well-known lipid-lowering agent and plays a crucial role in cellular metabolism as a precursor to the coenzymes NAD⁺ and NADP⁺. A key mechanism of action for nicotinic acid's lipid-lowering effects is through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA₂).

Potential Signaling Pathway

The activation of GPR109A by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to a decrease in the activity of hormone-sensitive lipase, ultimately inhibiting the release of free fatty acids from adipose tissue. This reduces the substrate availability for triglyceride synthesis in the liver.

Signaling_Pathway Ligand This compound (Hypothesized Ligand) Receptor GPR109A (HCA₂ Receptor) Ligand->Receptor Activation AC Adenylyl Cyclase Receptor->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP HSL Hormone-Sensitive Lipase cAMP->HSL Activation FFA Free Fatty Acid Release (from Adipocytes) HSL->FFA Stimulation TG Triglyceride Synthesis (in Liver) FFA->TG Substrate for

References

The Discovery and Scientific Profile of 6-(4-Fluorophenyl)nicotinic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Fluorophenyl)nicotinic acid has emerged as a significant scaffold in medicinal chemistry, primarily explored for its potential as an agonist of the G protein-coupled receptor 109A (GPR109A), the receptor for nicotinic acid (niacin). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its derivatives. While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its development is rooted in the broader exploration of nicotinic acid analogs for therapeutic applications. This document outlines a plausible synthetic pathway via a Suzuki-Miyaura cross-coupling reaction and discusses the anticipated biological activities and the signaling cascade associated with GPR109A activation.

Introduction

Nicotinic acid, or niacin (Vitamin B3), is a well-established therapeutic agent for treating dyslipidemia.[1] Its clinical utility is often limited by a prominent side effect: cutaneous flushing, which is mediated by the activation of the GPR109A receptor on Langerhans cells in the skin.[2] This has spurred extensive research into the development of GPR109A agonists with improved pharmacological profiles, aiming to retain the therapeutic lipid-modifying effects while minimizing the flushing response. The introduction of a 4-fluorophenyl group at the 6-position of the nicotinic acid core represents a key structural modification in the ongoing structure-activity relationship (SAR) studies of novel GPR109A agonists.[3]

Synthesis

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and widely used method allows for the formation of a carbon-carbon bond between a halogenated pyridine derivative and a boronic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 6-chloronicotinate

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Coupling Reaction: To a reaction vessel, add methyl 6-chloronicotinate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a 2:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-(4-fluorophenyl)nicotinate.

  • Purification: Purify the crude ester by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified methyl 6-(4-fluorophenyl)nicotinate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Acidification and Isolation: Remove the methanol under reduced pressure. Acidify the aqueous solution to pH 3-4 with hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

The following workflow diagram illustrates the key steps in the synthesis process.

G cluster_synthesis Synthesis Workflow start Start Materials: Methyl 6-chloronicotinate 4-Fluorophenylboronic acid coupling Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O) start->coupling ester Methyl 6-(4-fluorophenyl)nicotinate coupling->ester hydrolysis Hydrolysis (NaOH, MeOH/H₂O) ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification product This compound acidification->product

Synthesis of this compound.

Biological Activity and Mechanism of Action

As a nicotinic acid analog, this compound is anticipated to act as an agonist for the GPR109A receptor. The activation of this Gi-coupled receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Signaling Pathway

The binding of this compound to GPR109A is expected to trigger the following signaling cascade:

G cluster_pathway GPR109A Signaling Pathway ligand This compound receptor GPR109A Receptor ligand->receptor g_protein Gi Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase inhibits camp Decreased cAMP adenylyl_cyclase->camp pka Reduced PKA Activity camp->pka downstream Downstream Effects (e.g., Inhibition of Lipolysis) pka->downstream

GPR109A receptor activation cascade.
Expected Biological Effects

  • Antilipolytic Activity: By activating GPR109A in adipocytes, this compound is expected to inhibit hormone-sensitive lipase, leading to a reduction in the release of free fatty acids (FFAs) into the circulation. This, in turn, can decrease the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).[2]

  • Lipid Profile Modulation: The reduction in VLDL production is anticipated to lead to lower levels of low-density lipoprotein (LDL) cholesterol. Additionally, nicotinic acid and its agonists are known to increase high-density lipoprotein (HDL) cholesterol levels, although the exact mechanism is not fully elucidated.[1]

Quantitative Data

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following table presents hypothetical data based on the expected activity of a potent GPR109A agonist. These values would need to be determined experimentally.

ParameterHypothetical ValueAssay
GPR109A Binding Affinity (Ki) 10 - 100 nMRadioligand Binding Assay
GPR109A Functional Activity (EC₅₀) 50 - 500 nMcAMP Inhibition Assay
Inhibition of Lipolysis (IC₅₀) 100 - 1000 nMAdipocyte Lipolysis Assay

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel GPR109A agonists. Its synthesis via the robust Suzuki-Miyaura coupling allows for the facile generation of analogs for further SAR studies. Future research should focus on the detailed pharmacological characterization of this compound, including in vivo studies to assess its lipid-modifying efficacy and its potential to induce flushing. The generation of comprehensive quantitative data will be crucial in determining its therapeutic potential and guiding the design of next-generation GPR109A modulators with improved clinical profiles. The exploration of biased agonism at the GPR109A receptor, potentially separating the therapeutic effects from the flushing side effect, is also a key area for future investigation.

References

Spectroscopic and Synthetic Profile of 6-(4-Fluorophenyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Fluorophenyl)nicotinic acid is a pyridine derivative of significant interest in medicinal chemistry and drug discovery due to its structural analogy to various biologically active compounds. As a substituted nicotinic acid, it holds potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, alongside a detailed experimental protocol for its synthesis. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of nicotinic acid derivatives and analogous aryl-substituted pyridines, such as 2-(4-fluorophenyl)pyridine[1].

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
H-2~9.1 - 9.3d~2.0
H-4~8.3 - 8.5dd~8.0, 2.0
H-5~7.8 - 8.0d~8.0
H-2', H-6'~8.0 - 8.2m
H-3', H-5'~7.2 - 7.4m
COOH~13.0 - 14.0br s

Predicted in DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ ppm)
C-2~152 - 154
C-3~130 - 132
C-4~140 - 142
C-5~122 - 124
C-6~160 - 162
C-1'~135 - 137 (d, J ≈ 3 Hz)
C-2', C-6'~129 - 131 (d, J ≈ 8 Hz)
C-3', C-5'~116 - 118 (d, J ≈ 22 Hz)
C-4'~163 - 165 (d, J ≈ 250 Hz)
COOH~166 - 168

Predicted in DMSO-d₆

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
C-H (Aromatic)Stretching3100 - 3000
C=O (Carboxylic Acid)Stretching1710 - 1680
C=C, C=N (Aromatic)Stretching1600 - 1450
C-FStretching1250 - 1150
C-O (Carboxylic Acid)Stretching1320 - 1210
O-H (Carboxylic Acid)Bending1440 - 1395
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₁₂H₈FNO₂
Molecular Weight217.19 g/mol
[M+H]⁺m/z 218.06
[M-H]⁻m/z 216.05
Key Fragmentation Ion[M-COOH]⁺ at m/z 172.06

Synthetic Protocol: Suzuki-Miyaura Coupling

The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and arylboronic acids. The proposed synthesis involves the reaction of 6-bromonicotinic acid with 4-fluorophenylboronic acid.

Materials
  • 6-Bromonicotinic acid

  • 4-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])

  • Solvent (e.g., a mixture of Dioxane and Water, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Hydrochloric acid (2 N)

  • Organic solvents for extraction and purification (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Experimental Procedure
  • Reaction Setup: To a round-bottom flask, add 6-bromonicotinic acid (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent and Catalyst Addition: Add the solvent mixture (e.g., Dioxane/H₂O, 4:1 v/v). Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

  • Catalyst Introduction: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the organic solvent under reduced pressure.

  • Acidification: Add water to the residue and acidify the aqueous solution to a pH of 3-4 with 2 N hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound via the Suzuki-Miyaura coupling reaction.

Synthesis_Workflow reagents 6-Bromonicotinic Acid 4-Fluorophenylboronic Acid Base (e.g., K₂CO₃) reaction Suzuki-Miyaura Coupling (Reflux, 6-12 h) reagents->reaction catalyst Pd(PPh₃)₄ catalyst->reaction solvent Dioxane/H₂O solvent->reaction workup Work-up (Solvent Removal) reaction->workup acidification Acidification (2N HCl) workup->acidification isolation Isolation (Filtration) acidification->isolation purification Purification (Recrystallization) isolation->purification product This compound purification->product

References

An In-depth Technical Guide to 6-(4-Fluorophenyl)nicotinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(4-Fluorophenyl)nicotinic acid and its analogs, a class of compounds with significant potential in drug discovery. While specific data on this compound is limited, this document extrapolates from the well-established pharmacology of its parent compound, nicotinic acid (Niacin), and related 6-substituted analogs. The primary focus is on their interaction with the G protein-coupled receptor 109A (GPR109A), a key target in the treatment of dyslipidemia and inflammatory conditions. This guide covers the synthesis, biological activity, mechanism of action, and detailed experimental protocols relevant to this class of compounds.

Introduction

Nicotinic acid, a B-complex vitamin, has been a cornerstone in the management of dyslipidemia for decades. Its ability to modulate lipid profiles, primarily by reducing low-density lipoprotein (LDL) and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol, is well-documented. The discovery of the G protein-coupled receptor 109A (GPR109A) as the molecular target for nicotinic acid has spurred the development of numerous analogs with improved potency, selectivity, and side-effect profiles.

The substitution at the 6-position of the nicotinic acid scaffold offers a promising avenue for medicinal chemists to fine-tune the pharmacological properties of these molecules. The introduction of an aryl group, such as a 4-fluorophenyl ring, can significantly impact the compound's interaction with the GPR109A binding pocket and its overall pharmacokinetic profile. This guide will explore the synthesis and biological evaluation of this compound and its analogs, providing a framework for future research and development in this area.

Synthesis of 6-Aryl Nicotinic Acid Analogs

The synthesis of 6-substituted nicotinic acid derivatives can be achieved through various synthetic routes. A common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce the aryl moiety at the 6-position of a suitably functionalized pyridine ring.

A general synthetic scheme is outlined below:

Synthesis_Workflow A 6-Halonicotinate Ester C Suzuki Coupling (Pd catalyst, base) A->C B Arylboronic Acid B->C D 6-Aryl Nicotinate Ester C->D E Hydrolysis (e.g., LiOH) D->E F 6-Aryl Nicotinic Acid E->F

Caption: General workflow for the synthesis of 6-aryl nicotinic acids.

Experimental Protocol: Synthesis of 6-Phenylnicotinic Acid (A Representative Analog)

This protocol describes a general procedure for the synthesis of 6-phenylnicotinic acid, a close analog of this compound.

Materials:

  • Methyl 6-chloronicotinate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Suzuki Coupling:

    • To a solution of methyl 6-chloronicotinate (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water, add potassium carbonate (2.0 eq).

    • De-gas the mixture with argon for 15 minutes.

    • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

    • Heat the reaction mixture at 90°C for 12 hours under an argon atmosphere.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain methyl 6-phenylnicotinate.

  • Hydrolysis:

    • Dissolve the methyl 6-phenylnicotinate (1.0 eq) in a mixture of methanol and water.

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-phenylnicotinic acid.

Biological Activity and Mechanism of Action

The primary mechanism of action for nicotinic acid and its analogs is the activation of the GPR109A receptor, which is highly expressed in adipocytes and immune cells such as macrophages.[] GPR109A is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]

GPR109A_Signaling_Pathway cluster_cell Adipocyte Ligand This compound or Analog GPR109A GPR109A Receptor Ligand->GPR109A Binds G_protein Gαi/βγ GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFAs Free Fatty Acids Triglycerides->FFAs Release

Caption: GPR109A signaling pathway in adipocytes.

In adipocytes, the reduction in cAMP levels leads to decreased activity of hormone-sensitive lipase, the rate-limiting enzyme in the hydrolysis of triglycerides. This results in a decrease in the release of free fatty acids into the bloodstream. The liver then has a reduced substrate for the synthesis of triglycerides and very-low-density lipoproteins (VLDL), ultimately leading to lower levels of LDL cholesterol.

Quantitative Data

Compound Assay Type Cell Line Parameter Value Reference
Nicotinic AcidGPR109A cAMP InhibitionHEK293-GPR109AEC₅₀~100 nM[3]
Nicotinic AcidLipolysis Inhibition (Glycerol Release)Differentiated 3T3-L1 AdipocytesEC₅₀~250 nM[3]
Hypothetical AnalogGPR109A Radioligand BindingCHO-K1-GPR109AKᵢ10-50 nMN/A
Hypothetical AnalogGPR109A cAMP InhibitionHEK293-GPR109AEC₅₀20-80 nMN/A

Values for the hypothetical analog are projected based on structure-activity relationships of similar compounds and are for illustrative purposes only.

Experimental Protocols

GPR109A-Mediated cAMP Inhibition Assay

This protocol describes the measurement of a compound's ability to inhibit forskolin-stimulated cAMP production in cells stably expressing human GPR109A.[3]

Materials:

  • HEK293 cells stably expressing human GPR109A

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Test compound (e.g., this compound)

  • Nicotinic acid (positive control)

  • Forskolin

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque plates

Procedure:

  • Cell Culture: Culture HEK293-GPR109A cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound and nicotinic acid in assay buffer.

  • Assay:

    • Wash the cells once with assay buffer.

    • Add the diluted test compounds or controls to the wells.

    • Incubate for 15 minutes at room temperature.

    • Add forskolin to all wells (except for the basal control) to a final concentration that stimulates approximately 80% of the maximal cAMP response.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

cAMP_Assay_Workflow A Seed GPR109A-expressing cells in 384-well plate B Incubate overnight A->B D Add compound to cells and incubate B->D C Prepare serial dilutions of test compound C->D E Add Forskolin to stimulate Adenylyl Cyclase D->E F Lyse cells and add cAMP detection reagents E->F G Measure signal F->G H Data Analysis (EC₅₀) G->H

Caption: Workflow for a GPR109A-mediated cAMP inhibition assay.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the GPR109A receptor.[4][5]

Materials:

  • Cell membranes from cells overexpressing GPR109A (e.g., CHO-K1 or HEK293)

  • Radioligand (e.g., [³H]-Nicotinic acid)

  • Test compound

  • Non-specific binding control (e.g., a high concentration of unlabeled nicotinic acid)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from GPR109A-expressing cells by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.[4]

  • Assay Setup: In a 96-well plate, add the following to each well in this order:

    • Binding buffer

    • Test compound at various concentrations or vehicle (for total binding) or non-specific binding control.

    • Radioligand at a concentration close to its Kₑ.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel GPR109A agonists. While further research is needed to fully characterize the specific properties of the 4-fluoro substituted derivative, the established synthetic routes and biological assays for related nicotinic acid analogs provide a solid foundation for these investigations. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the advancement of research in this area, ultimately contributing to the development of new therapeutics for dyslipidemia and other GPR109A-mediated diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-(4-Fluorophenyl)nicotinic Acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-(4-Fluorophenyl)nicotinic acid, a valuable building block in pharmaceutical and materials science research. The methodology is centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data based on analogous reactions, and visualizations to illustrate the reaction workflow and the catalytic cycle.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and heteroaryl structures. This reaction is widely utilized in drug discovery and development due to its mild reaction conditions and broad functional group tolerance. The synthesis of 6-arylnicotinic acids, such as this compound, is of significant interest as these motifs are present in a variety of biologically active molecules. This protocol details the coupling of a 6-halonicotinic acid with (4-fluorophenyl)boronic acid, providing a reliable method for the preparation of this key intermediate.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 6-halopyridine derivatives with arylboronic acids, which can serve as a reference for the synthesis of this compound.

EntryHalopyridine SubstratePalladium Catalyst (mol%)BaseSolvent SystemTemp. (°C)Time (h)Yield (%)
16-BromonicotinonitrilePd(PPh₃)₄ (5%)K₂CO₃Toluene/H₂O10012~95%
25-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O70-8018-2260-85%
36-BromonicotinonitrilePd₂(dba)₃ / XantPhosCs₂CO₃Toluene1101860-88%
4Analogous 6-bromo-4-chloroquinoline-3-carbonitrilePd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-904-12High

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-chloronicotinic acid with (4-fluorophenyl)boronic acid.

Materials:

  • 6-Chloronicotinic acid

  • (4-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add 6-chloronicotinic acid (1.0 eq.), (4-fluorophenyl)boronic acid (1.2-1.5 eq.), tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane and degassed water to the flask via syringe to achieve a desired concentration (e.g., 0.1-0.2 M with respect to the 6-chloronicotinic acid). A typical solvent ratio is 4:1 to 5:1 dioxane:water.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl. This will precipitate the carboxylic acid product.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) to afford the pure this compound.[1]

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 6-Chloronicotinic Acid - (4-Fluorophenyl)boronic acid - Pd(PPh3)4 - K2CO3 inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvents (Dioxane/H2O) inert->solvent heat Heat to 90-100 °C with Stirring solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool acidify Acidify with HCl to Precipitate cool->acidify extract Extract with Ethyl Acetate acidify->extract purify Purify by Recrystallization extract->purify product product purify->product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar'(L2) pd_complex->transmetalation_complex Transmetalation (Ar'-B(OH)2, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Role of 6-(4-Fluorophenyl)nicotinic Acid in Drug Discovery: Application Notes and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(4-Fluorophenyl)nicotinic acid is a synthetic organic compound that belongs to the class of nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.[1] The incorporation of a 4-fluorophenyl group at the 6-position of the nicotinic acid scaffold can significantly modulate its physicochemical properties and biological activity, making it a promising scaffold for the development of novel therapeutic agents. This document provides an overview of the potential applications of this compound in drug discovery, along with generalized protocols for its investigation.

While specific data on this compound is limited in publicly available research, the broader family of nicotinic acid derivatives has been extensively studied, revealing potential therapeutic applications in cancer, inflammation, and metabolic diseases.[2][3]

Potential Therapeutic Applications

Anticancer Activity

Nicotinic acid and its derivatives have emerged as potential anticancer agents.[2] Their mechanisms of action are often linked to the regulation of cellular metabolism and DNA repair pathways.[4] Specifically, the inhibition of enzymes like nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for NAD+ biosynthesis, is a key strategy in cancer therapy.[4] Nicotinic acid derivatives can also target signaling pathways involved in tumor growth and proliferation, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) pathway.[2]

Hypothetical Signaling Pathway in Cancer

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Compound 6-(4-Fluorophenyl)nicotinic acid derivative Compound->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Anti-inflammatory Activity

Nicotinic acid derivatives have demonstrated significant anti-inflammatory properties.[5] They can modulate the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[3][5] The anti-inflammatory effects are often mediated through the activation of the G protein-coupled receptor GPR109A.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound and its derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-15, PC-3)[2]

  • This compound

  • Doxorubicin or Sorafenib (positive controls)[2]

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and control compounds for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Anticancer Screening

start Start cell_culture Seed Cancer Cells in 96-well plates start->cell_culture treatment Treat with Compound (various concentrations) cell_culture->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Add MTT Reagent incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 end End calculate_ic50->end

Caption: A typical workflow for in vitro cytotoxicity screening using the MTT assay.

Protocol 2: In Vitro Anti-inflammatory Activity Assessment

Objective: To evaluate the anti-inflammatory effects of this compound in a cell-based assay.

Materials:

  • RAW 264.7 macrophage cells[5]

  • This compound

  • Ibuprofen (positive control)[5]

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

  • Griess reagent

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Culture RAW 264.7 cells in 24-well plates.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours to induce inflammation.

  • Collect the cell culture supernatant.

  • Measure the nitrite concentration (an indicator of NO production) in the supernatant using the Griess reagent.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

Quantitative Data Summary

As specific experimental data for this compound is not available, the following table provides a template for how such data could be presented. The values for related nicotinic acid derivatives are included for illustrative purposes.

CompoundTarget/AssayIC50 / ActivityReference
Hypothetical Data for this compound VEGFR-2 Kinase Assaye.g., 0.5 µM-
Hypothetical Data for this compound COX-2 Inhibitione.g., 5 µM-
Nicotinic acid derivative 5cVEGFR-2 Inhibition0.068 µM[2]
Nicotinic acid derivative 4hNitrite Inhibition (RAW 264.7 cells)MTT result: 86.109 ± 0.51[5]

Conclusion

While direct experimental evidence for the pharmacological effects of this compound is currently scarce in the public domain, the extensive research on related nicotinic acid derivatives suggests its potential as a valuable scaffold in drug discovery. The fluorophenyl moiety may enhance properties such as metabolic stability and target binding affinity. Further investigation into its anticancer and anti-inflammatory activities, utilizing the protocols outlined above, is warranted to elucidate its therapeutic potential. The logical progression from in vitro screening to in vivo studies and eventually to clinical trials represents a standard drug discovery pipeline.

Logical Relationship in Drug Discovery

compound This compound in_vitro In Vitro Studies (Cytotoxicity, Enzyme Inhibition) compound->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo preclinical Preclinical Development (Toxicology, Pharmacokinetics) in_vivo->preclinical clinical Clinical Trials (Phase I-III) preclinical->clinical drug Approved Drug clinical->drug

Caption: The typical phased progression of a drug candidate from initial compound to an approved therapeutic.

References

Application Notes and Protocols for 2-Chloronicotinic Acid as a Key Intermediate in the Synthesis of the Herbicide Diflufenican

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinic acid and its derivatives are significant scaffolds in the development of pharmaceuticals and agrochemicals.[1][2][3] In the agrochemical sector, halogenated nicotinic acids serve as crucial building blocks for the synthesis of potent herbicides and insecticides.[4][5][6] This document provides detailed application notes and protocols for the use of 2-chloronicotinic acid as a key intermediate in the synthesis of the commercial herbicide, Diflufenican .

Diflufenican is a selective contact and residual herbicide used for the control of a wide range of broadleaf weeds in cereal crops.[7] Its mode of action involves the inhibition of carotenoid biosynthesis, which leads to the destruction of chlorophyll and subsequent death of the target weed.[7] The synthesis of Diflufenican relies on the strategic functionalization of the pyridine ring of 2-chloronicotinic acid.

Physicochemical Data of Key Compounds

A summary of the physicochemical properties of the key reactants and the final product, Diflufenican, is provided below for easy reference.

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
2-Chloronicotinic acid2942-59-8C₆H₄ClNO₂157.56178-181White to off-white powder
3-(Trifluoromethyl)phenol98-17-9C₇H₅F₃O162.11-8 to -6Colorless to light yellow liquid
2,4-Difluoroaniline367-25-9C₆H₅F₂N129.1122-24Colorless to yellow liquid or solid
Diflufenican 83164-33-4 C₁₉H₁₁F₅N₂O₂ 394.30 159-161 White crystalline solid [7]

Synthetic Pathways for Diflufenican from 2-Chloronicotinic Acid

There are two primary synthetic routes for the industrial production of Diflufenican starting from 2-chloronicotinic acid.

Route 1: Sequential Condensation and Amidation

This route involves the initial condensation of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol to form an ether linkage, followed by the amidation with 2,4-difluoroaniline.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Amidation 2-Chloronicotinic acid 2-Chloronicotinic acid Intermediate_A 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid 2-Chloronicotinic acid->Intermediate_A Base (e.g., K2CO3) Solvent (e.g., DMF) 3-(Trifluoromethyl)phenol 3-(Trifluoromethyl)phenol 3-(Trifluoromethyl)phenol->Intermediate_A Intermediate_A_2 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid Acyl_chloride Acyl Chloride Intermediate Intermediate_A_2->Acyl_chloride Activation Thionyl_chloride SOCl2 Thionyl_chloride->Acyl_chloride Diflufenican Diflufenican Acyl_chloride->Diflufenican Base (e.g., Pyridine) 2,4-Difluoroaniline 2,4-Difluoroaniline 2,4-Difluoroaniline->Diflufenican

Caption: Synthetic Workflow for Diflufenican (Route 1).

Route 2: Esterification followed by Nucleophilic Aromatic Substitution

This alternative route begins with the esterification of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol, followed by a nucleophilic aromatic substitution reaction with 2,4-difluoroaniline.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Aromatic Substitution 2-Chloronicotinic acid 2-Chloronicotinic acid Intermediate_B 3-(Trifluoromethyl)phenyl 2-chloronicotinate 2-Chloronicotinic acid->Intermediate_B Acid Catalyst (e.g., H2SO4) 3-(Trifluoromethyl)phenol 3-(Trifluoromethyl)phenol 3-(Trifluoromethyl)phenol->Intermediate_B Intermediate_B_2 3-(Trifluoromethyl)phenyl 2-chloronicotinate Diflufenican Diflufenican Intermediate_B_2->Diflufenican Copper Catalyst Base (e.g., K2CO3) 2,4-Difluoroaniline 2,4-Difluoroaniline 2,4-Difluoroaniline->Diflufenican

Caption: Synthetic Workflow for Diflufenican (Route 2).

Experimental Protocols

The following are generalized protocols for the synthesis of Diflufenican via Route 1, which is a commonly cited method.[7] These protocols are intended for research and development purposes and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid

Objective: To synthesize the key intermediate by forming an ether linkage between 2-chloronicotinic acid and 3-(trifluoromethyl)phenol.

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • 3-(Trifluoromethyl)phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-chloronicotinic acid in DMF, add potassium carbonate.

  • Add 3-(trifluoromethyl)phenol to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with 1M HCl to a pH of 2-3 to precipitate the product.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Diflufenican

Objective: To synthesize the final product, Diflufenican, through the amidation of 2-(3-(trifluoromethyl)phenoxy)nicotinic acid with 2,4-difluoroaniline.

Materials:

  • 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 2,4-Difluoroaniline (1.2 eq)

  • Pyridine (1.5 eq), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 2-(3-(trifluoromethyl)phenoxy)nicotinic acid in anhydrous DCM.

  • Add thionyl chloride dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then reflux for 2 hours to form the acyl chloride.

  • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve 2,4-difluoroaniline and pyridine in anhydrous DCM and cool to 0 °C.

  • Add the solution of the acyl chloride dropwise to the aniline solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude Diflufenican by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

The following table summarizes typical yields for the synthetic steps described above. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductTypical Yield (%)
1Ether Formation2-Chloronicotinic acid2-(3-(Trifluoromethyl)phenoxy)nicotinic acid85 - 95
2Amidation2-(3-(Trifluoromethyl)phenoxy)nicotinic acidDiflufenican80 - 90
Overall - 2-Chloronicotinic acid Diflufenican 68 - 85

Conclusion

2-Chloronicotinic acid is a versatile and critical intermediate in the synthesis of the herbicide Diflufenican. The synthetic routes described herein demonstrate the utility of this building block in constructing complex agrochemical molecules. The provided protocols offer a foundation for researchers to explore the synthesis of Diflufenican and related pyridine-based agrochemicals. Further optimization of reaction conditions can lead to improved yields and more environmentally benign synthetic processes. The continued investigation into the derivatives of nicotinic acid is a promising avenue for the discovery of new and effective crop protection agents.

References

Synthesis of 6-Aryl-Nicotinic Acids via Palladium-Catalyzed Cross-Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 6-aryl-nicotinic acids, a crucial scaffold in medicinal chemistry. The primary focus is on the widely utilized Suzuki-Miyaura cross-coupling reaction, offering a robust and versatile method for the formation of a carbon-carbon bond between a halogenated nicotinic acid derivative and an arylboronic acid.

Comparative Data of Suzuki-Miyaura Coupling for Aryl-Nicotinic Acid Derivatives

The selection of catalyst, base, and solvent system is critical for optimizing the yield and reaction time of the Suzuki-Miyaura coupling. Below is a summary of reaction conditions and yields for the synthesis of various aryl-substituted pyridine derivatives, providing a valuable reference for the synthesis of 6-aryl-nicotinic acids.

Starting MaterialCoupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-BromonicotinonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[1]
6-Bromonicotinonitrile4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane901692[1]
6-Bromonicotinonitrile3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene110878[1]
9-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene100-77[2]
2,6-DichloronicotinamidePhenylboronic acidPXPd2K₂CO₃Methanol---[3][4]

Note: The data presented is for structurally related compounds and serves as a guide for the synthesis of 6-aryl-nicotinic acids.

Experimental Protocols

This section details the experimental procedure for a key reaction in the synthesis of 6-aryl-nicotinic acids.

Protocol 1: Synthesis of 6-Phenylnicotinic Acid via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-chloronicotinic acid with phenylboronic acid.

Materials:

  • 6-Chloronicotinic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hydrochloric acid (1 M)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Schlenk line or inert gas (Argon or Nitrogen) supply

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 6-chloronicotinic acid (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL per 1 mmol of 6-chloronicotinic acid) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and acidify the mixture to pH 3-4 with 1 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-phenylnicotinic acid.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide. Subsequent transmetalation with the boronic acid and reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)L_n-Ar' transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (6-Chloronicotinic Acid) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (Arylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: Suzuki-Miyaura catalytic cycle for 6-aryl-nicotinic acid synthesis.

Experimental Workflow

The logical flow for the synthesis and purification of 6-aryl-nicotinic acid is outlined below.

Experimental_Workflow start Start reagents Combine Reactants: - 6-Chloronicotinic Acid - Arylboronic Acid - Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Pure 6-Aryl-nicotinic Acid purification->product

Caption: Workflow for 6-aryl-nicotinic acid synthesis and purification.

References

Application Notes & Protocols for the Analytical Characterization of 6-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(4-Fluorophenyl)nicotinic acid is a substituted pyridinecarboxylic acid derivative. As with many active pharmaceutical ingredients (APIs) and key intermediates in drug development, comprehensive analytical characterization is crucial to ensure its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using a suite of modern analytical techniques. The methodologies outlined are based on established principles for the analysis of related compounds, such as nicotinic acid, and serve as a robust starting point for method development and validation.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are essential for separating this compound from impurities and related substances. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative analysis and purity assessment, while Gas Chromatography (GC) can be employed for the analysis of residual solvents and volatile impurities.

High-Performance Liquid Chromatography (HPLC)

This method describes a reversed-phase HPLC protocol for the determination of purity and the assay of this compound.

Experimental Protocol: HPLC

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask using the mobile phase as the diluent to achieve a concentration of 1 mg/mL. Further dilute as necessary to fall within the linear range of the calibration curve.

  • Standard Preparation: Prepare a stock solution of a reference standard in the same manner. Create a series of calibration standards by serial dilution (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

  • Chromatographic System: Utilize an HPLC system equipped with a UV detector.[1]

  • Injection: Inject 10 µL of the sample and standard solutions into the chromatograph.

  • Analysis: Record the chromatograms and measure the peak area for the main peak and any impurities. Calculate the purity by the area normalization method and the assay value against the reference standard.

Data Presentation: HPLC Parameters

ParameterRecommended Conditions
Column Reversed-phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and water with 0.1% formic acid or an aqueous phosphate buffer with methanol.[2][3][4]
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min[1][4]
Column Temp. 25 °C[4]
Detection UV at 265 nm[1]
Injection Vol. 10 µL[4]
Run Time 15-20 minutes

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity/ Assay Integrate->Calculate

A streamlined workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities without derivatization.[5][6]

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., Methanol, Dichloromethane).

  • GC-MS System: Use a GC system coupled to a single quadrupole or equivalent mass spectrometer.[5]

  • Injection: Inject 1 µL of the prepared sample into the GC injector.

  • Analysis: The sample is vaporized and separated on the GC column. The separated components are then ionized (typically by Electron Ionization) and detected by the mass spectrometer.

  • Data Interpretation: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

Data Presentation: GC-MS Parameters

ParameterRecommended Conditions
Column HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 250 µm x 0.25 µm[5]
Carrier Gas Helium at 1.2 mL/min[5]
Injector Temp. 250 °C[5]
Oven Program Start at 100 °C, ramp to 280 °C at 20 °C/min, hold for 2 min
Transfer Line 280 °C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Scan Mode Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for targeted impurities[5]

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the proton environment, ¹³C NMR on the carbon skeleton, and ¹⁹F NMR is crucial for fluorinated compounds.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign peaks based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC) if necessary.

Data Presentation: Expected NMR Spectral Data

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H 9.0 - 9.2dH-2 (Pyridine)
8.7 - 8.9ddH-6 (Pyridine)
8.1 - 8.3dtH-4 (Pyridine)
7.9 - 8.1mH-2', H-6' (Fluorophenyl)
7.2 - 7.4mH-3', H-5' (Fluorophenyl)
13.0 - 14.0br s-COOH
¹³C 165 - 167s-COOH
162 - 165 (d)d, ¹JCF ≈ 250 HzC-4' (Fluorophenyl)
150 - 155mC-2, C-6 (Pyridine)
135 - 140sC-4 (Pyridine)
128 - 132 (d)d, ³JCF ≈ 8 HzC-2', C-6' (Fluorophenyl)
123 - 125sC-3, C-5 (Pyridine)
115 - 117 (d)d, ²JCF ≈ 22 HzC-3', C-5' (Fluorophenyl)
¹⁹F -110 to -115sAr-F

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Visualization: Structural Confirmation Logic

NMR_Logic cluster_nmr NMR Spectroscopy cluster_info Derived Information Compound This compound H1_NMR 1H NMR Compound->H1_NMR C13_NMR 13C NMR Compound->C13_NMR F19_NMR 19F NMR Compound->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR Proton_Info Proton Environment & Connectivity H1_NMR->Proton_Info C13_NMR->TwoD_NMR Carbon_Info Carbon Skeleton C13_NMR->Carbon_Info Fluorine_Info Presence & Environment of Fluorine F19_NMR->Fluorine_Info TwoD_NMR->Proton_Info Structure Unambiguous Structure Confirmation Proton_Info->Structure Carbon_Info->Structure Fluorine_Info->Structure

Logical flow for structural confirmation via NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.[7] An average of 32 or 64 scans is usually sufficient to obtain a high-quality spectrum.[8]

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3100 - 3000C-H stretchAromatic
~1710 - 1680C=O stretchCarboxylic Acid Dimer
~1600, 1580, 1450C=C and C=N stretchAromatic Rings
~1300C-O stretchCarboxylic Acid
~1225C-F stretchAryl-Fluoride
~900O-H bend (out-of-plane)Carboxylic Acid Dimer

Note: Based on characteristic frequencies for nicotinic acid and fluorophenyl groups.[7][9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, confirming its identity. This is often coupled with a chromatographic inlet (LC-MS or GC-MS).

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system (as described in section 1.1).

  • Ionization: Use Electrospray Ionization (ESI) in positive or negative mode. ESI in positive mode is common for pyridine-containing compounds.[2][3][10]

  • Data Acquisition: Acquire full scan mass spectra to determine the parent ion. Acquire product ion spectra (MS/MS) by fragmenting the parent ion to aid in structural confirmation.

Data Presentation: Expected Mass Spectral Data

Ion TypeCalculated m/zNotes
[M+H]⁺ 218.0612Protonated molecule (Positive ion mode)
[M-H]⁻ 216.0456Deprotonated molecule (Negative ion mode)
[M+Na]⁺ 240.0431Sodium adduct (Positive ion mode)
Fragment Ions e.g., 174.0506Loss of CO₂ from [M+H]⁺
e.g., 124.0342Loss of the fluorophenyl group

Note: The molecular formula of this compound is C₁₂H₈FNO₂.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability, melting point, and polymorphic forms of the compound.

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate TGA/DSC pan (e.g., aluminum).

  • Instrument Setup: Place the pan in the instrument furnace.

  • Data Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 30 °C to 400 °C).[11]

  • Data Analysis: Analyze the TGA curve for mass loss events (decomposition, desolvation) and the DSC curve for thermal events like melting (endotherm) or crystallization (exotherm).

Data Presentation: Expected Thermal Analysis Data

TechniqueParameterExpected Observation
DSC Melting Point (Tₘ)Sharp endotherm corresponding to the melting of the crystalline solid.
Polymorphic TransitionsAdditional endotherms or exotherms before the melting point.
TGA Onset of DecompositionTemperature at which significant mass loss begins, indicating thermal stability.[11]
Residual MassMass remaining at the end of the experiment.

Visualization: Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Weigh Weigh 3-5 mg of Sample Pan Place in DSC/TGA Pan Weigh->Pan Load Load into Instrument Pan->Load Heat Heat at 10 °C/min under N2 Load->Heat Record Record Mass Loss (TGA) & Heat Flow (DSC) Heat->Record Analyze_DSC Identify Melting Point, Transitions Record->Analyze_DSC Analyze_TGA Determine Decomposition Temperature Record->Analyze_TGA

Workflow for TGA and DSC analysis.

References

Application Notes: 1H and 13C NMR Analysis of 6-(4-Fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data analysis guide for the structural elucidation of 6-(4-Fluorophenyl)nicotinic acid using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental spectral data for this compound is not publicly available in the searched scientific databases, this document outlines the expected spectral characteristics based on the analysis of structurally related compounds. It also provides comprehensive, standardized protocols for sample preparation and data acquisition applicable to this class of molecules. These guidelines are intended to assist researchers in acquiring and interpreting NMR data for novel nicotinic acid derivatives.

Introduction

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and drug development. The precise structural confirmation of such molecules is critical and is unequivocally achieved through NMR spectroscopy. ¹H NMR provides information on the proton environment and their connectivity, while ¹³C NMR details the carbon framework of the molecule. This application note serves as a practical guide for researchers undertaking the NMR analysis of this compound and similar compounds.

Predicted NMR Spectral Data

Due to the absence of experimentally acquired and published spectra for this compound in available databases, the following tables present predicted chemical shifts (δ) and coupling constants (J). These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.8 - 9.2d~2.0
H-48.2 - 8.5dd~8.0, 2.0
H-57.8 - 8.1d~8.0
H-2'/H-6'7.9 - 8.2dd~8.5, 5.5
H-3'/H-5'7.2 - 7.4t~8.5
COOH10.0 - 13.0br s-

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3125 - 130
C-4138 - 142
C-5120 - 125
C-6160 - 165
C-1'130 - 135 (d, JCF ≈ 3 Hz)
C-2'/C-6'128 - 132 (d, JCF ≈ 8 Hz)
C-3'/C-5'115 - 118 (d, JCF ≈ 21 Hz)
C-4'162 - 166 (d, JCF ≈ 250 Hz)
COOH165 - 170

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

These protocols are based on a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): 0-16 ppm.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the spectrum using the internal standard (TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): 0-220 ppm.

  • Data Processing:

    • Apply a Fourier transform.

    • Phase the spectrum.

    • Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation A Weigh Compound B Select Deuterated Solvent A->B C Dissolve Sample B->C D Transfer to NMR Tube C->D E Add Internal Standard D->E F Lock and Shim E->F Insert Sample G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase Correction I->J K Baseline Correction J->K L Referencing K->L M Peak Picking & Integration L->M N Analyze Chemical Shifts M->N O Analyze Coupling Constants M->O P Analyze Integration M->P Q Assign Signals to Structure N->Q O->Q P->Q R Structural Elucidation Q->R

Figure 1. Workflow for NMR analysis of this compound.

Conclusion

While experimental ¹H and ¹³C NMR spectra for this compound were not found in the public domain during the literature search, this application note provides a robust framework for its analysis. The predicted spectral data offers a reference for researchers, and the detailed protocols for sample preparation and data acquisition ensure the collection of high-quality spectra. The provided workflow diagram serves as a clear guide for the systematic analysis and structural confirmation of this and related novel compounds, which is a fundamental step in the drug discovery and development process.

References

Application Note: Mass Spectrometric Analysis of 6-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, hypothetical protocol for the analysis of 6-(4-Fluorophenyl)nicotinic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the absence of specific experimental data for this compound in publicly available literature, this note is based on established principles for the analysis of similar molecules, such as nicotinic acid and its derivatives.[1][2][3][4][5]

Introduction

This compound is a derivative of nicotinic acid (Vitamin B3). Its structural similarity to known pharmacologically active compounds makes it a molecule of interest in drug discovery and development. Mass spectrometry, particularly LC-MS/MS, is a powerful technique for the identification, characterization, and quantification of such novel compounds due to its high sensitivity and specificity.[1][4][6] This application note outlines a potential workflow, predicted fragmentation patterns, and a quantitative method for its analysis in a research setting.

Predicted Mass Spectrometry Data

The chemical formula for this compound is C₁₂H₈FNO₂. Its monoisotopic mass is approximately 217.05 g/mol . For mass spectrometric analysis using electrospray ionization (ESI) in positive mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 218.06.

Table 1: Predicted m/z Values for Precursor and Product Ions

Ion Description Predicted m/z Rationale
Precursor Ion [M+H]⁺ 218.06 Protonated parent molecule
Product Ion 1 [M+H - H₂O]⁺ 200.05 Loss of a water molecule from the carboxylic acid group
Product Ion 2 [M+H - CO₂]⁺ 174.07 Loss of carbon dioxide (decarboxylation)

| Product Ion 3 [M+H - HCOOH]⁺| 172.06 | Loss of the entire formic acid group |

Note: These m/z values are theoretical and should be confirmed experimentally.

Experimental Protocols

The following protocols are suggested starting points for method development. Optimization will be required based on the specific instrumentation and experimental goals.

3.1. Sample Preparation (Standard Solution)

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard. Dissolve in 1.0 mL of a suitable solvent like methanol or DMSO.

  • Working Solution (10 µg/mL): Perform a serial dilution of the stock solution with 50:50 methanol:water to create a working solution.

  • Calibration Standards: Further dilute the working solution to prepare a series of calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL. The diluent should be similar to the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

3.2. Liquid Chromatography (LC) Method

A reversed-phase LC method is proposed for the separation of the analyte from potential impurities.

Table 2: Suggested LC Parameters

Parameter Value
LC System Agilent 1100 LC system or equivalent[1][3]
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

3.3. Mass Spectrometry (MS) Method

Detection would be performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[2][5]

Table 3: Suggested MS Parameters

Parameter Value
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex API 2000)[2]
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 450 °C
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas (CUR) 10 psi
Collision Gas (CAD) 6 psi

| Resolution | Q1: Unit, Q3: Unit |

Table 4: Hypothetical MRM Transitions for Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (CE) (eV)
This compound 218.1 174.1 (Quantifier) 150 25 (Predicted)

| this compound | 218.1 | 200.1 (Qualifier) | 150 | 20 (Predicted) |

Note: Collision energies must be optimized experimentally by infusing a standard solution of the analyte and varying the CE to find the value that yields the highest product ion intensity.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL) working 2. Create Working Solution (10 µg/mL) stock->working cal 3. Prepare Calibration Curve (1-1000 ng/mL) working->cal lc 4. LC Separation (C18 Column) cal->lc ms 5. MS/MS Detection (Positive ESI, MRM Mode) lc->ms quant 6. Quantification (Peak Area Integration) ms->quant report 7. Reporting (Concentration Calculation) quant->report

Caption: LC-MS/MS workflow for quantitative analysis.

Predicted Fragmentation Pathway

G parent [M+H]⁺ m/z = 218.06 C₁₂H₉FNO₂⁺ frag1 [M+H - H₂O]⁺ m/z = 200.05 C₁₂H₇FNO⁺ parent->frag1 - H₂O frag2 [M+H - CO₂]⁺ m/z = 174.07 C₁₁H₉FN⁺ parent->frag2 - CO₂

Caption: Predicted fragmentation of this compound.

References

Application Notes and Protocols: Developing Enzyme Inhibitors from 6-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of enzyme inhibitors derived from the scaffold 6-(4-fluorophenyl)nicotinic acid. This document covers potential enzyme targets, synthetic strategies, and methodologies for evaluating inhibitory activity, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Transient Receptor Potential Vanilloid 1 (TRPV1).

Introduction

This compound is a versatile scaffold for the synthesis of novel bioactive molecules. Its derivatives have shown promise as inhibitors of key enzymes implicated in various pathological conditions, including cancer and inflammatory pain. This document outlines the rationale and experimental procedures for synthesizing and evaluating derivatives of this compound as potent and selective enzyme inhibitors.

Targeted Enzyme Classes and Rationale

VEGFR-2: A Key Regulator of Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of cancer, contributing to tumor growth and metastasis. Therefore, inhibitors of VEGFR-2 are a critical class of anti-cancer agents. Nicotinamide-based structures have been successfully developed as VEGFR-2 inhibitors, suggesting that derivatives of this compound are promising candidates for this target.

TRPV1: A Nociceptive Ion Channel

Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons. It is a key integrator of noxious stimuli, including heat, protons, and capsaicin, the pungent component of chili peppers. Activation of TRPV1 is a critical step in the signaling of inflammatory and neuropathic pain. Consequently, antagonists of TRPV1 are actively being pursued as a novel class of analgesics. Notably, a derivative of 6-(4-fluorophenyl)nicotinamide has been identified as a potent TRPV1 antagonist.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various nicotinamide derivatives against VEGFR-2 and TRPV1. While specific data for a wide range of this compound derivatives is still emerging, the provided data for related nicotinamide compounds serves as a valuable benchmark for drug discovery efforts.

Table 1: Inhibitory Activity of Nicotinamide Derivatives against VEGFR-2

Compound IDModificationTarget Cell LineIC50 (nM)Reference
Compound 6 4-chlorobenzylideneHCT-11660.83[1]
Compound 10 Not SpecifiedHCT-11663.61[1]
Compound 7 Not SpecifiedHCT-116129.30[1]
Sorafenib(Reference Drug)HCT-11653.65[1]
Compound 8 Not SpecifiedHCT-11677.02[2]
Compound A-1 Not SpecifiedHCT-11622.05[3]
Compound C-6 Not SpecifiedHCT-11615.65[3]
Compound D-1 Not SpecifiedHCT-11623.13[3]

Table 2: Antagonistic Activity of Nicotinamide and Benzamide Derivatives against TRPV1

Compound IDScaffoldAssay TypeIC50 (nM)Reference
SB-782443 6-(4-fluorophenyl)-nicotinamideNot SpecifiedPotent Antagonist[4]
(+/-)-2 BenzamideCapsaicin-induced calcium influx23[5]
(+/-)-3 BenzamideCapsaicin-induced calcium influx14[5]

Experimental Protocols

General Synthesis of this compound Derivatives

This section provides general procedures for the synthesis of amide and ester derivatives from this compound. These protocols can be adapted to generate a library of compounds for screening.

Protocol 4.1.1: Synthesis of Amide Derivatives

This protocol describes a general method for the direct condensation of a carboxylic acid with an amine using a coupling reagent.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Titanium (IV) chloride (TiCl4)

  • Pyridine (anhydrous)

  • Appropriate organic solvent (e.g., Dichloromethane, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous pyridine.

  • Add the desired amine (1-1.2 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of TiCl4 (1.1 equivalents) in an appropriate organic solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 85°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.[1]

Protocol 4.1.2: Synthesis of Ester Derivatives (Fischer Esterification)

This protocol outlines the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Materials:

  • This compound

  • Desired alcohol (in excess, can also serve as the solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, combine this compound and an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the alcohol is volatile, remove the excess by rotary evaporation.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation if applicable.[6]

Enzyme Inhibition Assays

Protocol 4.2.1: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol describes a method to quantify the inhibitory activity of test compounds on recombinant human VEGFR-2 kinase activity by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant Human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Kinase Buffer (e.g., BPS Bioscience, Cat. No. 79334)

  • ATP solution

  • Test compounds dissolved in DMSO

  • ADP-Glo™ or Kinase-Glo® MAX Assay Kit (Promega)

  • Solid white 96-well assay plates

  • Luminometer

Procedure:

  • Prepare a Master Mix: For each reaction, prepare a master mix containing kinase buffer, ATP, and the kinase substrate.

  • Plate Setup: Add the master mix to the wells of a 96-well plate.

  • Add Inhibitor: Add serial dilutions of the test compounds (dissolved in DMSO) to the appropriate wells. For control wells (100% activity and blank), add an equivalent volume of DMSO.

  • Initiate Kinase Reaction: Add the diluted VEGFR-2 enzyme to all wells except the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature.

  • Measure Luminescence: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells and determine the IC50 value by fitting the data to a dose-response curve.[6]

Protocol 4.2.2: TRPV1 Antagonist Assay (Calcium Influx Assay)

This protocol measures the ability of test compounds to inhibit capsaicin-induced calcium influx in cells stably expressing human TRPV1.

Materials:

  • HEK293 cells stably expressing human TRPV1 (hTRPV1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Capsaicin (TRPV1 agonist)

  • Test compounds dissolved in DMSO

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the hTRPV1-expressing HEK293 cells into 96-well plates and grow to confluence.

  • Dye Loading: Wash the cells with Assay Buffer and then incubate them with the Fluo-4 AM calcium indicator dye (prepared in Assay Buffer with Pluronic F-127) in the dark at 37°C for a specified time (e.g., 1 hour).

  • Wash: Gently wash the cells with Assay Buffer to remove excess dye.

  • Compound Incubation: Add serial dilutions of the test compounds to the wells and incubate at room temperature for a specified time to allow for binding to the receptor.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence of each well using the fluorescence microplate reader.

  • Agonist Addition and Kinetic Reading: Add a solution of capsaicin to all wells to activate the TRPV1 channels and immediately begin kinetic fluorescence measurements for several minutes.

  • Data Analysis: The increase in fluorescence intensity upon capsaicin addition corresponds to calcium influx. Calculate the percentage of inhibition of the capsaicin response by the test compounds at each concentration. Determine the IC50 value by fitting the data to a dose-response curve.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of VEGFR-2 and TRPV1, highlighting the points of inhibition by the developed compounds.

VEGFR2_Signaling_Pathway cluster_mapk MAPK Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Src->Ras Inhibitor 6-(4-Fluorophenyl) nicotinic acid derivative Inhibitor->VEGFR2 Inhibits Raf Raf PKC->Raf Survival Cell Survival Akt->Survival Ras->Raf Ras->Raf MEK MEK Raf->MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 Signaling Pathway and Inhibition.

TRPV1_Signaling_Pathway Capsaicin Capsaicin / Heat / Protons TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Antagonist 6-(4-Fluorophenyl) nicotinamide derivative Antagonist->TRPV1 Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization Neuropeptide_Release Neuropeptide Release (e.g., Substance P, CGRP) Ca_Influx->Neuropeptide_Release Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Inflammation Neurogenic Inflammation Neuropeptide_Release->Inflammation

Caption: TRPV1 Signaling Pathway and Antagonism.

Experimental Workflows

The following diagrams outline the general workflows for the synthesis and screening of enzyme inhibitors.

Synthesis_Workflow Start 6-(4-Fluorophenyl) nicotinic acid Derivatization Derivatization (Amidation / Esterification) Start->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Characterization (NMR, MS) Purification->Characterization Library Compound Library Characterization->Library

Caption: General Synthesis Workflow.

Screening_Workflow Library Compound Library Primary_Screen Primary Enzyme Assay (e.g., VEGFR-2 or TRPV1) Library->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Hit_ID->Library Inactive Compounds Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Lead_Selection Lead Candidate Selection Dose_Response->Lead_Selection Further_Studies Further Studies (Selectivity, In Vivo Efficacy) Lead_Selection->Further_Studies

References

Application Notes and Protocols: 6-(4-Fluorophenyl)nicotinic Acid in Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of fungicides derived from 6-(4-fluorophenyl)nicotinic acid. The protocols and data presented are based on established synthetic methodologies for analogous nicotinamide derivatives and their reported fungicidal activities.

Introduction

Nicotinamide and its derivatives represent a significant class of compounds in the development of novel fungicides due to their broad spectrum of activity and diverse mechanisms of action. The introduction of a 4-fluorophenyl group at the 6-position of the nicotinic acid scaffold can significantly influence the biological activity of the resulting derivatives. This document outlines a synthetic pathway to generate novel N-(thiophen-2-yl)-6-(4-fluorophenyl)nicotinamide derivatives and presents their potential fungicidal efficacy against a range of phytopathogenic fungi.

Synthetic Pathway

The synthesis of N-(thiophen-2-yl)-6-(4-fluorophenyl)nicotinamide derivatives from this compound follows a two-step process. The first step involves the activation of the carboxylic acid to an acyl chloride, which is then reacted with a substituted 2-aminothiophene in the second step to form the final amide product.

G A This compound B 6-(4-Fluorophenyl)nicotinoyl chloride A->B Oxalyl chloride, DMF (cat.), CH2Cl2 D N-(substituted-thiophen-2-yl)-6-(4-fluorophenyl)nicotinamide B->D Triethylamine, CH2Cl2 C Substituted 2-aminothiophene C->D

Application Notes and Protocols for the Scalable Synthesis of 6-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 6-(4-Fluorophenyl)nicotinic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a robust three-step process commencing with the Fischer esterification of 6-chloronicotinic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with (4-fluorophenyl)boronic acid, and culminating in the saponification of the resulting ester. The protocols are designed for scalability, and quantitative data is provided to facilitate adaptation to various laboratory and pilot-plant settings.

Introduction

This compound and its derivatives are key intermediates in the development of a wide range of biologically active molecules. The presence of the fluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, making this scaffold attractive for drug discovery programs. This document outlines a reliable and scalable synthetic route to this important compound, providing detailed experimental procedures and comparative data to aid researchers in its preparation.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a three-step sequence. The workflow begins with the protection of the carboxylic acid of 6-chloronicotinic acid via esterification. The resulting methyl 6-chloronicotinate then undergoes a Suzuki-Miyaura coupling with (4-fluorophenyl)boronic acid to form the carbon-carbon bond. The final step involves the hydrolysis of the methyl ester to yield the target product.

SynthesisWorkflow Start 6-Chloronicotinic Acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Methyl 6-Chloronicotinate Step1->Intermediate1 Methanol, H₂SO₄ (cat.) Step2 Step 2: Suzuki-Miyaura Coupling Intermediate1->Step2 Intermediate2 Methyl 6-(4-Fluorophenyl)nicotinate Step2->Intermediate2 (4-Fluorophenyl)boronic acid, Pd catalyst, Base Step3 Step 3: Saponification Intermediate2->Step3 End This compound Step3->End 1. NaOH 2. HCl

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 6-Chloronicotinate (Esterification)

This protocol describes the Fischer esterification of 6-chloronicotinic acid to protect the carboxylic acid group.

Materials:

  • 6-Chloronicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 6-chloronicotinic acid (1.0 eq).

  • Add an excess of anhydrous methanol (10-20 volumes).

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • To the residue, carefully add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7).

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine (1 x 5 volumes), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield methyl 6-chloronicotinate as a solid. The crude product can be used in the next step without further purification or can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) if higher purity is required.

Quantitative Data for Step 1:

ReagentMolar Ratio (eq)Quantity (for 10g scale)
6-Chloronicotinic acid1.010.0 g
MethanolExcess (solvent)100 - 200 mL
Sulfuric acid0.15~0.8 mL
Expected Yield 85-95%
Step 2: Synthesis of Methyl 6-(4-Fluorophenyl)nicotinate (Suzuki-Miyaura Coupling)

This protocol outlines the palladium-catalyzed cross-coupling of methyl 6-chloronicotinate with (4-fluorophenyl)boronic acid.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 6-chloronicotinate

  • (4-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 6-chloronicotinate (1.0 eq), (4-fluorophenyl)boronic acid (1.2-1.5 eq), palladium(II) acetate (0.02-0.05 eq), SPhos (0.04-0.10 eq), and potassium carbonate (2.0-3.0 eq).

  • Add anhydrous 1,4-dioxane (5-10 volumes) and degassed water (1-2 volumes).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-16 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 6-(4-fluorophenyl)nicotinate.

Quantitative Data for Step 2:

ReagentMolar Ratio (eq)Quantity (for 10g of ester)
Methyl 6-chloronicotinate1.010.0 g
(4-Fluorophenyl)boronic acid1.3~9.6 g
Palladium(II) acetate0.03~0.4 g
SPhos0.06~1.4 g
Potassium carbonate2.5~20.0 g
1,4-DioxaneSolvent75 mL
WaterSolvent15 mL
Expected Yield 70-85%
Step 3: Synthesis of this compound (Saponification)

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid product.

Materials:

  • Methyl 6-(4-fluorophenyl)nicotinate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl, concentrated or 1-2 M)

  • Deionized water (for washing)

Procedure:

  • In a round-bottom flask, dissolve methyl 6-(4-fluorophenyl)nicotinate (1.0 eq) in a mixture of methanol (5-10 volumes) and water (2-5 volumes).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux (or stir at room temperature to 50 °C) and monitor the reaction by TLC/LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of hydrochloric acid.

  • A precipitate of this compound will form. Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid/water) if necessary.

Quantitative Data for Step 3:

ReagentMolar Ratio (eq)Quantity (for 10g of ester)
Methyl 6-(4-fluorophenyl)nicotinate1.010.0 g
Sodium hydroxide2.5~4.3 g
MethanolSolvent75 mL
WaterSolvent15 mL
Expected Yield >90%

Summary of Quantitative Data

StepReactionKey ReagentsTypical Scale (Starting Material)Typical Yield (%)
1Esterification6-Chloronicotinic acid, Methanol, H₂SO₄10.0 g85-95
2Suzuki-Miyaura CouplingMethyl 6-chloronicotinate, (4-Fluorophenyl)boronic acid, Pd(OAc)₂, SPhos, K₂CO₃10.0 g70-85
3SaponificationMethyl 6-(4-fluorophenyl)nicotinate, NaOH, HCl10.0 g>90

Troubleshooting and Optimization

  • Step 1 (Esterification): Incomplete conversion can be addressed by increasing the reaction time or the amount of acid catalyst. Ensure anhydrous conditions to favor product formation.

  • Step 2 (Suzuki-Miyaura Coupling): Low yields may be due to catalyst deactivation or side reactions. Optimization of the palladium catalyst, ligand, base, and solvent system may be necessary. For example, using other phosphine ligands like XPhos or different bases such as K₃PO₄ or Cs₂CO₃ can be explored. Rigorous degassing of the solvent is crucial to prevent catalyst oxidation.

  • Step 3 (Saponification): If the product does not precipitate upon acidification, it may be due to insufficient acidification or high solubility in the aqueous medium. Ensure the pH is low enough and consider extraction with an organic solvent like ethyl acetate if the product remains in solution.

Conclusion

The protocols described in this document provide a comprehensive and scalable pathway for the synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can reliably produce this valuable intermediate for their research and development needs. The provided quantitative data and troubleshooting tips offer a solid foundation for process optimization and scale-up.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 6-Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions for the synthesis of 6-aryl nicotinic acids. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this critical transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of 6-substituted nicotinic acids and their derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated. This can be due to poor quality of the palladium precursor or ligand, or the presence of oxygen. 2. Inefficient Oxidative Addition: 6-Halonicotinic acids, particularly 6-chloronicotinic acid, have a strong C-X bond, making the initial oxidative addition step difficult. 3. Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation. The carboxylate group can also coordinate to the palladium center, especially under basic conditions. 4. Inappropriate Base: The base may be too weak, not sufficiently soluble, or of poor quality, leading to inefficient transmetalation.1. Catalyst System:     a. Use a fresh, high-quality palladium precursor and ligand.     b. Ensure thorough degassing of solvents and reagents to remove oxygen.     c. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that is readily reduced in situ. 2. Ligand Selection:     a. For challenging substrates like 6-chloronicotinic acids, employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition.[1][2] 3. Protecting Group Strategy:     a. If catalyst inhibition by the carboxylic acid is suspected, protect it as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed post-coupling.[3] 4. Base Selection:     a. Screen different bases. For less reactive halides like chlorides, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective.[4]
Significant Side Products 1. Protodeboronation: The boronic acid coupling partner is replaced by a hydrogen atom, a common side reaction with pyridylboronic acids, especially in the presence of water and base. 2. Homocoupling: Coupling of two molecules of the boronic acid or two molecules of the halide. This can be prevalent if the cross-coupling catalytic cycle is slow. 3. Decarboxylation: The carboxylic acid group is lost, leading to the formation of a 2-substituted pyridine byproduct. This can be promoted by high temperatures.1. Minimizing Protodeboronation:     a. Use boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable than boronic acids.     b. Use anhydrous solvents and ensure the base is dry. 2. Reducing Homocoupling:     a. Optimize the catalyst and ligand system to accelerate the cross-coupling pathway.     b. Adjust the stoichiometry of the reagents, typically using a slight excess of the boronic acid (1.1-1.5 equivalents). 3. Preventing Decarboxylation:     a. Run the reaction at the lowest effective temperature.     b. If decarboxylation is a significant issue, consider protecting the carboxylic acid as an ester.
Reaction Stalls or is Sluggish 1. Poor Solubility: The nicotinic acid derivative or the base may have poor solubility in the chosen solvent system. 2. Inadequate Temperature: The reaction temperature may be too low for the oxidative addition to occur, especially with 6-chloronicotinic acid derivatives. 3. Water Content: The amount of water in the reaction can be critical. While some Suzuki reactions benefit from aqueous conditions, too much or too little can be detrimental.1. Solvent Choice:     a. Screen different solvent systems. Common choices include toluene/water, dioxane/water, or DME/water. 2. Temperature Optimization:     a. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. Temperatures of 80-110 °C are common. 3. Water Optimization:     a. If using an anhydrous system with a base like K₃PO₄, adding a small, controlled amount of water can sometimes be beneficial.
Difficulty in Product Purification 1. Co-eluting Impurities: Side products such as homocoupled boronic acid derivatives or debrominated starting material may have similar polarity to the desired product. 2. Residual Palladium: The final product may be contaminated with palladium.1. Work-up and Chromatography:     a. After the reaction, an acidic wash can help protonate the nicotinic acid product, aiding in its separation from neutral impurities. A subsequent basic wash can remove excess boronic acid.     b. Optimize the solvent system for column chromatography to improve separation. 2. Palladium Removal:     a. Use palladium scavengers or perform a filtration through celite or a specialized filter aid after the reaction work-up.

Frequently Asked Questions (FAQs)

Q1: Which halogen on the 6-substituted nicotinic acid is most reactive in Suzuki coupling?

A1: The reactivity of the halogen follows the trend of bond dissociation energy: I > Br > Cl.[5] 6-Iodonicotinic acid will be the most reactive, followed by 6-bromonicotinic acid, and finally 6-chloronicotinic acid, which is the most challenging to couple and typically requires more robust catalytic systems and harsher reaction conditions.[5]

Q2: Do I need to protect the carboxylic acid group of the nicotinic acid?

A2: Not always, but it is a common strategy to improve yields and prevent side reactions.[3] The free carboxylic acid can deprotonate under basic conditions to form a carboxylate, which can chelate to the palladium catalyst and inhibit its activity.[3] Protecting the carboxylic acid as an ester, such as a methyl or ethyl ester, can prevent this and is often a good starting point for optimization.[3] The ester can then be hydrolyzed in a subsequent step.

Q3: What is the best catalyst and ligand combination for coupling 6-chloronicotinic acids?

A3: Due to the strength of the C-Cl bond, highly active catalyst systems are generally required. Combinations of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands have proven effective for the Suzuki coupling of challenging heteroaryl chlorides.[1][2]

Q4: How do I choose the right base for my reaction?

A4: The choice of base is critical and often substrate-dependent. Inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[4] For less reactive aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred.[4] The solubility of the base in the reaction solvent is also an important consideration. It is often necessary to screen a few different bases to find the optimal one for a specific substrate combination.

Q5: My boronic acid is decomposing during the reaction. What can I do?

A5: This is likely due to protodeboronation. To mitigate this, you can use more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[3] Ensuring your reaction is conducted under anhydrous and thoroughly degassed conditions can also help minimize this side reaction.

Data Presentation

The following tables provide a summary of reaction conditions and yields for the Suzuki coupling of various 6-substituted nicotinic acid derivatives, illustrating the impact of different catalysts, ligands, and bases.

Table 1: Comparison of Ligands for the Suzuki Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid [2]

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
PPh₃Pd(PPh₃)₄K₃PO₄Dioxane/H₂O80-10018-22Good
SPhosPd₂(dba)₃K₃PO₄Toluene/H₂O10016High
XPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O8018High
dppfPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100OvernightModerate-High
Note: "Good" and "High" are qualitative descriptors based on literature for similar substrates. Actual yields may vary.

Table 2: Comparison of Halogen Reactivity in Suzuki Coupling with Phenylboronic Acid [5]

Halonicotinic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
6-Chloronicotinic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001278
6-Bromonicotinic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O951089
6-Iodonicotinic acidPdCl₂(dppf)CsFDME80394

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 6-Halonicotinic Acid Derivative [5]

Materials:

  • 6-Halonicotinic acid derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DME)

  • Degassed water (if using a biphasic system)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 6-halonicotinic acid derivative, arylboronic acid, base, palladium catalyst, and ligand (if applicable).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent(s) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If the product is a nicotinic acid, acidify the aqueous layer with 1M HCl and extract with an organic solvent (e.g., ethyl acetate). If the product is an ester, perform a standard aqueous work-up.

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation Base Base ArPdX->Base ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X (6-Substituted Nicotinic Acid) ArX->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start add_reagents 1. Add Reactants to Flask (Halonicotinic Acid, Boronic Acid, Base) start->add_reagents purge 2. Purge with Inert Gas add_reagents->purge add_catalyst 3. Add Catalyst & Ligand purge->add_catalyst add_solvent 4. Add Degassed Solvent add_catalyst->add_solvent heat 5. Heat Reaction with Stirring add_solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor workup 7. Aqueous Work-up monitor->workup purify 8. Purify Crude Product (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for Suzuki coupling of 6-substituted nicotinic acids.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Appropriate? start->check_conditions check_side_reactions Are Side Reactions Occurring? start->check_side_reactions catalyst_solutions Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Use Fresh Catalyst/Ligand Ensure Thorough Degassing check_catalyst->catalyst_solutions If No/Ineffective conditions_solutions Increase Temperature Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Optimize Solvent System check_conditions->conditions_solutions If Suboptimal side_reactions_solutions Use Boronic Ester/Trifluoroborate (vs. Protodeboronation) Protect Carboxylic Acid as Ester (vs. Decarboxylation/Inhibition) check_side_reactions->side_reactions_solutions If Yes

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling of 6-substituted nicotinic acids.

References

Technical Support Center: Synthesis of 6-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-(4-Fluorophenyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, which is typically prepared via a two-step sequence: a Suzuki-Miyaura coupling followed by ester hydrolysis.

Part 1: Suzuki-Miyaura Coupling of a 6-halonicotinate ester with 4-fluorophenylboronic acid

The initial and often most challenging step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A common route involves coupling a methyl or ethyl 6-chloronicotinate with 4-fluorophenylboronic acid.

Troubleshooting Common Issues in the Suzuki-Miyaura Coupling Step

Issue 1: Low or No Conversion of Starting Materials

Q: My Suzuki coupling reaction is not proceeding, or the conversion is very low. What are the primary causes and how can I resolve this?

A: Low or no conversion in the Suzuki coupling of a 6-halonicotinate is a frequent challenge. The primary culprits are often related to the catalyst system, the reactivity of the starting materials, and the reaction conditions. The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition, and the carbon-chlorine bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition step more difficult.[1]

Troubleshooting Workflow for Low Conversion:

start Low or No Conversion catalyst Is the Catalyst System Active? start->catalyst conditions Are Reaction Conditions Optimal? start->conditions reagents Are Reagents High Quality? start->reagents catalyst_sol Switch to a more active ligand (e.g., Buchwald ligands like SPhos, XPhos). Increase catalyst loading (2-5 mol%). Ensure Pd(0) is generated if using a Pd(II) precatalyst. catalyst->catalyst_sol No conditions_sol Increase reaction temperature (80-110 °C). Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃). Optimize solvent system (e.g., dioxane/water, toluene/water). conditions->conditions_sol No reagents_sol Use fresh, high-purity boronic acid. Ensure solvents are anhydrous and degassed. reagents->reagents_sol No

Caption: A logical workflow for troubleshooting low conversion in Suzuki coupling.

Issue 2: Significant Formation of Side Products

Q: My reaction is messy, with significant byproducts. What are the common side reactions and how can I minimize them?

A: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common are protodeboronation and homocoupling.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, rendering the boronic acid inactive.[1] This is often promoted by excess water or acidic conditions.

  • Homocoupling: The boronic acid can couple with itself to form 4,4'-difluorobiphenyl. This is often exacerbated by the presence of oxygen.[1]

  • Dehalogenation: The chloro-group on the nicotinic acid derivative can be replaced by a hydrogen atom.

Strategies to Minimize Side Reactions:

Side ReactionPotential CauseSuggested Solution
Protodeboronation Excess water in the reaction; prolonged reaction times.Use anhydrous solvents; consider using a boronic ester (e.g., pinacol ester) for increased stability.[1]
Homocoupling Presence of oxygen.Thoroughly degas all solvents and reagents with an inert gas (Argon or Nitrogen) before adding the catalyst.[1]
Dehalogenation Certain bases or high temperatures.Screen different bases; optimize the reaction temperature to the minimum required for efficient conversion.

Part 2: Hydrolysis of Methyl 6-(4-Fluorophenyl)nicotinate

The final step is the hydrolysis (saponification) of the ester to the desired carboxylic acid. While seemingly straightforward, this step can also present challenges.

Troubleshooting Common Issues in the Hydrolysis Step

Issue 1: Incomplete Hydrolysis

Q: My ester hydrolysis is not going to completion. How can I drive the reaction forward?

A: Incomplete saponification can be due to insufficient base, steric hindrance, or inadequate reaction conditions.

Troubleshooting Workflow for Incomplete Hydrolysis:

start Incomplete Hydrolysis base Is the Base Sufficiently Strong/Concentrated? start->base conditions Are Reaction Conditions Forcing Enough? start->conditions base_sol Increase equivalents of base (e.g., NaOH, KOH). Use a stronger base if necessary. base->base_sol No conditions_sol Increase reaction temperature (reflux). Increase reaction time. Consider a co-solvent (e.g., THF, Dioxane) to improve solubility. conditions->conditions_sol No

Caption: A logical workflow for troubleshooting incomplete ester hydrolysis.

Issue 2: Difficulty with Product Isolation/Purification

Q: I'm having trouble isolating the final product after hydrolysis. What are the best practices for work-up and purification?

A: The work-up procedure is critical for isolating the carboxylic acid. The product is often soluble in both aqueous and organic layers at different pH values.

  • Acidification: After the hydrolysis is complete, the reaction mixture must be carefully acidified (e.g., with 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Extraction: If the product does not precipitate, it may need to be extracted with an organic solvent (e.g., ethyl acetate) after acidification.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Comparison of Reaction Parameters

The choice of catalyst, ligand, base, and solvent significantly impacts the yield of the Suzuki-Miyaura coupling. The following tables provide a summary of conditions for related reactions to guide optimization.

Table 1: Effect of Ligand on the Yield of Suzuki Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
PPh₃Pd(PPh₃)₄K₃PO₄1,4-Dioxane1001278
SPhosPd₂(dba)₃K₃PO₄Toluene80492
XPhosPd(OAc)₂Cs₂CO₃1,4-Dioxane80295

Data is representative and compiled from various sources for illustrative purposes.[2]

Table 2: Effect of Base and Solvent on Suzuki Coupling of Halopyridines

Halopyridine SubstrateBaseSolventYield (%)
2-Chloropyridine derivativeK₂CO₃Toluene/EtOH/H₂O75
2-Bromopyridine derivativeNa₂CO₃Dioxane/H₂O88
2-Iodopyridine derivativeK₃PO₄Toluene92

Yields are illustrative of general trends. Stronger bases like K₃PO₄ are often required for less reactive chlorides.[3]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound. Note: These are representative procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of Methyl 6-(4-Fluorophenyl)nicotinate

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification a Add methyl 6-chloronicotinate, 4-fluorophenylboronic acid, and base to a flame-dried flask. b Evacuate and backfill with inert gas (3x). a->b c Add palladium catalyst and ligand. b->c d Add degassed solvent. c->d e Heat the reaction mixture (e.g., 80-100 °C). d->e f Monitor progress by TLC or LC-MS. e->f g Cool to room temperature and dilute with ethyl acetate. f->g h Wash with water and brine. g->h i Dry over Na₂SO₄, filter, and concentrate. h->i j Purify by column chromatography. i->j

Caption: General workflow for the Suzuki-Miyaura coupling step.

Materials:

  • Methyl 6-chloronicotinate (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane and Water (4:1), degassed

Procedure:

  • To a flame-dried round-bottom flask, add methyl 6-chloronicotinate, 4-fluorophenylboronic acid, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ester Hydrolysis (Saponification)

Synthesis of this compound

Materials:

  • Methyl 6-(4-Fluorophenyl)nicotinate (1.0 equiv)

  • Sodium hydroxide (NaOH) (3.0 equiv)

  • Methanol and Water (1:1)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 6-(4-fluorophenyl)nicotinate in the 1:1 methanol/water mixture in a round-bottom flask.

  • Add the sodium hydroxide pellets and heat the mixture to reflux.

  • Stir at reflux and monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and slowly add 1M HCl with stirring until the pH is approximately 3-4.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

  • If necessary, the product can be further purified by recrystallization.

References

Technical Support Center: 6-(4-Fluorophenyl)nicotinic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-(4-Fluorophenyl)nicotinic acid.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Product is Oily or Fails to Crystallize - Presence of impurities that inhibit crystallization. - The chosen solvent is not appropriate for crystallization.- Attempt to purify a small sample by a different method, such as column chromatography, to isolate the pure compound and use it for seeding the bulk solution. - Try a different solvent system for recrystallization. A mixture of solvents can sometimes be effective.
Colored Impurities in the Final Product - Presence of chromophores from the synthesis.- During recrystallization, add a small amount of activated carbon to the hot solution and then filter it through celite to remove the carbon and adsorbed impurities before cooling.[1]
Presence of Starting Materials in the Final Product - Incomplete reaction during synthesis. - Inefficient purification to remove unreacted starting materials.- If recrystallization is ineffective, consider using column chromatography for purification. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, possibly with a small amount of acetic acid) can separate the product from less polar starting materials.
Inconsistent Melting Point - The presence of impurities. - The product is not completely dry.- Repeat the purification process until a sharp and consistent melting point is obtained. - Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: Recrystallization is the most common and often the most effective method for purifying crude this compound, especially for removing minor impurities and obtaining a crystalline solid.

Q2: What are some suitable solvents for the recrystallization of this compound?

A2: While the optimal solvent should be determined experimentally, good starting points for nicotinic acid derivatives include water, ethanol, or a mixture of the two.[1] Given that the related 6-(4-chlorophenyl)nicotinic acid is soluble in ethanol, this is a promising choice. A solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal.

Q3: How can I remove colored impurities from my product?

A3: Treating a hot solution of your crude product with activated carbon is an effective way to remove colored impurities.[1] The carbon adsorbs the impurities, and can then be removed by hot filtration before allowing the solution to cool and crystallize.

Q4: My product is still impure after recrystallization. What should I do next?

A4: If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step. Silica gel is a common stationary phase, and the mobile phase can be optimized, often starting with a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), with a small amount of acid (e.g., acetic acid) to improve peak shape for acidic compounds.

Q5: What are the potential impurities I should be looking for?

A5: Potential impurities in this compound can include unreacted starting materials from the synthesis (e.g., a boronic acid and a halopyridine if using a Suzuki coupling), homo-coupled byproducts, and isomers such as isonicotinic acid derivatives.[2]

Q6: How can I assess the purity of my final product?

A6: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity and quantifying impurities.[3][4][5] Other methods include measuring the melting point (a sharp melting point range is indicative of high purity) and spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and absence of significant impurities.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). Heat the mixture gently. If the solid dissolves completely and then precipitates upon cooling, the solvent is suitable.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase and Mobile Phase Selection: For a small-scale purification, a glass column packed with silica gel is typically used. The choice of mobile phase (eluent) is critical and can be determined by thin-layer chromatography (TLC). A good starting point for the eluent is a mixture of hexanes and ethyl acetate, with a small percentage of acetic acid (e.g., 0.5-1%) to ensure the carboxylic acid is protonated and moves cleanly.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pour it into the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute the desired compound.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis and Product Recovery: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, HPLC, MP) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Pure Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Impure Purity_Check2 Purity Assessment (TLC, HPLC, MP) Column_Chromatography->Purity_Check2 Purity_Check2->Recrystallization Impure Purity_Check2->Pure_Product Pure

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 6-(4-Fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful recrystallization of 6-(4-Fluorophenyl)nicotinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause Solution
The compound does not dissolve completely in the hot solvent. 1. Insufficient solvent. 2. The chosen solvent is unsuitable. 3. The presence of insoluble impurities.1. Add small additional portions of hot solvent until the compound dissolves. Be mindful not to add a large excess, which will reduce the final yield.[1][2] 2. Refer to the solvent selection table and choose a more appropriate solvent or solvent system. 3. If a small amount of material remains undissolved after adding a reasonable amount of solvent, it is likely an insoluble impurity. Perform a hot filtration to remove it.[3]
No crystals form upon cooling. 1. Too much solvent was used.[1][2][4] 2. The solution is supersaturated.[1][2] 3. The cooling process is too rapid.1. Reduce the volume of the solvent by gentle heating or using a rotary evaporator, then allow the solution to cool again.[1][4] 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of pure this compound.[1][2][5] 3. Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[5]
The compound "oils out" instead of forming crystals. 1. The melting point of the compound is lower than the boiling point of the solvent.[1] 2. The solution is too concentrated. 3. The presence of impurities.1. Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble to lower the saturation point, and cool slowly. Alternatively, select a lower-boiling point solvent. 2. Add a small amount of hot solvent to the oiled-out mixture to achieve a clear solution, then cool slowly. 3. If oiling out persists, it may be necessary to purify the compound by another method, such as column chromatography, before recrystallization.[1]
The crystal yield is low. 1. Too much solvent was used during dissolution.[2][4] 2. Premature crystallization during hot filtration. 3. Incomplete crystallization. 4. Crystals were washed with a solvent at room temperature.1. A significant amount of the compound may remain in the mother liquor. Concentrate the mother liquor and cool it to obtain a second crop of crystals.[4] 2. Warm the filtration apparatus (funnel and receiving flask) before filtration to prevent the solution from cooling and crystallizing prematurely.[3] 3. Allow more time for crystallization, and cool the flask in an ice bath to maximize crystal formation.[3] 4. Always wash the crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.[2]
The resulting crystals are colored. 1. Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb the desired compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the structure (an aromatic carboxylic acid), suitable solvents could include ethanol, methanol, acetic acid, or a mixed solvent system like ethanol/water or acetic acid/water.[3] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.

Q2: How can I perform a small-scale solubility test to find a suitable solvent?

A2: Place a small amount of your crude this compound (about 10-20 mg) into a test tube. Add a few drops of the solvent to be tested and observe the solubility at room temperature. If the compound is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but will show poor solubility at room temperature. If the compound is very soluble at room temperature, the solvent is not suitable. If it is insoluble even when hot, it is also not a good choice.

Q3: What is a mixed solvent system and when should I use it?

A3: A mixed solvent system, or solvent pair, consists of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[3] This is useful when no single solvent has the desired solubility characteristics. To use a solvent pair, dissolve the compound in a minimal amount of the hot "good" solvent, and then add the "bad" solvent dropwise until the solution becomes cloudy (turbid). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q4: How do I perform a hot filtration correctly?

A4: Hot filtration is used to remove insoluble impurities. To prevent premature crystallization in the funnel, use a stemless or short-stemmed funnel and preheat it by placing it in a beaker of hot solvent. Flute the filter paper to increase the surface area for filtration. Pour the hot solution through the funnel in portions, keeping the solution at or near its boiling point.[3]

Q5: How can I be sure my recrystallized product is pure?

A5: The purity of the recrystallized this compound can be assessed by taking a melting point measurement. A pure compound will have a sharp and narrow melting point range that corresponds to the literature value. An impure compound will typically have a broad and depressed melting point range. Further analysis by techniques such as NMR or HPLC can also confirm purity.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The crystals can then be transferred to a watch glass to air dry or be dried in a desiccator. Ensure the crystals are completely dry before weighing and determining the melting point.[2]

Protocol 2: Mixed Solvent Recrystallization of this compound (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude this compound in a minimal amount of boiling ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "bad" solvent) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 8 from the Single Solvent Recrystallization protocol.

Quantitative Data Summary

The following table provides illustrative data for the solubility and recovery of this compound in common solvents. Note: This data is for illustrative purposes and actual results may vary.

Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Typical Percent Recovery
Ethanol1.520.085-90%
Methanol2.025.080-85%
Water< 0.11.0Not suitable as a single solvent
Acetic Acid5.030.070-80%
Ethanol/Water (9:1)0.515.090-95%

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered During Recrystallization no_crystals No Crystals start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent supersaturated Supersaturated? too_much_solvent->supersaturated No boil_off_solvent Boil off some solvent too_much_solvent->boil_off_solvent Yes scratch_or_seed Scratch flask or add seed crystal supersaturated->scratch_or_seed Yes reheat_add_solvent Reheat and add more 'good' solvent oiling_out->reheat_add_solvent change_solvent Change to a lower boiling point solvent reheat_add_solvent->change_solvent Fails concentrate_mother_liquor Concentrate mother liquor for 2nd crop low_yield->concentrate_mother_liquor

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 6-Aryl-Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-aryl-nicotinic acids. The following sections address common side reactions and experimental challenges, offering solutions and detailed protocols.

Troubleshooting Guides & FAQs

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of 6-aryl-nicotinic acids via popular cross-coupling methods.

Suzuki-Miyaura Coupling

Question 1: I am observing a low yield of my desired 6-aryl-nicotinic acid in a Suzuki-Miyaura coupling reaction. What are the potential causes and how can I improve it?

Answer: Low yields in the Suzuki coupling of 6-halonicotinic acids are a common issue and can stem from several factors:

  • Protodeboronation of the Boronic Acid: This is a major side reaction where the boronic acid is replaced by a hydrogen atom, consuming your starting material.[1][2] Pyridineboronic acids are particularly susceptible to this side reaction.[1]

    • Solution:

      • Use anhydrous solvents and reagents to minimize the presence of water, which can be a proton source.

      • Employ milder bases such as K₃PO₄ or Cs₂CO₃.

      • Protect the boronic acid as a more stable derivative, like a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate, which engage in "slow-release" of the active boronic acid.[2][3][4]

      • Optimize the reaction temperature and time; prolonged heating can increase protodeboronation.

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl byproduct from the boronic acid.

    • Solution:

      • Ensure a thoroughly deoxygenated reaction mixture, as oxygen can promote homocoupling.[3]

      • Use a slight excess of the boronic acid derivative.[3]

      • Adjusting the ligand on the palladium catalyst can also minimize homocoupling.

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.

    • Solution:

      • Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that can stabilize the palladium catalyst and facilitate the reaction.

      • Ensure high-purity, fresh catalyst and ligands are used.

  • Poor Reactivity of the Aryl Halide: The reactivity of the 6-halonicotinic acid follows the trend I > Br > Cl. Aryl chlorides are the most challenging substrates.

    • Solution:

      • For aryl chlorides, specialized, highly active catalyst systems are often required.[5]

      • If possible, starting with the bromo or iodo analogue of the nicotinic acid will likely give higher yields under milder conditions.[5]

Question 2: My reaction mixture turned black, and I have a poor yield. What does this indicate?

Answer: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This can be caused by:

  • Presence of Oxygen: Inadequate deoxygenation of the reaction mixture.

  • High Temperatures: Running the reaction at excessively high temperatures can lead to catalyst degradation.

  • Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium(0) species.

Solution:

  • Ensure all solvents and reagents are properly degassed.

  • Maintain the reaction under a strict inert atmosphere (e.g., argon or nitrogen).

  • Optimize the reaction temperature.

  • Consider using a more robust ligand system.

Negishi Coupling

Question 3: I am attempting a Negishi coupling to synthesize a 6-aryl-nicotinic acid, but the reaction is sluggish and gives a low yield. What are the common pitfalls?

Answer: Challenges in Negishi coupling for this synthesis often relate to the organozinc reagent and catalyst activity.

  • Poor Quality of the Organozinc Reagent: Organozinc reagents are sensitive to air and moisture.

    • Solution:

      • Prepare the organozinc reagent fresh before use or titrate it to determine the exact concentration.

      • Handle all reagents under strictly anhydrous and anaerobic conditions.

  • Homocoupling: Similar to Suzuki coupling, homocoupling of the organozinc reagent or the aryl halide can occur.

    • Solution:

      • Control the rate of addition of the organozinc reagent.

      • Adjust the reaction temperature and ligand-to-metal ratio.

  • Catalyst Deactivation: The pyridine nitrogen can inhibit the palladium or nickel catalyst.

    • Solution:

      • Use ligands that can electronically and sterically shield the metal center.

      • Increase the catalyst loading, although this should be done judiciously.

Stille Coupling

Question 4: What are the primary side reactions to be aware of in a Stille coupling for 6-aryl-nicotinic acid synthesis?

Answer: The main side reaction in Stille coupling is the homocoupling of the organostannane reagent.[4]

  • Solution:

    • This can be minimized by controlling the reaction conditions, such as temperature and catalyst choice.

    • The purity of the organostannane reagent is also crucial.

Another significant challenge with Stille coupling is the removal of toxic tin byproducts from the final product.[3]

  • Solution:

    • Purification methods often involve a fluoride wash (e.g., with aqueous KF) or specialized chromatographic techniques.[3]

Quantitative Data on Reaction Performance

The following table provides a summary of representative yields for the synthesis of 6-aryl-nicotinic acid derivatives under various cross-coupling conditions. Note that direct comparison can be challenging as optimal conditions vary for each substrate.

Coupling MethodHalonicotinic Acid DerivativeArylating AgentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Side Products Noted
Suzuki-Miyaura Methyl 2-chloronicotinatePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O1001275Protodeboronation, Homocoupling
Suzuki-Miyaura 2-Bromonicotinic acid4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O90888Minor homocoupling
Suzuki-Miyaura 2-Iodonicotinic acid3-Tolylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene80492Minimal
Suzuki-Miyaura 5-Bromonicotinic acidPhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851685[6]Not specified
Negishi 2-ChloropyridinePhenylzinc chloridePd(PPh₃)₄ (5)-THF6512~70-80Homocoupling
Stille 2-BromopyridinePhenyltributylstannanePd(PPh₃)₄ (3)-Toluene11010~80-90Homocoupling, Tin byproducts

*Yields are illustrative and based on similar reported reactions, as direct quantitative data for 6-aryl-nicotinic acid under these specific conditions was not available in the provided search results.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl 6-chloronicotinate with Phenylboronic Acid

This protocol describes a general procedure for the synthesis of methyl 6-phenylnicotinate.

Materials:

  • Methyl 6-chloronicotinate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene (10 mL)

  • Ethanol (2 mL)

  • Water (2 mL, degassed)

  • Round-bottom flask, condenser, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • To a round-bottom flask, add methyl 6-chloronicotinate, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add toluene, ethanol, and degassed water to the reaction mixture.

  • Heat the mixture to 100°C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 6-phenylnicotinate.

  • The ester can be subsequently hydrolyzed to 6-phenylnicotinic acid using standard procedures (e.g., NaOH in methanol/water).

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Protodeboronation Protodeboronation (Ar'-H) Homocoupling Homocoupling (Ar'-Ar') Ar'-B(OR)2 Ar'B(OR)2 Ar'-B(OR)2->Transmetalation Ar'-B(OR)2->Protodeboronation H+ Source Ar'-B(OR)2->Homocoupling O2 Troubleshooting_Workflow start Low Yield of 6-Aryl-nicotinic Acid check_sm Check TLC/LC-MS for Starting Material start->check_sm sm_present Incomplete Reaction check_sm->sm_present Yes sm_absent Side Reactions or Product Degradation check_sm->sm_absent No increase_time Increase Reaction Time/ Temperature sm_present->increase_time change_catalyst Change Catalyst System (e.g., more active ligand) sm_present->change_catalyst check_byproducts Identify Byproducts sm_absent->check_byproducts protodeboronation Protodeboronation (Ar-H) check_byproducts->protodeboronation Ar-H detected homocoupling Homocoupling (Ar-Ar or Ar'-Ar') check_byproducts->homocoupling Dimer detected optimize_base Use Milder Base (e.g., K3PO4) protodeboronation->optimize_base protect_boronic Use Boronic Ester (Pinacol, MIDA) protodeboronation->protect_boronic degas Ensure Rigorous Deoxygenation homocoupling->degas

References

Technical Support Center: Suzuki Reactions of Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding undesired homocoupling reactions when working with nicotinic acid derivatives. Here, you will find frequently asked questions and troubleshooting guides to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions and why is it problematic with nicotinic acids?

A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the nicotinic acid boronic acid (or its ester) react with each other to form a symmetrical bipyridine byproduct. This is undesirable because it consumes the starting material, reduces the yield of the intended cross-coupled product, and complicates the purification process due to the structural similarities between the homocoupled product and the target molecule.

Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions of nicotinic acids?

A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0), which can re-enter the catalytic cycle. Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also promote homocoupling.[3]

Q3: How can I visually determine if homocoupling is a major issue in my reaction?

A3: The most straightforward way to identify significant homocoupling is by analyzing the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a significant amount of a symmetrical bipyridine byproduct is a clear indicator of homocoupling.

Q4: What role do ligands play in minimizing homocoupling?

A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, it is recommended to use bulky, electron-rich phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbenes (NHCs). The steric bulk of these ligands can hinder the formation of the intermediates that lead to homocoupling.[4]

Q5: Are nicotinic acid substrates particularly challenging for Suzuki couplings?

A5: Yes, heteroaryl boronic acids, including those derived from nicotinic acid, can be challenging. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5][6] Furthermore, pyridylboronic acids can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, further reducing the yield of the desired product.[5]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize homocoupling in your Suzuki reactions of nicotinic acids.

Problem: Significant formation of homocoupling byproduct observed.

Below is a workflow to diagnose and address the potential causes of excessive homocoupling.

TroubleshootingWorkflow Troubleshooting Workflow for Homocoupling in Nicotinic Acid Suzuki Reactions cluster_degas Degassing Protocol cluster_pd Palladium Source cluster_ligand Ligand and Base Selection cluster_conditions Reaction Conditions start High Homocoupling Observed degas Step 1: Check Degassing Protocol start->degas pd_source Step 2: Evaluate Palladium Source degas->pd_source If homocoupling persists degas_details Ensure rigorous degassing of all solvents and reagents. Use freeze-pump-thaw (3 cycles) or sparge with inert gas (Ar/N2) for 30-60 min. degas->degas_details ligand_base Step 3: Optimize Ligand and Base pd_source->ligand_base If homocoupling persists pd_details Switch from a Pd(II) precatalyst (e.g., Pd(OAc)2) to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3). Consider adding a mild reducing agent like potassium formate if using a Pd(II) source. pd_source->pd_details conditions Step 4: Adjust Reaction Conditions ligand_base->conditions If homocoupling persists ligand_details Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. Screen milder bases like K3PO4 or Cs2CO3. ligand_base->ligand_details success Homocoupling Minimized conditions->success Successful Optimization conditions_details Perform a slow addition of the nicotinic acid boronic acid. Use a slight excess of the aryl halide coupling partner. Lower the reaction temperature. conditions->conditions_details

Caption: A step-by-step workflow to troubleshoot and minimize homocoupling.

Quantitative Data Summary

The choice of reaction parameters significantly impacts the ratio of the desired cross-coupled product to the homocoupling byproduct. The following tables summarize the effect of different catalysts, ligands, and bases on the yield of Suzuki reactions involving nicotinic acid derivatives and related heteroaryl compounds.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (3)SPhos (6)K₃PO₄Toluene/H₂O1002415(Anecdotal, typical starting point for challenging couplings)
Pd(dppf)Cl₂ (3)-K₂CO₃MeCN/H₂O802Low(Anecdotal, often requires optimization)
Pd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O9012Moderate[7]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane10018High[8]

Table 2: Effect of Different Bases on Reaction Yield

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventYield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosNa₃PO₄Toluene/H₂OLow (3-15%)
4-BromochlorobenzenePhenylboronic acidPd standardKOHEthanol64%
4-IodoanisolePhenylboronic acidPd/CK₂CO₃DMFHigh (up to 90%)
6-BromonicotinonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OModerate

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of 6-Chloronicotinic Acid with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 6-Chloronicotinic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-chloronicotinic acid, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and XPhos.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Mechanism of Homocoupling

The following diagram illustrates the proposed catalytic cycle for the oxygen-mediated homocoupling of boronic acids. Understanding this pathway is key to designing experiments that minimize this side reaction.

HomocouplingMechanism Oxygen-Mediated Homocoupling Mechanism Pd0 Pd(0)L2 Peroxo (η2-O2)Pd(II)L2 (Peroxo Complex) Pd0->Peroxo + O2 O2 O2 Adduct Adduct Formation Peroxo->Adduct ArBOH2_1 ArB(OH)2 ArBOH2_1->Adduct ArPdOH trans-ArPd(II)(OH)L2 Adduct->ArPdOH + ArB(OH)2 Transmetalation Transmetalation ArPdOH->Transmetalation ArBOH2_2 ArB(OH)2 ArBOH2_2->Transmetalation ArPdAr trans-ArPd(II)ArL2 Transmetalation->ArPdAr ReductiveElimination Reductive Elimination ArPdAr->ReductiveElimination ReductiveElimination->Pd0 Reforms Pd(0) ArAr Ar-Ar (Homocoupled Product) ReductiveElimination->ArAr

Caption: Proposed mechanism for palladium-catalyzed homocoupling of arylboronic acids in the presence of oxygen.[1][9][10]

References

Technical Support Center: Synthesis of 6-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-(4-Fluorophenyl)nicotinic acid synthesis. The primary synthetic route focused on is the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction is showing low to no conversion of my starting materials (6-halonicotinic acid derivative and 4-fluorophenylboronic acid). What are the likely causes and how can I improve the yield?

Answer: Low or no conversion in a Suzuki-Miyaura coupling reaction is a common issue that can stem from several factors. Here are the primary areas to investigate:

  • Catalyst Inactivity: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be efficiently reduced to Pd(0) under your reaction conditions. Additionally, the nitrogen atom on the pyridine ring of the 6-halonicotinic acid derivative can coordinate to the palladium center, leading to catalyst inhibition.

    • Solution: Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄. Alternatively, employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help to stabilize the active catalyst and prevent pyridine coordination. Increasing the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%) may also be beneficial.

  • Ineffective Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice and quality of the base are critical for the reaction's success.

    • Solution: Ensure the base is anhydrous and finely powdered to maximize its reactivity. Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. If a weaker base like Na₂CO₃ is not effective, switching to a stronger, non-aqueous base like K₃PO₄ is often a successful strategy.

  • Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.

    • Solution: It is imperative to rigorously degas all solvents and reagents. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles. The reaction should be set up and run under a positive pressure of an inert atmosphere.

  • Poor Reagent Quality: The presence of water in the reaction can lead to protodeboronation of the 4-fluorophenylboronic acid, a side reaction that consumes the boronic acid and reduces the yield.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Boronic acids can be dried in a vacuum oven before use. Alternatively, consider using the more stable pinacol ester or trifluoroborate salt of 4-fluorophenylboronic acid, which are less susceptible to protodeboronation.

Question 2: I am observing a significant amount of homocoupling of my 4-fluorophenylboronic acid, resulting in the formation of 4,4'-difluorobiphenyl. How can I minimize this side reaction?

Answer: Homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura couplings, often driven by the presence of oxygen.[1] This occurs when two molecules of the boronic acid couple with each other.

  • Strict Exclusion of Oxygen: This is the most critical factor in preventing homocoupling. Ensure your reaction setup is completely free of air.

  • Control of Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is often used to drive the reaction to completion, a large excess can favor homocoupling.

  • Reaction Temperature: In some cases, lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

Question 3: My purification of this compound is proving difficult, and I am struggling to remove residual palladium catalyst and other impurities. What are some effective purification strategies?

Answer: Purifying nicotinic acid derivatives can be challenging. A multi-step approach is often necessary.

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is the first step. If the product is an ester, it can be extracted into an organic solvent like ethyl acetate, washed with water and brine, and dried.

  • Acid-Base Extraction: For the final carboxylic acid product, an acid-base extraction can be very effective. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH) to form the water-soluble carboxylate salt. The organic layer containing neutral impurities can be discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.

  • Recrystallization: Recrystallization is a powerful technique for removing impurities. Water is often a good solvent for recrystallizing nicotinic acid derivatives.[1] Dissolving the crude product in hot water, optionally treating with activated carbon to remove colored impurities, followed by slow cooling can yield highly pure crystals.

  • Chromatography: If other methods fail to provide the desired purity, column chromatography on silica gel can be employed. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid is often effective for eluting carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a 6-halonicotinic acid derivative (such as methyl 6-chloronicotinate or 6-bromonicotinic acid) with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. If an ester is used as the starting material, a subsequent hydrolysis step is required to obtain the final carboxylic acid.

Q2: Which halogen is the best leaving group for the 6-halonicotinic acid derivative in the Suzuki-Miyaura coupling?

A2: The reactivity of the C-X bond in the oxidative addition step follows the trend I > Br > Cl. Therefore, 6-iodonicotinic acid would be the most reactive, followed by the bromo and then the chloro derivative. However, 6-chloro and 6-bromonicotinic acid derivatives are more commonly used due to their lower cost and greater availability. Couplings with 6-chloronicotinic acid derivatives often require more forcing conditions (higher temperatures, stronger bases, and more active catalysts) to achieve good yields.

Q3: What are some common side products to look out for in the synthesis of this compound?

A3: Besides the homocoupling product (4,4'-difluorobiphenyl), other potential side products include:

  • Protodeboronation product of the boronic acid (fluorobenzene).

  • Dehalogenated starting material (nicotinic acid or its ester).

  • Homocoupling of the 6-halonicotinic acid derivative.

Q4: Can I perform the Suzuki-Miyaura coupling directly on 6-chloronicotinic acid without protecting the carboxylic acid group?

A4: While it is sometimes possible to perform Suzuki-Miyaura couplings on substrates with free carboxylic acids, it is generally advisable to protect the carboxylic acid group, for instance as a methyl or ethyl ester. The acidic proton can interfere with the basic conditions of the reaction, and the carboxylate may coordinate to the palladium catalyst, affecting its activity. The ester can be easily hydrolyzed to the desired carboxylic acid in a subsequent step.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Suzuki-Miyaura Couplings

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 6-chloronicotinatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001885Analogous System
6-Bromonicotinic acid4-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O901278Analogous System
Methyl 6-chloronicotinate4-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.5)THF802492Optimized System
2-Bromopyridine4-Fluorophenylboronic acidPd(OAc)₂ (3)PPh₃ (6)Na₂CO₃ (2)DME/H₂O851675Analogous System

Note: The data in this table is compiled from various sources for analogous reactions and should be used as a guideline for optimization.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-(4-Fluorophenyl)nicotinate via Suzuki-Miyaura Coupling

This procedure is a representative method and may require optimization for specific laboratory conditions.

Materials:

  • Methyl 6-chloronicotinate

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 6-chloronicotinate (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add degassed toluene and degassed water to form a 10:1 mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford methyl 6-(4-fluorophenyl)nicotinate.

Protocol 2: Hydrolysis of Methyl 6-(4-Fluorophenyl)nicotinate

Materials:

  • Methyl 6-(4-fluorophenyl)nicotinate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 6-(4-fluorophenyl)nicotinate (1.0 equiv.) in a mixture of THF (or methanol) and water.

  • Add LiOH (2.0 equiv.) or NaOH (2.0 equiv.) to the solution.

  • Stir the mixture at room temperature or gently heat (e.g., to 40-50 °C) until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with HCl (e.g., 1M or 2M solution).

  • A precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar-B(OH)2 + Base) Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex R-Pd(II)-Ar(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-Ar (Product) Reductive_Elimination->Product Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use Pd(0) or bulky ligands. Increase catalyst loading. check_catalyst->solution_catalyst No check_reagents Are reagents of high quality? check_conditions->check_reagents Yes solution_conditions Ensure inert atmosphere. Screen different bases and solvents. Increase temperature. check_conditions->solution_conditions No solution_reagents Use anhydrous solvents and base. Use boronate ester to prevent protodeboronation. check_reagents->solution_reagents No end Improved Yield check_reagents->end Yes, re-evaluate solution_catalyst->end solution_conditions->end solution_reagents->end Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification setup Reaction Setup (Inert Atmosphere) reaction Suzuki-Miyaura Coupling (Heating) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring quench Quench Reaction & Aqueous Work-up monitoring->quench extraction Acid-Base Extraction quench->extraction purification Recrystallization or Chromatography extraction->purification characterization Product Characterization purification->characterization

References

solubility issues of fluorinated nicotinic acids in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with fluorinated nicotinic acids in organic solvents.

Troubleshooting Guide

This guide addresses common problems encountered during the dissolution of fluorinated nicotinic acids.

Issue Potential Cause Troubleshooting Steps
Compound will not dissolve, or dissolves very slowly. 1. Inappropriate solvent choice: The polarity of the solvent may not be suitable for the specific fluorinated nicotinic acid isomer.1. Consult the solubility data table: Refer to the estimated solubility data below to select a more appropriate solvent. 2. Use a co-solvent system: Try a mixture of solvents. For example, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent can significantly improve solubility. 3. "Like dissolves like": Fluorinated compounds can have unique solubility properties. Consider solvents with some fluorine content if standard organic solvents fail.
2. Insufficient agitation or time: The compound may require more energy or time to dissolve completely.1. Increase agitation: Use a vortex mixer or sonicator to provide more energy for dissolution. 2. Extend dissolution time: Allow the mixture to stir for a longer period. Gentle heating can also be applied, but monitor for any compound degradation.
3. Low compound purity: Impurities can affect the dissolution process.1. Verify compound purity: Use analytical techniques like NMR or LC-MS to check the purity of your starting material. 2. Purify the compound: If significant impurities are present, purify the compound using an appropriate method such as recrystallization or chromatography.
Precipitation occurs after initial dissolution. 1. Supersaturated solution: The initial concentration exceeds the solubility limit at the given temperature.1. Dilute the solution: Add more solvent to bring the concentration below the solubility limit. 2. Gentle warming: Briefly warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature. This can sometimes result in a stable solution at a higher concentration.
2. Change in temperature: A decrease in temperature can cause the compound to precipitate out of a saturated solution.1. Maintain a constant temperature: Use a water bath or incubator to maintain a stable temperature during your experiment.
3. Solvent evaporation: Evaporation of the solvent increases the concentration, leading to precipitation.1. Seal the container: Ensure your vial or flask is tightly sealed to prevent solvent evaporation, especially when working with volatile solvents.
Solution color changes or degradation is observed. 1. Compound instability: The fluorinated nicotinic acid may be unstable in the chosen solvent or under the experimental conditions.1. Choose an inert solvent: Select a solvent that is less likely to react with your compound. 2. Work under an inert atmosphere: If the compound is sensitive to air or moisture, perform the dissolution under nitrogen or argon. 3. Avoid high temperatures: If heating is necessary, use the lowest effective temperature and monitor for any signs of degradation.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated nicotinic acid not dissolving in a solvent where the non-fluorinated analog is soluble?

A1: The introduction of fluorine can significantly alter the electronic properties and crystal packing of a molecule, which in turn affects its solubility.[1][2] Fluorine is highly electronegative and can change the molecule's polarity and its ability to form hydrogen bonds.[2] This means that a solvent that works for nicotinic acid may not be suitable for its fluorinated counterparts. It is recommended to consult solubility data for the specific fluorinated isomer or to screen a range of solvents with varying polarities.

Q2: Can I use heat to dissolve my fluorinated nicotinic acid?

A2: Gentle heating can be an effective way to increase the solubility of many compounds. However, it is crucial to first determine the thermal stability of your specific fluorinated nicotinic acid. Some compounds may degrade at elevated temperatures. Start with a low temperature (e.g., 30-40 °C) and monitor for any changes in color or the appearance of new peaks in an analytical chromatogram (e.g., HPLC, LC-MS) to ensure the compound remains intact.

Q3: Is sonication a good method to aid dissolution?

A3: Yes, sonication is a useful technique to accelerate the dissolution process by breaking down solid aggregates and increasing the surface area of the compound exposed to the solvent. It is generally a milder alternative to heating.

Q4: How does the position of the fluorine atom on the pyridine ring affect solubility?

A4: The position of the fluorine atom can have a significant impact on the molecule's dipole moment, crystal lattice energy, and its ability to interact with solvent molecules. These factors collectively influence solubility. Therefore, different isomers of fluoronicotinic acid (e.g., 2-fluoro, 5-fluoro, 6-fluoro) will likely exhibit different solubility profiles in the same solvent.

Q5: My compound is "soluble in methanol" according to the supplier, but it's not dissolving well. What does "soluble" mean in this context?

A5: The term "soluble" can be qualitative. For instance, 5-fluoronicotinic acid is listed as soluble in methanol.[3] However, this does not specify the exact concentration. It is possible that you are trying to prepare a solution that is more concentrated than the compound's solubility limit. It is always best to determine the solubility experimentally for your specific application or to start with a lower concentration and gradually increase it.

Estimated Solubility of Fluorinated Nicotinic Acids

The following table provides estimated solubility data for various fluorinated nicotinic acids in common organic solvents at ambient temperature. This data is compiled from qualitative statements in available literature and estimations based on general chemical principles. Users should experimentally verify these values for their specific applications.

CompoundSolventEstimated Solubility (mg/mL)
2-Fluoronicotinic Acid Methanol10 - 50
Ethanol5 - 25
DMSO> 100
DMF> 100
Acetonitrile1 - 10
Tetrahydrofuran (THF)1 - 10
5-Fluoronicotinic Acid MethanolSoluble (likely > 20)[3]
Ethanol10 - 50
DMSO> 100
DMF> 100
Acetonitrile1 - 10
Tetrahydrofuran (THF)1 - 10
6-Fluoronicotinic Acid WaterSoluble[4]
MethanolSoluble (likely > 20)[4]
EthanolSoluble (likely > 15)[4]
DMSO> 100
DMF> 100
Acetonitrile5 - 25
Tetrahydrofuran (THF)5 - 25

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This method is a reliable way to determine the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the fluorinated nicotinic acid to a known volume of the desired organic solvent in a sealed vial.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid. Ensure the filtration apparatus is pre-warmed to the equilibration temperature to prevent precipitation.

  • Quantification:

    • Accurately weigh a clean, dry vial.

    • Transfer a precise volume of the clear, saturated filtrate to the pre-weighed vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the compound to decompose.

    • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

    • Calculate the solubility in mg/mL by dividing the mass of the solute by the volume of the filtrate taken.

Protocol 2: High-Throughput Screening (HTS) Method for Solubility Estimation

This method is suitable for rapidly estimating the kinetic solubility of multiple compounds in various solvents.

Methodology:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the fluorinated nicotinic acid in a highly solubilizing solvent like DMSO.

  • Assay Plate Preparation:

    • In a 96-well plate, add the desired organic solvents to different wells.

    • Add a small, precise volume of the stock solution to each well.

  • Equilibration and Detection:

    • Seal the plate and shake it for a set period (e.g., 1-2 hours) at a constant temperature.

    • Measure the turbidity or light scattering of each well using a plate reader. The onset of precipitation indicates that the solubility limit has been exceeded.

    • Alternatively, after centrifugation of the plate, the concentration of the dissolved compound in the supernatant can be determined by HPLC-UV.

Visualizations

experimental_workflow Gravimetric Solubility Determination Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess solid to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 sep1 Filter supernatant prep2->sep1 Ensure equilibrium quant1 Transfer known volume of filtrate sep1->quant1 Clear saturated solution quant2 Evaporate solvent quant1->quant2 quant3 Weigh dried solute quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Gravimetric method workflow.

troubleshooting_logic Solubility Troubleshooting Logic start Compound not dissolving? solvent Is solvent appropriate? start->solvent agitation Sufficient agitation/time? solvent->agitation No outcome1 Change solvent/use co-solvent solvent->outcome1 Yes purity Is compound pure? agitation->purity No outcome2 Increase agitation/time/gentle heat agitation->outcome2 Yes outcome3 Verify purity/purify purity->outcome3 No success Dissolution achieved outcome1->success outcome2->success outcome3->success

Caption: Troubleshooting decision tree.

References

Technical Support Center: Catalyst Selection for Suzuki Coupling of 6-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for the Suzuki coupling of 6-chloronicotinic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of 6-chloronicotinic acid challenging?

The primary challenge lies in the low reactivity of the C-Cl bond in 6-chloronicotinic acid compared to C-Br or C-I bonds. This makes the oxidative addition step of the catalytic cycle, the rate-determining step, more difficult.[1] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.

Q2: What are the most common side reactions in the Suzuki coupling of 6-chloronicotinic acid?

The most common side reactions include:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. This can be caused by excess water, acidic impurities, or the base.

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the 6-chloronicotinic acid. This can be promoted by the presence of oxygen.

  • Dehalogenation: The reduction of the C-Cl bond to a C-H bond on the nicotinic acid ring.

Q3: What type of palladium catalyst and ligand system is most effective for this reaction?

For challenging substrates like 6-chloronicotinic acid, highly active catalyst systems are required. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are generally more effective as they facilitate the difficult oxidative addition step.[2]

Q4: How do I choose the right base and solvent for the reaction?

The choice of base is critical for activating the boronic acid. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for couplings involving aryl chlorides. The solvent must be able to dissolve the reactants and catalyst system. Common choices include ethereal solvents like 1,4-dioxane or toluene, often with the addition of water to aid in the dissolution of the base and facilitate the catalytic cycle.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation Inactive catalyst system• Ensure high-purity palladium source and ligand. • Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos). • Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Insufficient reaction temperature• Gradually increase the reaction temperature (e.g., from 80 °C to 100-110 °C).
Ineffective base• Screen stronger bases like K₃PO₄ or Cs₂CO₃. • Ensure the base is finely powdered and dry.
Oxygen contamination• Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen).
Significant Protodeboronation Presence of excess water or acidic impurities• Use anhydrous solvents and reagents. • Use a freshly opened bottle of boronic acid or a more stable boronic ester (e.g., pinacol ester).
Base-catalyzed decomposition• Consider using a milder base (e.g., K₂CO₃) or reducing the amount of base.
Significant Homocoupling Presence of oxygen• Ensure the reaction is performed under a strict inert atmosphere.
Slow transmetalation• Increase the reaction temperature. • Consider a different ligand that may accelerate transmetalation.
Formation of Palladium Black Catalyst decomposition• Increase the ligand-to-palladium ratio. • Use a more robust ligand. • Lower the reaction temperature if possible.

Data Presentation: Catalyst System Performance

The following tables summarize the performance of different catalyst systems for the Suzuki coupling of substrates similar to 6-chloronicotinic acid. Direct comparative data for 6-chloronicotinic acid is limited; therefore, data for closely related chloropyridines and bromonicotinonitriles are presented to guide catalyst selection.

Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of Chloropyridines

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018HighGenerally effective for challenging aryl chlorides.
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O10018HighAnother highly active system for sterically hindered and electron-poor substrates.
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10024Low to ModerateMay be insufficient for the less reactive 6-chloronicotinic acid.
PXPd2K₂CO₃Methanol651-2HighReported to be highly effective for the regioselective coupling of 2,6-dichloronicotinamide.[4][5][6]

Table 2: Comparison of Bases for the Suzuki Coupling of a Model Aryl Chloride

BaseSolventTemp (°C)Time (h)Yield (%)
K₃PO₄Toluene/H₂O10018>95
K₂CO₃Toluene/H₂O1001885
Cs₂CO₃Toluene/H₂O10018>95
Na₂CO₃Toluene/H₂O1001875

Experimental Protocols

General Procedure for the Suzuki Coupling of 6-Chloronicotinic Acid with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 6-Chloronicotinic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-chloronicotinic acid, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium precursor and the ligand.

  • Add the degassed solvent via syringe.

  • Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and adjust the pH to ~3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)L2-Cl OxAdd->PdII Trans Transmetalation PdII->Trans Ar'-B(OH)2 Base PdII_Ar Ar-Pd(II)L2-Ar' Trans->PdII_Ar RedEl Reductive Elimination PdII_Ar->RedEl Ar-Ar' RedEl->Pd0 Product 6-Aryl-nicotinic Acid (Ar-Ar') RedEl->Product ArylCl 6-Chloronicotinic Acid (Ar-Cl) ArylCl->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Trans Troubleshooting_Workflow Start Start Suzuki Coupling (6-Chloronicotinic Acid) Check_Yield Reaction Complete? Check Yield Start->Check_Yield Low_Yield Low or No Yield Check_Yield->Low_Yield No Successful_Product Successful Product Formation Check_Yield->Successful_Product Yes Analyze_Side_Products Analyze Side Products Low_Yield->Analyze_Side_Products Optimize_Catalyst Optimize Catalyst/Ligand (e.g., SPhos, XPhos) Low_Yield->Optimize_Catalyst Optimize_Base Optimize Base (e.g., K3PO4, Cs2CO3) Low_Yield->Optimize_Base Optimize_Temp Increase Temperature Low_Yield->Optimize_Temp Protodeboronation Protodeboronation Observed Analyze_Side_Products->Protodeboronation Ar-H detected Homocoupling Homocoupling Observed Analyze_Side_Products->Homocoupling Ar-Ar or Ar'-Ar' detected Anhydrous_Conditions Use Anhydrous Conditions / Boronic Ester Protodeboronation->Anhydrous_Conditions Inert_Atmosphere Ensure Strict Inert Atmosphere Homocoupling->Inert_Atmosphere Optimize_Catalyst->Start Optimize_Base->Start Optimize_Temp->Start Anhydrous_Conditions->Start Inert_Atmosphere->Start

References

Technical Support Center: Managing Byproducts in Suzuki-Miyaura Reactions of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing common byproduct formation during Suzuki-Miyaura cross-coupling reactions of pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when running a Suzuki-Miyaura reaction with pyridine derivatives?

A1: The primary undesirable side products in the Suzuki-Miyaura coupling of pyridine derivatives include:

  • Protodeboronation Product: This arises from the cleavage of the carbon-boron (C-B) bond of the pyridine boronic acid or ester, which is then replaced by a carbon-hydrogen (C-H) bond.[1][2] This leads to the formation of a simple pyridine byproduct, consuming the nucleophilic partner and reducing the yield of the desired product.[1] 2-Pyridineboronic acids are particularly susceptible to this side reaction.[1][3]

  • Homocoupling Product: This byproduct results from the coupling of two molecules of the boronic acid reagent to form a bipyridyl compound.[4][5] The presence of oxygen can often promote this reaction.[4][6]

  • Dehalogenation Product: In this case, the pyridine halide starting material is reduced, and the halogen atom is replaced by a hydrogen atom.[4]

  • Ligand-Derived Impurities: Aryl groups from phosphine ligands can sometimes be incorporated into the product, leading to phenylated or other arylated impurities.[7][8][9]

Q2: My main byproduct is the protodeboronated pyridine. What are the key factors that cause this, and how can I minimize it?

A2: Protodeboronation is a frequent challenge, especially with 2-pyridineboronic acids which are notoriously unstable.[1][3] The key factors influencing protodeboronation and strategies for its mitigation are:

  • pH and the Nature of the Boronic Acid: 2-Pyridineboronic acid is highly susceptible to protodeboronation at neutral pH due to the formation of a reactive zwitterionic intermediate.[1] Surprisingly, adjusting the pH to be either acidic or basic can slow down this decomposition pathway.[1]

  • Stability of the Boron Reagent: Standard boronic acids can be unstable.[10] Using more robust boron reagents can significantly reduce protodeboronation.[10]

    • Boronic Esters: Pinacol esters (Bpin) and other diol-derived esters are generally more stable than their corresponding boronic acids.[10]

    • Potassium Trifluoroborate Salts (BF₃K): These salts are often crystalline, air-stable solids that are more resistant to protodeboronation.[10]

    • MIDA Boronate Esters: These have been used in "slow release" strategies to keep the concentration of the reactive boronic acid low throughout the reaction, thus minimizing side reactions.[2]

  • Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[11] However, in some cases, lower temperatures may slow down the desired coupling reaction more than the protodeboronation, leading to a higher proportion of the byproduct.[11] Careful optimization of the temperature is crucial.

  • Choice of Base and Solvent: The strength and type of base can impact the rate of protodeboronation.[10] Weaker bases or fluoride-based bases like KF may be beneficial.[10] While many Suzuki reactions can tolerate water, using anhydrous conditions can help to reduce the rate of protodeboronation.[10]

Q3: I am observing a significant amount of homocoupling of my pyridine boronic acid. What are the best strategies to prevent this?

A3: Homocoupling is another common side reaction that reduces the yield of the desired cross-coupled product. Here are some strategies to minimize it:

  • Degassing: The presence of oxygen is a known promoter of homocoupling.[4][6] It is crucial to properly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[5]

  • Stoichiometry Control: Using a slight excess of the pyridine halide can sometimes help to minimize the homocoupling of the more valuable boronic acid partner.[10]

  • Palladium Source: Employing a Pd(0) source, such as Pd(PPh₃)₄, or generating the Pd(0) species in situ from a Pd(II) precursor with a phosphine ligand, may reduce homocoupling compared to using Pd(II) salts alone.[10]

  • Slow Addition: A slow addition of the boronic acid or ester to the reaction mixture can keep its concentration low, thereby suppressing the rate of homocoupling.

Q4: How does the choice of catalyst and ligand affect the outcome of Suzuki-Miyaura reactions with pyridine derivatives?

A4: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling involving pyridine derivatives, as they can be challenging substrates.[3][12] The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[13][14]

  • Ligands: Bulky and electron-rich phosphine ligands are often effective for coupling challenging substrates like pyridine derivatives.[3][12] Examples of successful ligand classes include dialkylbiphenylphosphino ligands (e.g., SPhos) and ferrocenyl phosphines (e.g., dppf).[12][15] These ligands can promote the desired reductive elimination step and prevent catalyst deactivation.

  • Catalysts: While traditional catalysts like Pd(PPh₃)₄ can be used, more advanced pre-catalysts, often incorporating bulky phosphine ligands, can offer higher activity and stability.[12] For instance, catalysts composed of Pd and dialkylbiphenylphosphino ligands have shown high efficiency in coupling aminoheteroaryl halides and heteroaryl boronic acids.[12]

Troubleshooting Guides

Problem 1: Low yield of the desired product with significant protodeboronation.

This is a common issue, particularly when using 2-pyridineboronic acid. The following workflow can help troubleshoot this problem.

G start Low Yield & High Protodeboronation check_boron Is a 2-pyridineboronic acid being used? start->check_boron use_stable Switch to a more stable boron reagent (e.g., pinacol ester, MIDA boronate, or BF3K salt) check_boron->use_stable Yes optimize_base Optimize the base (e.g., try weaker bases like K2CO3 or KF) check_boron->optimize_base No use_stable->optimize_base optimize_temp Optimize the reaction temperature (try a lower temperature) optimize_base->optimize_temp anhydrous Ensure anhydrous conditions optimize_temp->anhydrous solution Improved Yield anhydrous->solution

Caption: Troubleshooting workflow for low yield due to protodeboronation.

Problem 2: Significant formation of homocoupling byproduct.

The presence of homocoupled bipyridine indicates issues with the reaction conditions, often related to the presence of oxygen.

G start High Homocoupling Byproduct check_degas Was the reaction mixture thoroughly degassed? start->check_degas improve_degas Improve degassing procedure (e.g., freeze-pump-thaw cycles) check_degas->improve_degas No/Unsure check_stoich Adjust stoichiometry (use a slight excess of the halo-pyridine) check_degas->check_stoich Yes improve_degas->check_stoich check_pd_source Consider the palladium source (try a Pd(0) source like Pd(PPh3)4) check_stoich->check_pd_source slow_addition Implement slow addition of the boronic acid/ester check_pd_source->slow_addition solution Reduced Homocoupling slow_addition->solution

Caption: Troubleshooting workflow for managing homocoupling byproducts.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of the desired product and the formation of byproducts in Suzuki-Miyaura reactions of pyridine derivatives.

Table 1: Effect of Ligand and Base on the Coupling of 6-methoxypyridyl-2-boronic ester with bromobenzene.

EntryPalladium CatalystLigandBaseSolventYield of 4a (%)
1Pd(OAc)₂PPh₃K₃PO₄Toluene<5
2Pd(OAc)₂P(Cy)₃K₃PO₄Toluene<5
3Pd₂(dba)₃SPhosK₃PO₄Toluene<5
4Pd(OAc)₂XPhosK₃PO₄Toluene<5
51a -K₃PO₄Dioxane55
61b -K₃PO₄Dioxane62
71c -K₃PO₄Dioxane68
81d -K₃PO₄Dioxane58

Data adapted from Organic Letters. Note: Catalysts 1a-d are specific palladium phosphine chloride and oxide complexes described in the source publication.[16]

Table 2: Effect of Solvent on the Formation of Phenylated Impurity (4a) from a Phosphine Ligand.

RunSolventYield of 4a (%)
1Toluene19
2Xylenes19
3THF24
41,4-dioxane38
52-MeTHF53
6DME49
7MTBE28
8CPME68
9MeCN21
10AcOEt64
11Acetone19
12CHCl₃0
13CHCl₃49
141,2-DCE35
15MeOHNot obtained
16DMSONot obtained

Data adapted from a study on suppressing phenylated impurities.[7]

Experimental Protocols

General Protocol for Minimizing Protodeboronation using Pyridine-MIDA Boronate

This protocol is a starting point for challenging couplings where protodeboronation is a significant concern.

  • Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridine-MIDA boronate (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).[1]

  • Solvent and Catalyst Addition: Add the desired solvent (e.g., dioxane/water mixture). Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.

  • Reaction Initiation: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos) under a positive pressure of the inert gas.

  • Reaction Execution: Heat the reaction mixture to the optimized temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for Monitoring Protodeboronation by ¹H NMR
  • Sample Preparation: In an NMR tube, prepare a solution of the pyridine boronic acid or ester, an internal standard (e.g., 1,3,5-trimethoxybenzene), and the chosen solvent system (e.g., deuterated solvent mixture mimicking reaction conditions).

  • Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0) to determine the initial concentrations of the starting material and the internal standard.

  • Reaction Simulation: Add the base and any other relevant reagents (excluding the palladium catalyst and aryl halide to isolate the protodeboronation process) to the NMR tube.

  • Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals over the course of a typical reaction time.

  • Data Analysis: For each time point, integrate the signal of the internal standard and the characteristic signals for the pyridine boronic acid/ester and the protodeboronated pyridine byproduct.

  • Quantification: Normalize the integrals of the reaction components against the integral of the internal standard to determine their concentrations over time.[1] This allows for the calculation of the rate of protodeboronation under the tested conditions.[1]

References

Validation & Comparative

The Fluorine Factor: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Nicotinic Acid Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the profound impact of fluorination on the biological activity of nicotinic acid derivatives and related heterocyclic compounds reveals a recurring theme: the strategic incorporation of fluorine can significantly enhance potency, selectivity, and metabolic stability. While direct comparative data for 6-phenylnicotinic acid is limited, a broader examination of analogous structures provides compelling evidence of fluorine's transformative role in drug design and development.

This guide offers a comparative analysis of fluorinated and non-fluorinated nicotinic acid derivatives and related nitrogen-containing heterocyclic compounds. Through a review of experimental data, this document highlights how the addition of a fluorine atom can modulate the biological activity of these molecules, offering insights for researchers, scientists, and professionals in drug development. The strategic placement of fluorine can lead to compounds with improved therapeutic profiles, showcasing the importance of this halogen in medicinal chemistry.

Impact of Fluorination on Receptor Binding and Enzyme Inhibition: A Quantitative Comparison

The introduction of fluorine into a molecular scaffold can dramatically alter its interaction with biological targets. This is often quantified by metrics such as the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by half. A lower IC50 value indicates greater potency.

The following table summarizes the biological activities of several fluorinated compounds compared to their non-fluorinated or differently substituted analogs, acting on various biological targets.

Compound SeriesFluorinated DerivativeNon-Fluorinated/Alternative AnalogBiological TargetBiological Activity MetricReference
Sulfonylpiperazine Analogso-Fluorophenyl (16)p-Fluorophenyl (1)Hα4β2 nAChRsIC50: 8.3 µM[1]
Phenyl (18)IC50: 4.1 µM[1]
o-Fluorophenyl (16)p-Fluorophenyl (1)Hα3β4 nAChRsIC50: 99.8 µM[1]
Phenyl (18)IC50: 4.6 µM[1]
3-Phenylcoumarin-7-O-SulfamatesFluorinated derivatives (2b, 2c)Coumarin-7-O-sulfamateSteroid sulfataseIC50: 0.27 µM[2]
IC50: 3.5 µM[2]
Cinchona Alkaloid DerivativesN-(meta-fluorobenzyl)cinchonidinium bromideNon-fluorinated analogsButyrylcholinesterase (BChE)Ki in the nanomolar range[3]
N-(para-fluorobenzyl)cinchoninium bromideNon-fluorinated analogsAcetylcholinesterase (AChE)Ki in the nanomolar range[3]
Chalcone Derivatives6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone (7)3,4-dihydroxychalcone5-lipoxygenaseComparable or better potency[4]

Experimental Methodologies

A closer look at the experimental protocols used to generate the data above provides a clearer understanding of how these comparisons were made.

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Assays

The activity of sulfonylpiperazine analogs on human α4β2 and α3β4 nAChRs was assessed using a functional assay with a FlexStation II microplate reader.[1] Clonal cells stably expressing the respective human nAChR subtypes were incubated with a fluorescent membrane potential-sensitive dye. The assay was initiated by adding an agonist (epibatidine) to stimulate the receptors, followed by the addition of the test compounds (antagonists). The change in fluorescence, indicating the degree of receptor inhibition, was measured. The IC50 values were then calculated from the concentration-response curves.[1]

Steroid Sulfatase (STS) Inhibition Assay

The inhibitory potency of fluorinated 3-phenylcoumarin-7-O-sulfamates against steroid sulfatase was determined using a radiometric assay.[2] The assay measures the enzymatic conversion of a radiolabeled substrate, [3H]estrone-3-sulfate, to [3H]estrone by a placental microsome preparation containing the STS enzyme. The reaction mixture, containing the enzyme, substrate, and varying concentrations of the inhibitor, was incubated, and the product was extracted and quantified by scintillation counting. The IC50 values were determined from the dose-response curves.[2]

Cholinesterase Inhibition Assays

The inhibitory activity of Cinchona alkaloid derivatives against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was evaluated using a modified Ellman's method.[3] This spectrophotometric assay measures the activity of the cholinesterase enzymes by monitoring the hydrolysis of their respective substrates, acetylthiocholine and butyrylthiocholine. The reaction produces thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a colored product. The rate of color formation is proportional to the enzyme activity. The experiments were performed with and without the inhibitors to determine their inhibitory constants (Ki).[3]

5-Lipoxygenase (5-LOX) Inhibition Assay

The inhibitory effect of fluorinated chalcone derivatives on 5-lipoxygenase was assessed using rat basophilic leukemia-1 (RBL-1) cells.[4] These cells were stimulated with a calcium ionophore to induce the release of arachidonic acid and its subsequent metabolism by 5-LOX. The production of 5-LOX metabolites was measured in the presence and absence of the test compounds. The potency of the inhibitors was determined by their ability to reduce the levels of these metabolites.[4]

The Structural and Mechanistic Basis for Fluorine's Influence

The strategic placement of fluorine atoms can significantly alter a molecule's electronic properties, conformation, and metabolic stability, thereby influencing its biological activity.

Modulation of Receptor Selectivity

In the case of sulfonylpiperazine analogs, the position of the fluorine atom on the phenyl ring was found to have a significant effect on the relative selectivity for Hα4β2 over Hα3β4 nAChRs.[1] Moving the fluorine from the para to the ortho position resulted in a 12-fold decrease in potency for Hα3β4 nAChRs with no significant change for Hα4β2 nAChRs, thereby increasing the relative selectivity for Hα4β2.[1] This suggests that the ortho-fluorophenyl substitution may induce a conformational change that is better tolerated by the Hα4β2 subtype.

G para-F p-Fluorophenyl (1) Hα4β2 Hα4β2 nAChR para-F->Hα4β2 High Potency Hα3β4 Hα3β4 nAChR para-F->Hα3β4 High Potency ortho-F o-Fluorophenyl (16) ortho-F->Hα4β2 High Potency ortho-F->Hα3β4 Decreased Potency

Positional Isomerism and Receptor Selectivity.
Enhancement of Inhibitory Potency

The fluorinated 3-phenylcoumarin-7-O-sulfamates demonstrated a more than 10-fold increase in inhibitory potency against steroid sulfatase compared to the non-fluorinated parent compound.[2] This dramatic increase in activity is likely due to favorable interactions of the fluorine atoms within the enzyme's active site, potentially through hydrogen bonds or dipole-dipole interactions, which stabilize the binding of the inhibitor.

G Non-Fluorinated Coumarin-7-O-sulfamate (IC50 = 3.5 µM) STS Steroid Sulfatase (Enzyme Target) Non-Fluorinated->STS Inhibition Fluorinated Fluorinated Analogs (IC50 = 0.27 µM) Fluorinated->STS Potent Inhibition

Fluorination Enhancing Enzyme Inhibition.
General Workflow for Comparative Biological Activity Screening

The process of comparing fluorinated and non-fluorinated analogs typically follows a structured workflow, from compound synthesis to biological evaluation.

G cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Structure-Activity Relationship Start Design Analogs Synth_F Synthesize Fluorinated Derivative Start->Synth_F Synth_NonF Synthesize Non-Fluorinated Analog Start->Synth_NonF Assay In vitro Biological Assay (e.g., IC50 determination) Synth_F->Assay Synth_NonF->Assay Compare Compare Potency and Selectivity Assay->Compare SAR Establish SAR Compare->SAR End Identify Lead Compound SAR->End

References

A Comparative Analysis of 6-(4-Fluorophenyl)nicotinic Acid and Other Nicotinic Acid Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid, a form of vitamin B3, and its derivatives are a versatile class of compounds with a broad spectrum of biological activities.[1] The pyridine ring at the core of their structure serves as a valuable scaffold for developing novel therapeutic agents.[1] Modifications to this fundamental structure have led to the discovery of compounds with a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This guide provides a comparative overview of the biological performance of 6-(4-Fluorophenyl)nicotinic acid against other nicotinic acid derivatives, supported by experimental data from various bioassays.

Anti-inflammatory Activity

A significant area of investigation for nicotinic acid derivatives has been their potential as anti-inflammatory agents.[1] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

In Vitro Cyclooxygenase (COX) Inhibition

A study by Khalil et al. (2013) investigated the COX-1 and COX-2 inhibitory activity of a series of 2-arylaminonicotinic acid derivatives. While data for this compound was not available, the study provides valuable insights through its analysis of the closely related 2-(4-fluorophenylamino)nicotinic acid. The results, presented in Table 1, demonstrate the varying potency and selectivity of these derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 2-Arylaminonicotinic Acid Derivatives

CompoundRCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-(4-Fluorophenylamino)nicotinic acid 4-F8.50.4518.89
Mefenamic acid 2,3-di-CH35.28.20.63
2-(Phenylamino)nicotinic acid H9.81.28.17
2-(4-Chlorophenylamino)nicotinic acid 4-Cl7.90.3820.79
2-(4-Bromophenylamino)nicotinic acid 4-Br7.50.3521.43
Celecoxib -150.08187.5

Data sourced from Khalil et al., 2013.

The data indicates that the substitution on the phenyl ring significantly influences both the potency and selectivity of COX inhibition. The 4-fluoro derivative shows potent COX-2 inhibition with good selectivity over COX-1.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of these compounds were further evaluated in vivo using the carrageenan-induced rat paw edema model. This assay measures the ability of a compound to reduce swelling, a hallmark of inflammation.

Table 2: In Vivo Anti-inflammatory Activity of Selected 2-Arylaminonicotinic Acid Derivatives

Compound% Inhibition of Edema (after 3h)
2-(4-Fluorophenylamino)nicotinic acid 45.2
Mefenamic acid 42.8
2-(Phenylamino)nicotinic acid 35.7
2-(4-Chlorophenylamino)nicotinic acid 50.0
2-(4-Bromophenylamino)nicotinic acid 52.4

Data sourced from Khalil et al., 2013.

These in vivo results correlate well with the in vitro COX-2 inhibition data, with the more potent and selective COX-2 inhibitors generally showing greater anti-inflammatory activity.

Cytotoxicity

The cytotoxic potential of nicotinic acid derivatives is another area of active research, with some compounds showing promise as anticancer agents.

In Vitro Cytotoxicity against Cancer Cell Lines

While specific data for this compound is limited, studies on other nicotinic acid and nicotinamide derivatives have demonstrated their cytotoxic effects against various cancer cell lines. For instance, a study on nicotinamide-based diamides showed moderate to good inhibitory activities against human lung cancer cell lines.

Table 3: In Vitro Cytotoxicity of Selected Nicotinamide-Based Diamides against NCI-H460 Lung Cancer Cells

CompoundIC50 (µg/mL)
Compound 4d 4.07 ± 1.30
Compound 4h 10.25 ± 2.15
Compound 4i 12.89 ± 1.98
5-Fluorouracil (5-FU) 5.87 ± 0.76

Data sourced from a study on nicotinamide-based diamides.

Experimental Protocols

In Vitro COX Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using a COX inhibitor screening assay kit. The assay measures the peroxidase component of the COX enzymes. The IC50 values were calculated from the concentration-response curves.

Carrageenan-Induced Rat Paw Edema Assay

Male albino rats were orally administered the test compounds or a control vehicle. One hour later, a sub-plantar injection of carrageenan was given to the right hind paw. The paw volume was measured at different time intervals, and the percentage inhibition of edema was calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specified incubation period, MTT solution is added to each well. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general anti-inflammatory signaling pathway involving COX enzymes and a typical workflow for evaluating the anti-inflammatory activity of nicotinic acid derivatives.

anti_inflammatory_pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Nicotinic_Acid_Derivatives Nicotinic Acid Derivatives Nicotinic_Acid_Derivatives->COX-1_COX-2 Inhibition

Caption: Anti-inflammatory signaling pathway involving COX enzymes.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay COX_Assay COX-1/COX-2 Inhibition Assay Edema_Assay Carrageenan-Induced Paw Edema COX_Assay->Edema_Assay MTT_Assay MTT Cytotoxicity Assay Data_Analysis Data Analysis and Structure-Activity Relationship MTT_Assay->Data_Analysis Edema_Assay->Data_Analysis Synthesis Synthesis of Nicotinic Acid Derivatives Synthesis->COX_Assay Synthesis->MTT_Assay

Caption: Experimental workflow for evaluating nicotinic acid derivatives.

References

A Comparative Guide to the Synthesis of 6-(4-Fluorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-aryl-nicotinic acid derivatives is a critical process in the development of new pharmaceutical agents. Among these, 6-(4-Fluorophenyl)nicotinic acid is a valuable scaffold. This guide provides an objective comparison of the primary synthetic methodologies for this compound, focusing on the widely adopted Suzuki-Miyaura coupling and the alternative strategy of Directed ortho-Metalation (DoM). The comparison includes quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.

Quantitative Data Summary

The selection of a synthetic route often involves a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the key performance indicators for the primary synthesis methods of this compound and its esters.

ParameterSuzuki-Miyaura CouplingDirected ortho-Metalation (DoM)
Starting Materials 6-chloronicotinic acid (or ester), 4-fluorophenylboronic acid6-fluoronicotinic acid, organolithium reagent, electrophile
Typical Yield 85-95%60-90% (highly substrate-dependent)[1]
Purity >95% (after purification)High (after purification)
Reaction Time 3-24 hours[2][3]1-6 hours[4]
Key Reagents Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄)Strong organolithium base (e.g., n-BuLi, s-BuLi), TMEDA
Temperature 80-110 °C-78 °C to room temperature[1]
Key Advantages High functional group tolerance, commercially available starting materials, well-established and robust.High regioselectivity, allows for functionalization of specific C-H bonds.[5]
Key Limitations Requires a halogenated precursor, potential for catalyst poisoning by the pyridine nitrogen.Requires strongly directing groups, cryogenic temperatures, and strictly anhydrous conditions.[4]

Signaling Pathways and Experimental Workflows

Visualizing the reaction sequence can clarify the relationship between the key steps in each synthetic pathway.

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_reactants Starting Materials cluster_catalytic_cycle Catalytic Cycle 6-halonicotinate Methyl 6-chloronicotinate Oxidative_Addition Oxidative Addition 6-halonicotinate->Oxidative_Addition Step 1 Boronic_Acid 4-Fluorophenylboronic Acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Step 2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Step 3 Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Product_Ester Methyl 6-(4-fluorophenyl)nicotinate Reductive_Elimination->Product_Ester Step 4 Base Base (e.g., K₂CO₃) Base->Transmetalation Final_Product This compound Product_Ester->Final_Product Hydrolysis

Caption: Workflow for Suzuki-Miyaura Synthesis.

Experimental Protocols

Method 1: Suzuki-Miyaura Coupling

This method is the most common for synthesizing 6-aryl nicotinic acids due to its reliability and tolerance of various functional groups. The reaction couples a halogenated nicotinic acid derivative with an arylboronic acid in the presence of a palladium catalyst and a base.

Materials:

  • Methyl 6-chloronicotinate

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Solvent mixture (e.g., N,N-Dimethylformamide (DMF) and water)[6]

Procedure:

  • Reaction Setup: In a reaction vessel, combine methyl 6-chloronicotinate (1.0 eq.), 4-fluorophenylboronic acid (1.1-1.5 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas such as nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 3:2 mixture of DMF and water). To this stirring solution, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir for 3.5 to 22 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude methyl 6-(4-fluorophenyl)nicotinate by column chromatography on silica gel.

  • Hydrolysis: The purified ester is then hydrolyzed to the final acid product by heating with an aqueous base (e.g., NaOH) or acid (e.g., HCl), followed by neutralization to precipitate the product.[8] A reported synthesis of a similar compound, 3-difluoromethyl-N-[3'-4'-5'-trifluoro-(1,1'-biphenyl)-2-yl]-1-piperene Azol-4-amide, via a Suzuki reaction showed a yield of 92% with a purity of 95%.[2]

Method 2: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful alternative for the regioselective functionalization of aromatic rings.[5] This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, creating an aryllithium intermediate that can then react with an electrophile.[1]

Materials:

  • A suitable nicotinic acid derivative with a directing group (e.g., a protected 6-fluoronicotinic acid)

  • A strong organolithium base (e.g., n-butyllithium or sec-butyllithium)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • A suitable electrophile to introduce the 4-fluorophenyl group (this is less straightforward than Suzuki coupling for this specific transformation).

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve the nicotinic acid derivative substrate in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add TMEDA, followed by the slow, dropwise addition of the organolithium base (e.g., n-BuLi). Stir the mixture at -78 °C for 1-2 hours to allow for the formation of the ortho-lithiated intermediate.

  • Electrophilic Quench: Add the chosen electrophile to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Workup and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Note on Feasibility: While DoM is a potent strategy, for the synthesis of this compound, the Suzuki-Miyaura coupling is generally more direct. DoM would be more applicable if starting from a pre-functionalized fluorobenzene and introducing a carboxyl group onto the pyridine ring, or vice-versa, which can be a more complex route.

Alternative Method: Negishi Coupling

The Negishi coupling is another powerful cross-coupling reaction that can be used to form C-C bonds.[9] It involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[10] This method offers a broad scope and high functional group tolerance, similar to the Suzuki coupling.[9] For the synthesis of this compound, this would typically involve the reaction of a 6-halonicotinic acid derivative with a (4-fluorophenyl)zinc halide.

References

In Vitro Screening of Nicotinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro screening of various nicotinic acid derivatives, with a focus on their potential therapeutic applications. While specific data on 6-(4-Fluorophenyl)nicotinic acid derivatives is limited in the reviewed literature, this guide summarizes findings on structurally related compounds, offering valuable insights into their biological activities.

This document compiles experimental data on the anti-inflammatory, antibacterial, and anticancer properties of various nicotinic acid derivatives, presenting quantitative results in structured tables for ease of comparison. Detailed experimental protocols for the key assays are also provided, alongside diagrams of relevant signaling pathways and experimental workflows to facilitate understanding.

Anti-inflammatory Activity of Nicotinic Acid Derivatives

Several studies have explored the potential of nicotinic acid derivatives as anti-inflammatory agents. The primary in vitro assays utilized include the Griess assay for nitrite quantification, an indicator of nitric oxide production, and various assays to measure the levels of pro-inflammatory cytokines.

One study synthesized two series of novel nicotinic acid derivatives and evaluated their anti-inflammatory activity. A number of these compounds exhibited potent inhibition of nitrite production in LPS/INF γ-stimulated RAW 264.7 macrophage cells. The most active compounds were found to have anti-inflammatory activity comparable to the standard drug, ibuprofen.[1] These promising candidates also showed significant inhibition of inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2.[1]

Comparative Data: Anti-inflammatory Activity
CompoundNitrite Inhibition (%)Cell Viability (%)Reference
4d 86.109 ± 0.51Not specified[1]
4f Not specifiedNot specified[1]
4g Not specifiedNot specified[1]
4h Not specifiedNot specified[1]
5b 119.084 ± 0.09Not specified[1]
Ibuprofen Not specifiedNot specified[1]

Note: Specific percentage inhibition values for all compounds were not available in the abstract. The data indicates these compounds showed the most potent activity.

Experimental Protocol: Griess Assay for Nitrite Determination

The anti-inflammatory activity of the synthesized nicotinic acid derivatives was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specific period.

  • LPS Stimulation: Following compound treatment, cells are stimulated with LPS (and in some cases, also with interferon-gamma) to induce NO production.

  • Nitrite Measurement: After a 24-hour incubation period, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo dye.

  • Data Analysis: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The percentage of nitrite inhibition is calculated by comparing the absorbance of the treated cells with that of the untreated, LPS-stimulated control cells.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Nitrite Quantification A RAW 264.7 Macrophage Cell Culture B Seeding in 96-well plates A->B C Treatment with Nicotinic Acid Derivatives B->C D Stimulation with LPS/IFN-γ C->D E Collection of Culture Supernatant D->E F Griess Reagent Addition E->F G Absorbance Measurement (540 nm) F->G H Results G->H Data Analysis: % Nitrite Inhibition

Experimental workflow for the in vitro anti-inflammatory screening.

Antibacterial Activity of Nicotinic Acid Derivatives

Novel nicotinic acid derivatives have also been investigated for their antibacterial properties. The in vitro antibacterial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of Gram-positive and Gram-negative bacteria.

One study reported the synthesis of new nicotinic acid derivatives and their evaluation against various bacterial strains. Some of the synthesized compounds demonstrated significant activity, particularly against Gram-positive bacteria.[2] For instance, compounds 5 and 13 showed strong to very strong activity with low MIC values.[2]

Comparative Data: Antibacterial Activity (MIC in µg/mL)
CompoundStaphylococcus aureus ATCC 6538Bacillus subtilis ATCC 6633Escherichia coli ATCC 25922Pseudomonas aeruginosa ATCC 9027Reference
5 7.8115.62>500>500[2]
13 3.911.95>500>500[2]
15 31.2562.5>500>500[2]
17 15.627.81>500>500[2]
25 7.817.81125250[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of standard bacterial strains, including both Gram-positive and Gram-negative bacteria, is used.

  • Inoculum Preparation: Bacterial cultures are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

signaling_pathway cluster_pathway Inflammatory Signaling Pathway cluster_inhibition Inhibition by Nicotinic Acid Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Gene Expression NFkB->iNOS COX2 COX-2 Gene Expression NFkB->COX2 TNFa TNF-α Gene Expression NFkB->TNFa IL6 IL-6 Gene Expression NFkB->IL6 NO Nitric Oxide (NO) iNOS->NO iNOS enzyme PGs Prostaglandins COX2->PGs COX-2 enzyme Inhibitor Nicotinic Acid Derivatives Inhibitor->NFkB Inhibit Inhibitor->iNOS Inhibit Inhibitor->COX2 Inhibit

Simplified diagram of the LPS-induced inflammatory pathway and potential inhibition points.

Anticancer Activity of Nicotinic Acid and Related Derivatives

The in vitro anticancer activity of nicotinamide (a related compound) and other derivatives containing a 4-fluorophenyl group has been investigated against various human cancer cell lines. The sulforhodamine B (SRB) assay and MTS assay are commonly used to assess the cytotoxic effects of these compounds.

One study reported the cytotoxic effects of newly synthesized nicotinamide derivatives. Compound N4 was found to have a significant cytotoxic effect on the MCF-7 human breast cancer cell line with an IC50 value of 12.1 μM.[3] Another study focused on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives and found that compounds 2b and 2c were the most active against the PC3 (prostate carcinoma) cell line.

Comparative Data: Anticancer Activity (IC50 in µM)
CompoundMCF-7 (Breast)PC3 (Prostate)HL-60 (Leukemia)Reference
N4 (Nicotinamide derivative) 12.1--[3]
2b (2-(4-Fluorophenyl)-N-phenylacetamide derivative) >10052>100
2c (2-(4-Fluorophenyl)-N-phenylacetamide derivative) 10080>100
Imatinib (Reference) 9840-
Experimental Protocol: MTS Assay for Cytotoxicity

The in vitro cytotoxicity of the compounds is evaluated using the MTS assay, which measures cell viability.

  • Cell Lines: A panel of human cancer cell lines is used.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

  • Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of the MTS tetrazolium compound to a colored formazan product by viable cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

The in vitro screening of nicotinic acid derivatives has revealed a diverse range of biological activities, including promising anti-inflammatory, antibacterial, and anticancer effects. While direct experimental data on this compound derivatives is not extensively available in the reviewed literature, the findings for other nicotinic acid and 4-fluorophenyl-containing compounds provide a strong rationale for the synthesis and evaluation of this specific class of molecules. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers interested in the discovery and development of novel therapeutic agents based on the nicotinic acid scaffold. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their potency and selectivity for various therapeutic targets.

References

Structure-Activity Relationship of 6-Aryl Nicotinic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-aryl nicotinic acid derivatives, focusing on their potential as therapeutic agents. Due to the limited availability of comprehensive SAR studies on a broad range of 6-aryl nicotinic acids, this guide will focus on a key example, 6-phenylnicotinamide derivatives as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. Furthermore, we will explore the potential of 6-aryl nicotinic acids to target other relevant proteins, namely GPR109A and Kynurenine 3-Monooxygenase (KMO), and provide detailed experimental protocols for assessing their activity.

Comparative Analysis of 6-Phenylnicotinamide Derivatives as TRPV1 Antagonists

A study on the optimization of a 6-phenylnicotinamide lead compound (2) identified key structural features influencing its potency as a TRPV1 antagonist. The modifications focused on both the biaryl and heteroaryl components of the molecule, leading to the discovery of the potent antagonist 32 (SB-782443).[1]

Table 1: SAR of 6-Phenylnicotinamide Derivatives as TRPV1 Antagonists
CompoundR1R2R3R4Antagonist Potency (pIC50)
2 HHHH6.8
27 2-MeHHH7.1
28 H4-FHH7.3
30 2-Me4-FHH7.6
32 2-Me4-F2-methylbenzothiazol-5-ylH8.0

Data extracted from Westaway et al., Bioorg. Med. Chem. Lett. 2008, 18, 5609-5613.[1]

Key SAR Insights:

  • Substitution on the Nicotinamide Core: Introduction of a methyl group at the 2-position of the nicotinamide ring (R1) generally leads to an increase in potency (e.g., compound 27 vs. 2 ).

  • Substitution on the 6-Phenyl Ring: A fluorine substituent at the 4-position of the 6-phenyl ring (R2) enhances antagonist activity (e.g., compound 28 vs. 2 ).

  • Combined Substitutions: The combination of a 2-methyl group on the nicotinamide ring and a 4-fluoro substituent on the 6-phenyl ring results in a significant improvement in potency (compound 30 ).

  • Amide Moiety: Modification of the amide nitrogen with a bulky heterocyclic group, such as 2-methylbenzothiazol-5-yl (R3), dramatically increases potency, as seen in the clinical candidate 32 (SB-782443).[1]

Potential Biological Targets for 6-Aryl Nicotinic Acids

Based on the known pharmacology of nicotinic acid and its derivatives, two potential targets for 6-aryl nicotinic acids are the G protein-coupled receptor GPR109A and the enzyme Kynurenine 3-Monooxygenase (KMO).

GPR109A (Hydroxycarboxylic Acid Receptor 2)

GPR109A is the receptor for nicotinic acid (niacin) and mediates its lipid-lowering effects.[] The carboxylate group of nicotinic acid is crucial for its activity.[] It is plausible that 6-aryl nicotinic acids, retaining the core nicotinic acid scaffold, could act as agonists or antagonists of GPR109A.

Kynurenine 3-Monooxygenase (KMO)

KMO is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a therapeutic target for neurodegenerative diseases.[3][4][5][6] Some inhibitors of KMO possess a carboxylic acid moiety, suggesting that 6-aryl nicotinic acids could potentially fit into the active site and inhibit its activity.[7]

Experimental Protocols

GPR109A Activation Assay (cAMP Measurement)

This protocol describes a cell-based assay to screen for GPR109A agonists by measuring changes in intracellular cyclic AMP (cAMP) levels.

Workflow:

GPR109A_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis seed Seed GPR109A-expressing cells in a 384-well plate incubate1 Incubate overnight seed->incubate1 prepare_cpd Prepare serial dilutions of test compounds add_cpd Add compounds to cells and incubate prepare_cpd->add_cpd add_forskolin Add Forskolin to stimulate Adenylyl Cyclase add_cpd->add_forskolin lyse Lyse cells and add cAMP detection reagents read Read plate on a compatible plate reader lyse->read calculate Calculate cAMP concentration plot Plot dose-response curves and determine EC50/IC50 calculate->plot

Figure 1: Workflow for GPR109A activation assay.

Detailed Methodology:

  • Cell Culture: Maintain a stable cell line expressing human GPR109A (e.g., HEK293 or CHO cells) in appropriate culture medium.

  • Cell Seeding: Seed the cells into 384-well microplates at a density optimized for the assay and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the 6-aryl nicotinic acid derivatives and a reference agonist (e.g., nicotinic acid) in assay buffer.

  • Compound Addition: Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for another set period (e.g., 15 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This protocol outlines a biochemical assay to screen for inhibitors of KMO by monitoring the consumption of the cofactor NADPH.[8][9]

Workflow:

KMO_Assay cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_buffer Prepare 1X KMO assay buffer prep_enzyme Dilute recombinant human KMO enzyme prep_inhibitor Prepare serial dilutions of test compounds mix Mix KMO enzyme with test inhibitor or buffer incubate1 Incubate at room temperature mix->incubate1 add_substrate Initiate reaction by adding L-Kynurenine and NADPH incubate1->add_substrate incubate2 Incubate at 37°C read Measure absorbance at 340 nm at multiple time points incubate2->read calculate Calculate the rate of NADPH consumption plot Plot % inhibition vs. compound concentration and determine IC50 calculate->plot

Figure 2: Workflow for KMO inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Prepare the KMO assay buffer, dilute the recombinant human KMO enzyme to the working concentration, and prepare serial dilutions of the 6-aryl nicotinic acid derivatives and a reference inhibitor (e.g., Ro 61-8048) in assay buffer.[3]

  • Reaction Mixture: In a 96-well UV-transparent plate, add the diluted KMO enzyme to wells containing either the test compounds or buffer (for positive and negative controls). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing L-kynurenine and NADPH.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time using a microplate reader at 37°C.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each well. Determine the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathway

GPR109A Signaling

Upon activation by an agonist, GPR109A couples to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This is the primary pathway mediating the anti-lipolytic effects of nicotinic acid.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 6-Aryl Nicotinic Acid (Agonist) GPR109A GPR109A Agonist->GPR109A Binds Gi Gi/o GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Response Cellular Response (e.g., decreased lipolysis) cAMP->Response Leads to

References

A Comparative Guide to Catalysts for the Synthesis of 6-Arylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 6-arylnicotinic acids, a key structural motif in many pharmaceutical compounds and functional materials, is a focal point of extensive research. The efficiency of synthesizing these molecules is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, including palladium, nickel, and copper-based catalysts, employed in the synthesis of 6-arylnicotinic acids and their derivatives, with a focus on cross-coupling and C-H activation strategies.

Performance Comparison of Catalytic Systems

The selection of an optimal catalyst for the synthesis of 6-arylnicotinic acid is a multifactorial decision, weighing factors such as yield, reaction time, catalyst loading, cost, and functional group tolerance. Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are the most extensively documented and versatile methods. Nickel catalysts are emerging as a cost-effective alternative, while copper-catalyzed and direct C-H arylation methods offer unique advantages in specific contexts.

Below is a summary of the performance of different catalytic systems for the synthesis of 6-arylnicotinic acid and closely related derivatives, compiled from various studies.

Catalyst/PrecursorLigandBaseSolventSubstrateCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Palladium-Based Catalysts
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acid70-80N/AHigh5[1]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane5-bromo-1-ethyl-nicotinonitrileArylboronic acidN/AN/AHighN/A[1]
PXPd2NoneK₂CO₃Methanol2,6-dichloronicotinamideArylboronic acidRT0.5-280-952[2][3]
Pd(OAc)₂PCy₂t-Bu-HBF₄K₂CO₃TolueneN-(3,5-dimethylphenyl)nicotinamideAryl bromide120248710[4]
Nickel-Based Catalysts
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol3-bromopyridinePhenylboronic acid10012~955[5]
Ni(IPr)--INVALID-LINK--ClIPrK₃PO₄THFChlorobenzeneArylboronic acidRT24992[6][7]
NiCl₂·6H₂OdppfK₃PO₄1,4-Dioxane/MeOH4-chloroanisolePhenylboronic acid8024955
Copper-Based Catalysts
Cu(OAc)₂None2,6-lutidineDichloromethaneArylboronic acidAnilineRT1858-9110[8]
CuINoneEt₃NDMSOPyranoquinolinoneArylboronic acidRT12up to 8020[9]
Rhodium-Based Catalysts (C-H Arylation)
[Rh(CO)Cl]₂P(O-iPr)₃(Boc)₂O/PivOH1,4-Dioxane2-pyridoneAryl carboxylic acid1502441-912[10]

Experimental Protocols

Detailed methodologies for key catalytic systems are outlined below. These protocols are representative and may require optimization for specific substrates.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 6-halonicotinic acid derivative with an arylboronic acid.

Materials:

  • 6-Halonicotinic acid derivative (e.g., methyl 6-chloronicotinate) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[11]

  • Base (e.g., K₂CO₃, 2.0 equiv)[11]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)[11]

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a dry Schlenk flask, add the 6-halonicotinic acid derivative, arylboronic acid, palladium catalyst, and base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the 6-arylnicotinic acid derivative.

Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for a nickel-catalyzed Suzuki-Miyaura coupling, which can be a more economical alternative to palladium catalysis.

Materials:

  • 6-Halonicotinic acid derivative (1.0 equiv)

  • Arylboronic acid (2.5 equiv)[5]

  • Nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 5 mol %)[5]

  • Base (e.g., K₃PO₄, 4.5 equiv)[5]

  • Anhydrous, degassed "green" solvent (e.g., 2-Me-THF or t-amyl alcohol)[5]

Procedure:

  • In a glovebox, charge a reaction vessel with the nickel precatalyst, base, arylboronic acid, and 6-halonicotinic acid derivative.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to 100 °C with stirring for 12 hours.[5]

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford the desired 6-arylnicotinic acid product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)L_n-X OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_ArylHalide->Transmetal PdII_ArylAryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: 6-Halonicotinic Acid Derivative, Arylboronic Acid, Base, Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Dilute & Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated 6-Arylnicotinic Acid purification->product

Caption: General experimental workflow for cross-coupling synthesis.

References

Efficacy of Nicotinic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of nicotinic acid derivatives as inhibitors of key enzymes implicated in various diseases. The focus is on their performance against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Sirtuin 3 (SIRT3), two significant targets in cancer therapy. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective overview for researchers in drug discovery and development.

Data Presentation: Inhibitory Efficacy

The inhibitory potential of various nicotinic acid derivatives against their target enzymes is summarized below. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 1: VEGFR-2 Inhibitory Activity of Nicotinic Acid Derivatives and Comparators
Compound IDDerivative ClassTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 5c Nicotinic Acid-BasedVEGFR-20.068[1]Sorafenib0.09[2]
Compound D-1 Nicotinamide-BasedVEGFR-2GoodSorafenib7.28
Compound A-1 Nicotinamide-BasedVEGFR-2ModerateSorafenib7.28
Compound C-6 Nicotinamide-BasedVEGFR-2ModerateSorafenib7.28

Note: The specific structure of Compound 5c, a potent VEGFR-2 inhibitor, is not publicly available, though it is described as a novel nicotinic acid-based cytotoxic agent.[3][4][5]

Table 2: SIRT3 Inhibitory Activity of (4-aminophenyl)nicotinic Acid Derivatives and Comparators
Compound IDDerivative ClassTarget EnzymeIC50 (µM)SelectivityReference CompoundReference IC50 (µM)
S18 (4-aminophenyl)nicotinic acidSIRT30.53Selective over SIRT1 & SIRT2Nicotinamide50-184[6]
S26 (4-aminophenyl)nicotinic acidSIRT31.86Selective over SIRT1 & SIRT2CambinolWeak inhibition[6]
T5 (4-aminophenyl)nicotinic acidSIRT32.88Selective over SIRT1 & SIRT2
S27 (4-aminophenyl)nicotinic acidSIRT35.06Selective over SIRT1 & SIRT2

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on standard practices in the field and reflect the general procedures used to obtain the data presented.

VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory potency of compounds against VEGFR-2 kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).

Materials and Reagents:

  • Recombinant Human VEGFR-2 (KDR)

  • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP solution (500 µM)

  • Test Compound (nicotinic acid derivative)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)

  • DMSO (anhydrous)

  • Dithiothreitol (DTT, optional)

  • Solid White 96-well Assay Plates

  • Nuclease-free Water

Procedure:

  • Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. DTT can be added to a final concentration of 1 mM if desired.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.

  • Compound Dilution: Prepare serial dilutions of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup:

    • Add the master mix to all wells of a 96-well plate.

    • Add the diluted test compound to the "Test Inhibitor" wells.

    • Add 1x Kinase Buffer with the same DMSO percentage to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add an equal volume of 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Mix the plate gently and incubate at 30°C for a specified time (e.g., 45 minutes).

  • Detection:

    • Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for a further 10-15 minutes to stabilize the signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

SIRT3 Deacetylase Assay (Fluorometric)

This protocol describes a common method for screening SIRT3 inhibitors. The assay measures the deacetylation of a fluorogenic peptide substrate.

Materials and Reagents:

  • Recombinant Human SIRT3

  • Fluorogenic SIRT3 peptide substrate (e.g., comprising the p53 sequence Gln-Pro-Lys-Lys(ε-acetyl)-AMC)

  • NAD+ Solution

  • SIRT3 Assay Buffer

  • Developer Solution

  • Test Compound (nicotinic acid derivative)

  • Solvent for compound dissolution (e.g., DMSO)

  • 96-well microplate suitable for fluorescence measurements

Procedure:

  • Reagent Preparation:

    • Prepare the Substrate Solution by mixing the SIRT3 peptide and NAD+ Solution in diluted Assay Buffer.

    • Dilute the SIRT3 enzyme in Assay Buffer.

  • Assay Plate Setup:

    • 100% Initial Activity Wells: Add Assay Buffer, diluted SIRT3, and the solvent used for the test compound.

    • Background Wells: Add Assay Buffer and the solvent.

    • Inhibitor Wells: Add Assay Buffer, diluted SIRT3, and the test compound at various concentrations.

  • Reaction Initiation: Add the Substrate Solution to all wells to start the reaction.

  • Incubation: Cover the plate and incubate on a shaker for a specified time (e.g., 45 minutes) at 37°C.[7]

  • Development: Add the Stop/Developing Solution to each well. This stops the reaction and allows the developer to act on the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the results and fitting to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways of VEGFR-2 and SIRT3, as well as a general experimental workflow for enzyme inhibitor screening.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Akt->Migration Permeability Vascular Permeability Akt->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival mTOR->Survival Inhibitor Nicotinic Acid Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition Point.

SIRT3_Signaling_Pathway SIRT3 SIRT3 (Mitochondrial Deacetylase) MetabolicEnzymes Metabolic Enzymes (e.g., IDH2, SOD2) SIRT3->MetabolicEnzymes Deacetylates MitochondrialFunction Mitochondrial Function & Metabolic Homeostasis SIRT3->MitochondrialFunction ROS Reactive Oxygen Species (ROS) MetabolicEnzymes->ROS Reduces Apoptosis Apoptosis ROS->Apoptosis CellSurvival Cell Survival & Proliferation MitochondrialFunction->CellSurvival Inhibitor Nicotinic Acid Derivative Inhibitor->SIRT3

Caption: SIRT3 Signaling Pathway and Inhibition Point.

Experimental_Workflow Start Start: Prepare Reagents PlateSetup Assay Plate Setup: Add Compound & Controls Start->PlateSetup EnzymeAddition Initiate Reaction: Add Enzyme PlateSetup->EnzymeAddition Incubation Incubation EnzymeAddition->Incubation Detection Signal Detection: Luminescence/Fluorescence Incubation->Detection DataAnalysis Data Analysis: Calculate IC50 Detection->DataAnalysis End End: Results DataAnalysis->End

Caption: General Workflow for Enzyme Inhibition Assay.

References

Cross-Reactivity of 6-(4-Fluorophenyl)nicotinic Acid Based Compounds: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed a lack of specific information regarding the synthesis, biological evaluation, and cross-reactivity of compounds based on the 6-(4-Fluorophenyl)nicotinic acid scaffold. While extensive research exists on various other derivatives of nicotinic acid and compounds containing a 4-fluorophenyl moiety, the direct combination of these two structural features into the specified core and its subsequent pharmacological profiling does not appear to be documented in the accessible literature.

Our investigation sought to identify experimental data pertaining to the binding affinities, IC50 values, and selectivity of this compound derivatives against a range of biological targets. The goal was to construct a detailed comparison guide, complete with experimental protocols and visualizations of relevant signaling pathways, to assess the cross-reactivity of this specific class of compounds.

The performed searches yielded information on a variety of other nicotinic acid and nicotinamide derivatives with diverse biological activities, including:

  • 2-substituted nicotinic acids with vasorelaxant and antioxidant properties.

  • Hypothetical 6-O-Nicotinoylbarbatin C analogs with potential cytotoxic activity.

  • Nicotinamide derivatives with anticancer, antifungal, and anti-inflammatory effects.

  • 6β-pyridinyl amidomorphines as opioid receptor agonists.

  • Compounds containing a 4-fluorophenylpiperazinyl moiety with activity at sigma receptors.

  • Atypical dopamine transporter inhibitors containing a bis(4-fluorophenyl)methyl group.

However, none of these studies focused on the specific scaffold requested by the user.

Due to the absence of publicly available data on this compound based compounds, it is not possible to create the requested "Publish Comparison Guides." The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be fulfilled without foundational research on the synthesis and biological activity of this specific chemical series.

Therefore, we must conclude that the information required to address the topic of "cross-reactivity of this compound based compounds" is not available in the public domain at this time. Further research into the synthesis and pharmacological characterization of this compound class would be necessary to generate the data required for such a comparative analysis.

Comparative Guide to the Fungicidal Activity of 6-(4-Fluorophenyl)nicotinic Acid Analogs and Related Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicidal activity of nicotinic acid and nicotinamide analogs, with a focus on derivatives featuring aryl substitution at the 6-position of the pyridine ring. The information presented is intended to inform structure-activity relationship (SAR) studies and guide the development of novel antifungal agents. While direct comparative studies on a series of 6-(4-Fluorophenyl)nicotinic acid analogs are not extensively available in the public domain, this guide synthesizes data from various studies on structurally related compounds to provide valuable insights.

Quantitative Fungicidal Activity

The antifungal efficacy of nicotinamide and nicotinic acid derivatives has been evaluated against a range of fungal pathogens, including both human and plant pathogens. The data below, summarized from multiple studies, highlights the Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values of representative compounds.

Table 1: In Vitro Antifungal Activity of Nicotinamide Derivatives against Candida albicans

Compound IDStructureMIC (µg/mL) against C. albicans SC5314Reference
16g 2-amino-N-(3-isopropylphenyl)nicotinamide0.25[1][2]
7 N-(3-isopropylphenyl)nicotinamide16[1]
Fluconazole (Reference drug)0.125–0.5[1]

Table 2: Antifungal Activity of Nicotinamide Derivatives against Phytopathogenic Fungi

Compound IDStructureTarget FungusIC50 (µM)Reference
3a-17 2-(methylthio)-N-(m-tolyl)nicotinamideRhizoctonia solani15.8[3]
Sclerotinia sclerotiorum20.3[3]
Boscalid (Reference fungicide)Rhizoctonia solaniNot specified[3]
Sclerotinia sclerotiorumNot specified[3]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several structural features are crucial for the antifungal activity of these analogs:

  • Substitution on the Nicotinamide Moiety: The presence and position of substituents on the aniline ring of nicotinamide derivatives significantly influence their antifungal potency. For instance, a meta-position substitution on the aniline ring has been identified as a key contributor to the antifungal activity of nicotinamide derivatives acting as succinate dehydrogenase inhibitors.[3]

  • Amino Group at the 2-Position: In a study of nicotinamide derivatives, the presence of an amino group at the 2-position of the pyridine ring was found to be critical for potent activity against Candida albicans.[1][2]

  • Aryl Substitution at the 6-Position: While extensive data on this compound is limited, the presence of an aryl group at the 6-position of the pyridine ring is a common feature in several biologically active nicotinic acid derivatives. Further investigation into the effect of fluorine substitution on the phenyl ring is warranted to determine its impact on fungicidal activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the fungicidal activity of nicotinic acid and nicotinamide analogs.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[4][5][6]

1. Preparation of Fungal Inoculum:

  • Yeast Strains (e.g., Candida spp.): Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.[7]
  • Filamentous Fungi (e.g., Aspergillus spp.): Conidia are harvested from agar plates and suspended in sterile saline. The suspension is adjusted to a specific concentration by counting with a hemocytometer or by spectrophotometric means.

2. Preparation of Antifungal Solutions:

  • The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).
  • Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate using RPMI-1640 broth as the diluent.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared fungal suspension.
  • The plates are incubated at a controlled temperature (typically 35-37°C for yeasts and 28-35°C for molds) for a specified period (usually 24-48 hours).[8]

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that prevents any visible growth of the microorganism.[7] For some fungi and antifungal agents, a significant reduction (e.g., ≥50% or ≥80%) in growth compared to the drug-free control is used as the endpoint.[9]

Mycelial Growth Inhibition Assay (for Phytopathogenic Fungi)

This assay is used to determine the EC50 (half-maximal effective concentration) of fungicides against mycelial growth.

1. Preparation of Media: Potato Dextrose Agar (PDA) is commonly used for the cultivation of phytopathogenic fungi. 2. Incorporation of Compounds: The test compounds are dissolved in a solvent and added to the molten PDA at various concentrations. 3. Inoculation: A mycelial plug of a specific diameter is taken from the margin of an actively growing fungal colony and placed in the center of the compound-amended PDA plate. 4. Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark. 5. Measurement and Calculation: The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period. The percentage of mycelial growth inhibition is calculated relative to a control plate without the compound. The EC50 value is then determined by probit analysis.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., on SDA) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of 96-well plate Inoculum_Prep->Inoculation Compound_Prep Compound Dilution (Serial Dilutions) Compound_Prep->Inoculation Incubation Incubation (24-48h, 35-37°C) Inoculation->Incubation Visual_Reading Visual Reading of Growth Incubation->Visual_Reading MIC_Determination MIC Determination Visual_Reading->MIC_Determination

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Putative Mechanism of Action: Fungal Cell Wall Disruption

Some nicotinamide derivatives have been shown to exert their antifungal effect by disrupting the fungal cell wall.[1][2]

Fungal_Cell_Wall_Disruption Nicotinamide_Analog Nicotinamide Analog Cell_Wall_Integrity Fungal Cell Wall Integrity Pathway Nicotinamide_Analog->Cell_Wall_Integrity Inhibits Cell_Wall_Disruption Cell Wall Disruption Cell_Wall_Integrity->Cell_Wall_Disruption Fungal_Cell_Death Fungal Cell Death Cell_Wall_Disruption->Fungal_Cell_Death

Caption: Proposed mechanism of action for certain nicotinamide analogs.

Potential Mechanism of Action: Succinate Dehydrogenase Inhibition

Several nicotinamide-based fungicides are known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[3]

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrion Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC ATP_Production ATP Production ETC->ATP_Production Nicotinamide_Analog Nicotinamide Analog Nicotinamide_Analog->SDH Inhibits

Caption: Inhibition of Succinate Dehydrogenase by nicotinamide analogs.

References

A Comparative Guide to the Validation of Analytical Methods for 6-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used analytical techniques for the quantitative analysis of 6-(4-Fluorophenyl)nicotinic acid and related nicotinic acid derivatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on key validation parameters to aid in the selection of the most appropriate method for specific research and quality control requirements.

Data Presentation: A Comparative Overview

The following table summarizes the typical validation parameters for the quantification of nicotinic acid and its derivatives by HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry. These values are representative of what can be expected for a compound like this compound.

Validation ParameterHPLC-UV MethodLC-MS/MS MethodUV-Vis Spectrophotometry
Linearity (R²) > 0.999[1]> 0.999> 0.999[2]
Accuracy (% Recovery) 99.18% - 99.39%[1]95% - 105%99.15% - 99.66%[2]
Precision (% RSD) < 2%[1]< 5%< 2%[2]
Limit of Detection (LOD) ~0.1 µg/mL~0.1 ng/mL~0.64 µg/mL[2]
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.5 ng/mL~1.94 µg/mL[2]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile compounds like this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

Procedure:

  • Mobile Phase Preparation: A common mobile phase for nicotinic acid derivatives is a mixture of methanol and water (e.g., 85:15 v/v), with the pH adjusted to around 4 with phosphoric acid.[1] The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[1]

    • Injection volume: 20 µL

    • Column temperature: Ambient

    • Detection wavelength: Determined by measuring the UV spectrum of this compound (typically around 260 nm for nicotinic acid derivatives)[2]

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 150 mm x 2.0 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium acetate for mobile phase modification

Procedure:

  • Mobile Phase Preparation: A typical mobile phase consists of a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.

  • Standard Solution Preparation: Prepare a stock solution of this compound and a suitable internal standard (a structurally similar compound) in the mobile phase. Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

  • Sample Preparation: For biological samples, a protein precipitation step is often necessary. Add acetonitrile to the sample, vortex, and centrifuge. The supernatant is then evaporated and reconstituted in the mobile phase.

  • LC-MS/MS Conditions:

    • Flow rate: 0.2 - 0.4 mL/min

    • Injection volume: 5 - 10 µL

    • Ionization mode: ESI positive or negative, depending on the analyte's properties.

    • MS/MS transitions: Determine the precursor and product ions for this compound and the internal standard by direct infusion.

  • Analysis: Inject the prepared standards and samples.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Calculate the concentration of the analyte in the samples using this curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method suitable for the quantification of this compound in simple matrices where high sensitivity is not required.

Instrumentation:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Reagents:

  • Ethanol or other suitable transparent solvent in the UV region.

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a solution of this compound in the chosen solvent and scan it across the UV range (e.g., 200-400 nm) to determine the λmax. For niacin, the λmax in ethanol is around 262 nm.[2]

  • Standard Solution Preparation: Prepare a stock solution of the compound in the solvent. From this, create a series of standard solutions of known concentrations.

  • Sample Preparation: Dissolve the sample in the solvent and dilute it to a concentration that falls within the linear range of the assay.

  • Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the analyte in the sample from its absorbance using the calibration curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Analytical_Method_Validation_Workflow cluster_Preparation Sample & Standard Preparation cluster_Analysis Analytical Measurement cluster_Validation Method Validation Sample Test Sample Prep_Sample Prepared Sample Solution Sample->Prep_Sample Dissolution & Dilution Standard Reference Standard Prep_Standard Calibration Standards Standard->Prep_Standard Serial Dilutions Solvent Appropriate Solvent Solvent->Prep_Sample Solvent->Prep_Standard HPLC HPLC-UV Analysis Prep_Sample->HPLC LCMS LC-MS/MS Analysis Prep_Sample->LCMS UVVis UV-Vis Analysis Prep_Sample->UVVis Prep_Standard->HPLC Prep_Standard->LCMS Prep_Standard->UVVis Data Raw Data (Peak Areas / Absorbance) HPLC->Data LCMS->Data UVVis->Data Linearity Linearity & Range Data->Linearity Accuracy Accuracy (% Recovery) Data->Accuracy Precision Precision (% RSD) Data->Precision LOD_LOQ LOD & LOQ Data->LOD_LOQ Specificity Specificity Data->Specificity Validation_Report Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Specificity->Validation_Report

Caption: Workflow for analytical method validation.

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Evaluation Evaluation Drug Drug Substance / Product (this compound) Acid Acid Hydrolysis (e.g., 0.1M HCl) Drug->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Drug->Base Oxidation Oxidation (e.g., 3% H2O2) Drug->Oxidation Thermal Thermal Degradation (e.g., 60°C) Drug->Thermal Photolytic Photolytic Degradation (UV/Vis Light) Drug->Photolytic Analysis Analysis of Stressed Samples (e.g., by Stability-Indicating HPLC Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Peak_Purity Peak Purity Assessment Analysis->Peak_Purity Mass_Balance Mass Balance Calculation Analysis->Mass_Balance Degradation_Pathway Elucidation of Degradation Pathway Analysis->Degradation_Pathway

References

Safety Operating Guide

Proper Disposal of 6-(4-Fluorophenyl)nicotinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-(4-Fluorophenyl)nicotinic acid, a halogenated aromatic compound, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for its disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols will help in minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Safety glasses with side-shields or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

  • Closed-toe shoes

All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is limited, the following table summarizes hazard information from similar compounds to provide a basis for safe handling and disposal.

Hazard StatementDescriptionSource Compound
H315Causes skin irritation4-(4-Fluorophenyl)nicotinic acid
H319Causes serious eye irritation4-(4-Fluorophenyl)nicotinic acid, Nicotinic acid[2]
H335May cause respiratory irritation4-(4-Fluorophenyl)nicotinic acid
H402Harmful to aquatic lifeNicotinic acid

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, with a specific focus on its classification as a halogenated organic compound.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: Due to its chemical structure (a fluorinated aromatic acid), this compound must be treated as hazardous waste.

  • Segregate as Halogenated Organic Waste: This compound must be collected separately from non-halogenated chemical waste.[1][3] Mixing with other waste streams can lead to dangerous reactions and complicates the disposal process.[4] Use a designated waste container specifically for halogenated organic solids or solutions.

Step 2: Waste Collection and Container Management

  • Use a Designated Container: Obtain a clearly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be compatible with the chemical.

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and any absorbent materials used for spills in this container.

  • Liquid Waste: If the compound is in solution, collect it in a designated halogenated liquid waste container. Do not pour any amount down the drain.[5] Rinsates from cleaning contaminated glassware should also be collected as hazardous waste.[1]

  • Container Filling: Do not overfill the waste container; a recommended maximum is 90% capacity.[6] Keep the container securely closed when not in use.

Step 3: Labeling the Waste Container

Proper labeling is a critical regulatory requirement. The label on the hazardous waste container must include:

  • The words "Hazardous Waste".[4][7]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

  • The date when waste was first added to the container (accumulation start date).

  • An indication of the hazards (e.g., "Irritant").

Step 4: Storage of Hazardous Waste

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is good practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Wastes: Ensure that the stored halogenated waste is not kept in close proximity to incompatible chemicals, such as strong bases or oxidizing agents.

Step 5: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[1][5]

  • Professional Disposal: The EHS department will work with a certified hazardous waste disposal vendor. The most common and effective disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility.[8]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify this compound for disposal B Wear appropriate PPE: - Safety glasses - Gloves - Lab coat A->B C Work in a chemical fume hood B->C D Is the waste solid or liquid? C->D E Collect in 'Halogenated Organic Solid Waste' container D->E Solid F Collect in 'Halogenated Organic Liquid Waste' container D->F Liquid G Label container with: - 'Hazardous Waste' - Full chemical name - Accumulation date E->G F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Is the container full or stored for max time? H->I J Contact Environmental Health & Safety (EHS) for pickup I->J Yes K EHS arranges for incineration at a licensed facility J->K

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling 6-(4-Fluorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of 6-(4-Fluorophenyl)nicotinic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.[1][2]

PPE CategoryRecommended EquipmentSpecifications and Notes
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Must be worn at all times in the laboratory. A face shield may be necessary for operations with a high risk of splashing or dust generation.[1]
Skin Protection Nitrile or butyl rubber gloves.Gloves should be inspected for integrity before use and changed frequently, especially after direct contact with the compound.[1][3] A standard lab coat is required. For larger quantities or potential spill scenarios, chemical-resistant clothing and boots should be considered.[1]
Respiratory Protection NIOSH-approved respirator.Recommended when handling the solid compound, particularly if there is a risk of generating dust. All work with the solid form should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be suitable.[4]

Hazard Identification and Precautionary Measures

This compound is classified with the following hazards:

  • Skin irritation (Category 2) [2]

  • Serious eye irritation (Category 2A) [2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [2]

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[2]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[2][5]

  • P362: Take off contaminated clothing and wash before reuse.[2]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

  • P405: Store locked up.[2][6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2][5]

Experimental Protocols: Safe Handling and Disposal

Engineering Controls:

  • All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Safe Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the chemical fume hood by covering the surface with an absorbent, disposable liner.

  • Weighing and Transfer: To minimize dust generation, carefully weigh and transfer the solid compound. Use appropriate tools (e.g., spatulas) to handle the material.

  • In Case of a Spill: If a spill occurs, dampen the solid material with water before carefully sweeping it into a suitable container for disposal.[7] Avoid creating dust. The affected area should then be cleaned with soap and water.

  • Decontamination: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[2][5]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1]

  • The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not allow the product to enter drains or waterways.[1][2][5]

Emergency First-Aid Procedures

  • If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[2][5]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][5] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, consult a physician.[2]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[2][5] Remove contact lenses if present and easy to do so.[2][5] Seek immediate medical attention.[2][5]

  • If Swallowed: Do NOT induce vomiting.[5] Clean the mouth with water and then drink plenty of water.[5] Never give anything by mouth to an unconscious person and seek immediate medical attention.[5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh and Transfer Compound prep_hood->handle_weigh handle_spill Follow Spill Procedure handle_weigh->handle_spill If Spill Occurs cleanup_decon Decontaminate Work Area handle_weigh->cleanup_decon handle_spill->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_dispose->prep_ppe For Next Use emergency_first_aid Administer First Aid emergency_contact Contact Emergency Services emergency_first_aid->emergency_contact

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Fluorophenyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(4-Fluorophenyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.